molecular formula C8H6BrNO2 B576316 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one CAS No. 1199-04-8

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one

Cat. No.: B576316
CAS No.: 1199-04-8
M. Wt: 228.045
InChI Key: GUBFXJAFQXKEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one is a versatile synthetic intermediate in medicinal chemistry and drug discovery. The benzo[1,3]oxazin-2-one scaffold is a privileged structure in the design of biologically active compounds. Research indicates that structurally similar 3,4-dihydrobenzo[e][1,2,3]oxathiazine 2,2-dioxide analogs function as potent AMPA receptor potentiators and have demonstrated rapid antidepressant-like effects in preclinical studies, highlighting the therapeutic potential of this chemical class in neuroscience research . Furthermore, related benzoxazine derivatives are investigated as potent antioxidant agents, with studies showing significant free radical scavenging capabilities . The bromo-substituent on the aromatic ring makes this compound a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships in various research programs. Beyond pharmaceuticals, analogs of this scaffold have also been identified as target molecules in the research and development of herbicide safeners . This compound is presented exclusively for use in laboratory research.

Properties

IUPAC Name

6-bromo-3,4-dihydro-1,3-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-10-8(11)12-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBFXJAFQXKEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670392
Record name 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-04-8
Record name 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Preamble: Navigating the Landscape of a Novel Benzoxazinone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical entity 6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one. It is important to note at the outset that while the broader class of benzoxazinones is well-documented, specific experimental data for this precise benzo[e] isomer is not extensively reported in publicly accessible literature. Consequently, this document synthesizes information from closely related analogues and established synthetic principles to provide a robust predictive and methodological framework. Our objective is to equip researchers with the foundational knowledge necessary to approach the synthesis, characterization, and potential application of this compound with scientific rigor.

The core of our analysis will leverage data from structurally similar compounds, such as the commercially available 6-Bromo-2H-benzo[e][1]oxazine-2,4(3H)-dione, to infer physicochemical properties and guide synthetic strategy. The biological potential will be contextualized within the known activities of the benzoxazinone scaffold, which is a recognized pharmacophore in medicinal chemistry.

Physicochemical and Structural Characteristics

The fundamental attributes of 6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one are presented below. These values are calculated based on its chemical structure and can be considered predictive in the absence of direct experimental data. For comparative purposes, data for the related compound, 6-Bromo-2H-benzo[e][1]oxazine-2,4(3H)-dione, is also provided.

PropertyPredicted Value for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-oneData for 6-Bromo-2H-benzo[e][1]oxazine-2,4(3H)-dione[2]
Molecular Formula C₈H₆BrNO₂C₈H₄BrNO₃
Molecular Weight 228.04 g/mol 242.03 g/mol
CAS Number Not assigned24088-82-2
IUPAC Name 6-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one6-bromo-1,3-benzoxazine-2,4-dione
XLogP3-AA ~1.81.7
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 23
Topological Polar Surface Area 38.3 Ų55.4 Ų

Proposed Synthetic Pathway and Methodological Considerations

The synthesis of 6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one can be approached through a multi-step sequence starting from commercially available precursors. The proposed route leverages a reductive amination followed by cyclization with a carbonylating agent.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards 5-bromo-2-hydroxybenzaldehyde and a suitable nitrogen source as key starting materials. The formation of the oxazinone ring can be achieved by first introducing the nitrogen moiety and then closing the ring with a phosgene equivalent.

Retrosynthesis Target 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one Intermediate1 N-(5-bromo-2-hydroxybenzyl)amine Target->Intermediate1 Cyclization with Carbonyl Source StartingMaterial1 5-bromo-2-hydroxybenzaldehyde Intermediate1->StartingMaterial1 Reductive Amination StartingMaterial2 Ammonia or Amine Equivalent Intermediate1->StartingMaterial2 Reductive Amination

Retrosynthetic approach for the target molecule.
Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(5-bromo-2-hydroxybenzyl)amine

  • Reaction Setup: To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq) followed by an aqueous solution of ammonia (to adjust pH to ~8-9).

  • Reductive Amination: Cool the mixture to 0 °C and add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amine intermediate. Purification can be achieved by column chromatography on silica gel.

Step 2: Cyclization to form 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

  • Reaction Setup: Dissolve the N-(5-bromo-2-hydroxybenzyl)amine intermediate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. Add a non-nucleophilic base like triethylamine (2.5 eq).

  • Carbonylation: Cool the solution to 0 °C and add a solution of a phosgene equivalent, such as triphosgene (0.4 eq), dropwise. Caution: Phosgene and its equivalents are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC for the formation of the product.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Synthetic_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Cyclization Start1 5-bromo-2-hydroxybenzaldehyde Reagents1 NH4Cl, NH3, NaBH4 Methanol Start1->Reagents1 Intermediate N-(5-bromo-2-hydroxybenzyl)amine Reagents1->Intermediate Reagents2 Triphosgene, Et3N DCM Intermediate->Reagents2 Product 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one Reagents2->Product

Proposed two-step synthesis workflow.

Potential Biological and Pharmacological Significance

The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] While the specific activity of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one has not been reported, we can infer its potential applications based on the activities of related compounds.

  • Antimicrobial and Antifungal Activity: Many benzoxazinone derivatives have demonstrated potent activity against various bacterial and fungal strains.[1] The presence of the bromine atom may enhance this activity through halogen bonding interactions with biological targets.

  • Anticancer Properties: Certain benzoxazinones have been investigated as potential anticancer agents.[3] For instance, some derivatives have been shown to inhibit the growth of lung cancer cells by inducing autophagy and cell cycle arrest.

  • Enzyme Inhibition: The benzoxazinone core can act as a scaffold for the design of enzyme inhibitors. Derivatives have been developed as inhibitors of serine proteases and human leukocyte elastase.[3]

  • Herbicide Safeners: N-substituted benzoxazine derivatives have found applications in agriculture as herbicide safeners, protecting crops from the effects of herbicides.[4]

The potential mechanism of action for these biological activities often involves the interaction of the benzoxazinone core with key enzymes or receptors. The lactam and ether functionalities can participate in hydrogen bonding, while the aromatic ring can engage in π-stacking interactions.

Potential_Applications cluster_apps Potential Research Areas Core 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one Antimicrobial Antimicrobial Agent Core->Antimicrobial Structure-Activity Relationship Studies Anticancer Anticancer Drug Lead Core->Anticancer Cytotoxicity Screening EnzymeInhibitor Enzyme Inhibitor Core->EnzymeInhibitor Target-Based Assays Agrochemical Agrochemical Research Core->Agrochemical Herbicide Safener Evaluation

Potential research applications for the target compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one is not available, general precautions for handling halogenated aromatic compounds and lactams should be followed. Based on data for similar compounds, it should be considered as potentially harmful if swallowed, and may cause skin and eye irritation.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, especially during reactions involving toxic reagents like phosgene equivalents.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one represents an intriguing yet underexplored member of the benzoxazinone family. This guide provides a predictive framework for its synthesis and physicochemical properties, drawing upon the established chemistry of its structural isomers and related compounds. The proposed synthetic route offers a viable starting point for its preparation, enabling further investigation into its chemical and biological characteristics.

Future research should focus on the successful synthesis and unambiguous structural characterization of this compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. Subsequently, a systematic evaluation of its biological activity against a panel of microbial strains and cancer cell lines would be a logical next step to unlock its therapeutic potential. The insights gained from such studies will not only illuminate the specific properties of this molecule but also contribute to a broader understanding of the structure-activity relationships within the diverse class of benzoxazinones.

References

  • Abdullahi, M., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN J. Chem., 9(4), 693-700. Available at: [Link]

  • Sharma, S., & Singh, P. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6283. Available at: [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][1][5]oxazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 3,4-Dihydro-2H-benzo[b][1][5]oxazin-6-ol. Retrieved from [Link]

  • Fu, H., et al. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2509. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-2H-benzo[e][1]oxazine-2,4(3H)-dione. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one: Structure, Synthesis, and Therapeutic Potential

A Comprehensive Technical Guide to 6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one: Structure, Synthesis, and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. Benzoxazinone scaffolds are privileged structures known for a wide array of biological activities. This document elucidates the precise chemical structure and nomenclature of the target molecule, details its physicochemical properties, outlines plausible synthetic pathways with mechanistic insights, and discusses its analytical characterization. Furthermore, we explore the potential applications in drug discovery, drawing from the known bioactivities of the broader benzoxazinone class, and provide essential safety and handling information. This guide is intended to serve as a foundational resource for researchers investigating this compound for novel therapeutic applications.

Introduction: The Significance of the Benzoxazinone Core

The benzoxazinone skeleton, a bicyclic system featuring a benzene ring fused to an oxazine ring, represents a cornerstone in heterocyclic chemistry and drug discovery. The versatility of this scaffold, allowing for diverse substitutions, has led to the development of compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties[3]. The intrinsic properties of the benzoxazinone nucleus, combined with its relative accessibility through established synthetic routes, make it an attractive starting point for designing novel bioactive agents[3]. This guide focuses specifically on a brominated derivative, aiming to provide a detailed scientific framework for its further investigation.

Nomenclature and Structural Elucidation

A critical first step in studying any chemical entity is the precise definition of its structure and nomenclature. The topic compound, "6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one," is more precisely identified by its IUPAC name and CAS number to avoid ambiguity with its isomers, such as 1,4-benzoxazin-3-ones[4].

The correct structure for the compound of interest is 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one .[1] This nomenclature specifies a six-membered heterocyclic ring containing nitrogen at position 3 and oxygen at position 1, fused to a bromine-substituted benzene ring, with a carbonyl group at position 2.

Chemical Structure Diagram

chemical_structureChemical Structure of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-onecluster_ringChemical Structure of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-oneC1CC2CC1->C2N7NC1->N7C3CC2->C3C2->C3C4CC3->C4Br11BrC3->Br11C5CC4->C5C4->C5C6CC5->C6C6->C1C6->C1C8C=ON7->C8H12HN7->H12O9OC8->O9C10CH₂O9->C10C10->C6

Caption: 2D structure of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one.

Chemical Identifiers

A summary of key identifiers for this compound is presented below for unambiguous reference.

IdentifierValueSource
IUPAC Name 6-bromo-1,4-dihydro-3,1-benzoxazin-2-onePubChem[1]
CAS Number 1017783-09-3PubChem[1]
Molecular Formula C₈H₆BrNO₂PubChem[1]
Canonical SMILES C1C2=C(C=CC(=C2)Br)NC(=O)O1PubChem[1]
InChIKey SSTOTANBGDRSRF-UHFFFAOYSA-NPubChem[1]
PubChem CID 25918963PubChem[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to designing experiments, formulating drug delivery systems, and predicting its pharmacokinetic profile.

PropertyValueUnitSource
Molecular Weight 228.04 g/mol PubChem[1]
Monoisotopic Mass 226.95819DaPubChem[1]
XLogP3-AA 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Topological Polar Surface Area 38.3ŲPubChem[1]

The XLogP value of 1.8 suggests moderate lipophilicity, indicating that the compound may possess reasonable membrane permeability, a desirable trait for orally bioavailable drugs. The polar surface area (PSA) is well within the typical range for good cell penetration.

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is not detailed in the provided search results, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous benzoxazinone structures. A common and effective strategy involves the cyclization of an appropriate ortho-substituted aniline precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 4-bromo-2-aminobenzyl alcohol.

  • Step 1: Phosgenation/Carbonylation: The key step is the introduction of the carbonyl group and subsequent cyclization. This is typically achieved by reacting the aminobenzyl alcohol with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) and an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Step 2: Intramolecular Cyclization: The reaction proceeds via an intermediate isocyanate or carbamate, which then undergoes a rapid intramolecular nucleophilic attack by the benzylic hydroxyl group onto the carbonyl carbon, displacing a leaving group (e.g., chloride) and forming the six-membered oxazinone ring.

The choice of a phosgene equivalent is critical for safety and reaction control. Triphosgene is a solid and thus safer to handle than gaseous phosgene, while CDI offers a milder, non-acidic alternative. The base is essential to deprotonate the amine and the subsequent carbamic acid intermediate, facilitating the reaction.

Workflow Diagram

synthesis_workflowProposed Synthesis of 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-onestart4-Bromo-2-aminobenzyl alcoholintermediateIntermediate (Isocyanate/Carbamate)start->intermediateCarbonylationreagentTriphosgene (or CDI)Triethylamine (Base)DCM (Solvent)product6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-oneintermediate->productIntramolecular Cyclization

Caption: A plausible synthetic route from an aminobenzyl alcohol precursor.

Spectroscopic and Analytical Characterization

Rigorous characterization is necessary to confirm the identity and purity of the synthesized compound. A standard analytical workflow would employ a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Signatures:
  • ¹H NMR (Proton NMR): The spectrum should reveal distinct signals for the aromatic protons, showing coupling patterns influenced by the bromine atom and the ring structure. Two singlet or doublet signals corresponding to the non-equivalent protons of the benzylic methylene group (-O-CH₂-) and a broad singlet for the N-H proton are expected.

  • ¹³C NMR (Carbon NMR): The spectrum will show characteristic peaks for the eight carbon atoms, including a downfield signal for the carbonyl carbon (C=O) typically around 160-170 ppm, and distinct signals for the aromatic carbons (some of which will be quaternary) and the aliphatic methylene carbon.

  • FT-IR (Infrared Spectroscopy): Key absorption bands would include a strong C=O stretch (around 1700-1750 cm⁻¹), an N-H stretch (around 3200-3400 cm⁻¹), and C-O and C-N stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₈H₆BrNO₂). The spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Protocol: Standard NMR Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the purified, dry compound.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often a good choice for this type of structure as it effectively solubilizes polar compounds and allows for the clear observation of exchangeable N-H protons.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra to fully assign the structure.

Applications and Biological Relevance

The benzoxazine class of heterocycles is noted for its wide range of biological activities.[3][5] While specific bioactivity data for 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is not extensively published, its structure suggests it is a prime candidate for screening in various therapeutic areas.

  • Anticancer Potential: Many quinazolinone and benzoxazinone derivatives have demonstrated potent anticancer activity.[3][6] The planar, heterocyclic nature of the core allows for intercalation with DNA or interaction with enzyme active sites. The bromine atom can increase lipophilicity and may engage in halogen bonding, potentially enhancing binding affinity to target proteins.

  • Antimicrobial Activity: The benzoxazine scaffold is a known pharmacophore for antibacterial and antifungal agents.[5] This compound could be evaluated against a panel of pathogenic bacteria and fungi.

  • Herbicide Safeners: Related N-acyl benzoxazine derivatives have been investigated for their activity as herbicide safeners, which protect crops from herbicide injury.[2]

  • CNS Applications: Various heterocyclic compounds are active in the central nervous system. The structure could be explored for anticonvulsant or antidepressant activities.[3]

The logical relationship between the core structure and its potential applications is based on the principle of molecular similarity and the established biological profiles of analogous compounds.

Logical Relationship Diagram

applicationsPotential Applications Derived from the Benzoxazinone Corecore6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one Coreapp1Anticancer Agentscore->app1Structural Analogy toKnown Cytotoxic Agentsapp2Antimicrobial Agents(Antibacterial/Antifungal)core->app2Known Pharmacophore forInfection Controlapp3Agrochemicals(e.g., Herbicide Safeners)core->app3Precedent in RelatedBenzoxazine Derivativesapp4CNS-Active Agents(e.g., Anticonvulsants)core->app4Common Scaffold inNeurological Drug Discovery

Caption: Relationship between the core chemical structure and its potential bioactivities.

Safety and Handling

Based on GHS classifications provided by suppliers, this compound should be handled with appropriate precautions.[1]

  • Hazard Identification:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Recommended Precautions (P-Statements):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P317: IF SWALLOWED: Get medical help.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Protocol: All manipulations should be performed in a certified chemical fume hood. Personnel must wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Outlook

6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is a well-defined heterocyclic compound with significant potential for further investigation in drug discovery and materials science. Its structural features are characteristic of bioactive molecules, and its synthesis is achievable through established chemical methodologies. This guide has provided a comprehensive overview of its structure, properties, synthesis, and potential applications, grounded in authoritative data.

Future research should focus on the efficient, scalable synthesis of this compound and its analogs. Subsequent screening against diverse biological targets—including cancer cell lines, microbial strains, and specific enzymes—is a logical next step to unlock its therapeutic potential. Further derivatization, particularly at the N-3 position, could generate a library of compounds for structure-activity relationship (SAR) studies, paving the way for the development of novel, potent, and selective therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25918963, 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10727336, 6-Bromo-3,4-dihydro-2H-benzo[b][1][4]oxazine. Available from: [Link]

  • Fu, W., et al. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2509. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16218142, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

  • Adamu, U., et al. (2016). Synthesis and Antimicrobial Evaluation of New 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine Derivatives. RASĀYAN Journal of Chemistry, 9(4), 793-802. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10561287, 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. Available from: [Link]

  • Sharaf El-Din, H. A. (2018). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available from: [Link]

  • Shukla, D. K., et al. (2013). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Oriental Journal of Chemistry, 29(1), 253-258. Available from: [Link]

  • Fathalla, W., et al. (2018). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Journal of Chemical and Pharmaceutical Research, 10(6), 1-10. Available from: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one

Forward

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the physicochemical properties of 6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one. It is important to note that, as of the date of this publication, there is a notable absence of experimentally-derived data for this specific molecule in peer-reviewed literature and chemical databases. This guide has been meticulously compiled by leveraging computational predictions for the target molecule, experimental data from its close structural isomers, and established analytical methodologies. Our objective is to provide a robust framework for understanding, predicting, and ultimately, experimentally verifying the properties of this compound.

Introduction to the Benzoxazinone Scaffold

The benzoxazinone core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Compounds featuring the 3,4-dihydro-1,3-oxazine ring system are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a bromine atom at the 6-position of the benzo-fused ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often enhancing potency or altering metabolic stability. The "-2-one" designation indicates a carbonyl group at the second position of the oxazine ring, which significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall chemical reactivity.

This guide will focus on the specific isomer, 6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one, providing a detailed analysis of its predicted physicochemical characteristics and the experimental workflows required for their validation.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any molecule is to understand its structure and predict its fundamental properties. These predictions, typically derived from computational models, are invaluable for guiding experimental design and hypothesis generation.

Caption: Molecular structure of 6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one. These values are computationally derived and await experimental confirmation. For comparative purposes, computed data for the structural isomer 6-Bromo-2H-1,4-benzoxazin-3(4H)-one are also provided.[3]

PropertyPredicted Value (benzo[e][1]oxazin-2-one)Computed Value (benzo[b][1][3]oxazin-3-one)[3]
Molecular Formula C₈H₆BrNO₂C₈H₆BrNO₂
Molecular Weight 228.04 g/mol 228.04 g/mol
XLogP3 ~1.71.6
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
Rotatable Bonds 00
Topological Polar Surface Area (TPSA) 38.3 Ų38.3 Ų
pKa (most acidic) ~12.5 (amide N-H)Not available
pKa (most basic) ~ -3.0 (carbonyl O)Not available

Expert Insights: The predicted XLogP3 value of approximately 1.7 suggests that the compound is moderately lipophilic, a key parameter influencing membrane permeability and oral bioavailability. The presence of one hydrogen bond donor (the amide N-H) and two acceptors (the carbonyl and ether oxygens) indicates its potential to participate in hydrogen bonding interactions with biological targets. The identical molecular formula and weight to its isomer highlight the importance of precise analytical techniques to distinguish between them.

Synthesis and Purification

While a specific synthesis for 6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one has not been reported, a plausible synthetic route can be extrapolated from established methods for similar benzoxazinone structures.[4] A likely approach would involve the reaction of a substituted salicylic acid derivative with an appropriate nitrogen source.

Synthesiscluster_startStarting Materialscluster_reactionReactioncluster_productProduct & Purification5-Bromosalicylic_acid5-Bromosalicylic acidReaction_VesselOne-pot reaction(e.g., reflux in toluene)5-Bromosalicylic_acid->Reaction_VesselParaformaldehydeParaformaldehydeParaformaldehyde->Reaction_VesselPrimary_AminePrimary Amine (e.g., NH₃)Primary_Amine->Reaction_VesselCrude_ProductCrude ProductReaction_Vessel->Crude_ProductPurificationColumn Chromatography(Silica gel)Crude_Product->PurificationFinal_Product6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-onePurification->Final_Product

Caption: A plausible synthetic workflow for the target compound.

Hypothetical Synthetic Protocol
  • Reaction Setup: To a solution of 5-bromosalicylic acid (1.0 eq) in a suitable solvent such as toluene, add paraformaldehyde (2.0 eq) and a source of ammonia (e.g., ammonium acetate, 1.5 eq).

  • Cyclization: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product would then be purified by column chromatography on silica gel.

Experimental Characterization: A Methodological Framework

The following section outlines the standard, self-validating experimental protocols that would be employed to determine the key physicochemical properties of 6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one.

Characterization_Workflowcluster_StructuralStructural & Identitycluster_ThermalThermal Propertiescluster_PhysicochemicalPhysicochemical PropertiesStartPurified CompoundNMRNMR Spectroscopy(¹H, ¹³C, HSQC)Start->NMRMSMass Spectrometry(HRMS)Start->MSIRFT-IR SpectroscopyStart->IRDSCDifferential ScanningCalorimetry (DSC)Start->DSCTGAThermogravimetricAnalysis (TGA)Start->TGASolubilityKinetic/ThermodynamicSolubility AssayStart->SolubilityLogPRP-HPLC for LogPStart->LogPpKaPotentiometricTitrationStart->pKaPurityHPLC-UV for PurityStart->Purity

Caption: A comprehensive workflow for physicochemical characterization.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence and connectivity of protons. Expected signals would include distinct aromatic protons on the brominated ring and two methylene protons of the oxazine ring.

    • ¹³C NMR: Would identify all carbon environments, including the characteristic carbonyl carbon signal (expected around 160-170 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Would confirm the presence of key functional groups, notably a strong carbonyl (C=O) stretch around 1700-1750 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹.

Thermal Properties
  • Melting Point Determination via Differential Scanning Calorimetry (DSC):

    • Sample Preparation: Accurately weigh 1-3 mg of the purified solid into an aluminum DSC pan and hermetically seal it.

    • Instrumentation: Use a calibrated DSC instrument.

    • Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to fusion. This provides a sharp, reproducible value for a pure crystalline solid.

Solubility
  • Kinetic Solubility Assay (High-Throughput):

    • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

    • Dilution: Add a small aliquot of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Equilibration & Measurement: After a short incubation period (1-2 hours), measure the concentration of the dissolved compound using a method like UV-Vis spectroscopy or HPLC-UV. This method is rapid and useful for early-stage drug discovery.

Lipophilicity (LogP)
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.

    • Method: A calibration curve is generated using a series of standards with known LogP values. The retention time of the target compound is then measured under the same isocratic mobile phase conditions (e.g., a mixture of acetonitrile and water).

    • Calculation: The LogP of the target compound is interpolated from the calibration curve. This method is faster and uses less material than the traditional shake-flask method.

Ionization Constant (pKa)
  • Potentiometric Titration:

    • Sample Preparation: Dissolve a precise amount of the compound in a mixture of water and a co-solvent (e.g., methanol or acetonitrile) to ensure solubility.

    • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

    • Analysis: The pKa value is determined from the inflection point of the titration curve. For the amide N-H, a basic titrant would be used to determine its acidic pKa.

Conclusion and Future Directions

6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one represents a molecule of significant interest at the intersection of heterocyclic and medicinal chemistry. While this guide provides a robust, computationally-informed, and methodologically sound foundation for its study, the lack of experimental data underscores a clear opportunity for further research. The synthesis and subsequent experimental validation of the properties outlined herein are critical next steps. Such studies will not only confirm or refine the predictive models but also pave the way for exploring the biological activities of this compound and its derivatives, potentially leading to the discovery of novel therapeutic agents.

References

  • Sharaf El-Din, H. A., et al. (2021). 3,4–Dihydro–2H–1,3–benzoxazines and their oxo–derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10727336, 6-Bromo-3,4-dihydro-2H-benzo[b][1][3]oxazine. Retrieved January 27, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16218142, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved January 27, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16218142, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved January 27, 2026 from [Link].

  • Yadav, G., & Singh, R. (2018). Synthesis of substituted benzo[e][1]oxazino analogs. CKT College. [Link]

  • Baydar, A. E., & Boyd, G. V. (1978). The synthesis of 2H-1,3-oxazin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, 1360-1364. [Link]

  • Baydar, A. E., & Boyd, G. V. (1976). Synthesis of 2H-1,3-oxazin-2-ones. Journal of the Chemical Society, Chemical Communications, (18), 718-719. [Link]

An In-depth Technical Guide to CAS 1199-04-8: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Comprehensive searches for the physical and chemical properties of the compound with CAS number 1199-04-8 did not yield any specific results in established chemical databases or scientific literature. This suggests that the provided CAS number may contain a typographical error or refer to a substance that is not widely documented in public resources.

However, to provide potentially relevant information, this guide presents data on other compounds with numerically similar CAS numbers for which information is readily available. We urge researchers to verify the CAS number of their compound of interest. The following sections detail the properties of these alternative compounds.

Alternative Compound Analysis: CAS 103-04-8 - (Phenylthio)acetic Acid

(Phenylthio)acetic acid , also known as 2-phenylsulfanylacetic acid, is an organic compound with significant applications in organic synthesis and potentially in the development of pharmaceuticals.

Physical and Chemical Properties of (Phenylthio)acetic Acid

A summary of the key physical and chemical properties of (Phenylthio)acetic acid is provided in the table below.

PropertyValueSource
Molecular Formula C₈H₈O₂S[1][2]
Molecular Weight 168.21 g/mol [1][2]
Appearance Brown or white solid/crystal[1]
Melting Point 60-63 °C[1]
Boiling Point 258 °C at 760 mmHg[1]
Density 1.14 g/cm³[1]
Solubility Almost transparent in Methanol[1]
pKa 3.70 ± 0.10 (Predicted)[1]
Flash Point 109.9 °C[1]
Handling and Safety Information

(Phenylthio)acetic acid is classified with the hazard code Xi (Irritant) and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Precautionary measures include avoiding contact with skin and eyes and ensuring adequate ventilation during handling.[1]

Alternative Compound Analysis: CAS 10035-04-8 - Calcium Chloride Dihydrate

Calcium chloride dihydrate is an inorganic compound, a salt of calcium and chlorine. It is highly hygroscopic and is commonly used as a desiccant, in de-icing applications, and as a source of calcium ions in various industrial and laboratory processes.

Physical and Chemical Properties of Calcium Chloride Dihydrate

The table below summarizes the principal physical and chemical properties of Calcium Chloride Dihydrate.

PropertyValueSource
Molecular Formula CaCl₂·2H₂O[3][4][5]
Molecular Weight 147.01 g/mol [4][5]
Appearance White crystalline solid[6][7]
Melting Point 176 °C[4][5][6]
Density 1.850 g/cm³[4][6]
Solubility Highly soluble in water (1280 g/L)[4]
pH 4.5 - 9.2 (50 g/L in water at 20°C)[4]
Vapor Pressure 0.01 hPa at 20 °C[4][5][6]
Experimental Protocols: Characterization of an Unknown Solid

For researchers who have an unknown solid sample and need to determine its identity, a general workflow for characterization is outlined below. This process is fundamental in confirming whether the sample corresponds to a known substance.

A general workflow for the identification and characterization of an unknown chemical compound.
  • Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • Instrument Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

  • Interpretation: A sharp melting range (typically < 2 °C) is indicative of a pure compound. This value can then be compared to literature values for known compounds.

Conclusion

While a detailed guide for CAS 1199-04-8 could not be provided due to a lack of available data, this document offers comprehensive information on numerically similar and well-documented compounds, namely (Phenylthio)acetic acid (CAS 103-04-8) and Calcium Chloride Dihydrate (CAS 10035-04-8). The provided experimental workflow serves as a foundational guide for the characterization and identification of unknown solid compounds. Researchers and drug development professionals are strongly encouraged to verify the CAS numbers of their materials to ensure the accuracy and relevance of their scientific investigations.

References

  • Calcium Chloride Dihydrate CAS No 10035-04-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • Safety Data Sheet - Fisher Scientific.

  • Calcium Sulfate | CaSO4 | CID 24497 - PubChem - NIH.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • CALCIUM CHLORIDE DIHYDRATE CAS 10035-04-8 | 101867.

  • EP0019958B1 - Synthesis of 1,4-bis(dicyanomethylene) cyclohexane and use thereof in the ... - Google Patents.

  • Safety Data Sheet - Fisher Scientific.

  • Calcium chloride dihydrate - Sigma-Aldrich.

  • Safety Data Sheet: Calcium - Carl ROTH.

  • Cas 103-04-8,(PHENYLTHIO)ACETIC ACID - LookChem.

  • Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem.

  • Calcium chloride dihydrate | 10035-04-8 - ChemicalBook.

  • phenylthioglycolic acid, 103-04-8 - The Good Scents Company.

  • 2-Propanone, 1-iodo - CAS Common Chemistry.

  • (2R,3R)-3-Hydroxy-2-piperidinecarboxylic acid - CAS Common Chemistry.

  • NMR, mass spectroscopy, IR - finding compound structure ? | ResearchGate.

  • Below are the spectral data (IR, MS, 1H NMR, and 13C NMR) for an unknown organic compound. Examine the data carefully and answer the questions that… | bartleby.

  • WebSpectra - Problems in NMR and IR Spectroscopy - UCLA – Chemistry and Biochemistry.

  • Spectral Information - PubChem - NIH.

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

Mechanism of action for brominated benzoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Brominated Benzoxazinones

Executive Summary

The benzoxazinone scaffold is a privileged heterocyclic motif found in natural products and synthetic compounds, exhibiting a vast spectrum of biological activities.[1][2] The strategic incorporation of bromine atoms onto this core structure significantly modulates its physicochemical properties, such as lipophilicity and electrophilicity, often enhancing potency and diversifying the mechanism of action.[3] This guide provides a comprehensive exploration of the molecular mechanisms through which brominated benzoxazinones exert their biological effects, focusing on key interactions with protein targets and interference with complex cellular signaling pathways. We will dissect the causality behind their action as enzyme inhibitors and signaling modulators, present validated experimental protocols for their investigation, and offer insights into their structure-activity relationships.

Introduction: The Brominated Benzoxazinone Core

Benzoxazinones are a class of heterocyclic compounds that feature prominently in medicinal chemistry and agrochemistry.[2][4] Naturally occurring benzoxazinoids, such as DIMBOA found in gramineous plants, function as potent allelochemicals, providing defense against pests and pathogens.[4][5] Synthetic derivatives have been developed as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[1][6][7]

The introduction of bromine, a halogen, is a critical chemical modification. Bromination can increase the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes.[3] Furthermore, the electron-withdrawing nature of bromine can alter the electronic density of the benzoxazinone ring system, making it more susceptible to nucleophilic attack or enhancing its binding affinity for specific biological targets.[8] This guide focuses on elucidating the downstream consequences of these molecular interactions.

Primary Mechanisms of Action

Brominated benzoxazinones achieve their biological effects through several distinct, and sometimes overlapping, mechanisms. The most well-documented of these is direct enzyme inhibition, followed by disruption of bacterial communication and interaction with nucleic acid structures.

Enzyme Inhibition: A Predominant Mechanism

A primary mode of action for many benzoxazinones is the inhibition of key enzymes involved in pathophysiology. The bromine substituent often plays a crucial role in enhancing this inhibitory activity.

a) Serine Protease Inhibition

A significant body of research has identified serine proteases as a major target. Enzymes such as human leukocyte elastase (HLE), α-chymotrypsin, and other proteases are competitively inhibited.[8][9][10]

  • Mechanism: The mechanism involves the benzoxazinone acting as an "alternate substrate." A nucleophilic serine residue in the enzyme's active site attacks the electrophilic carbonyl carbon of the benzoxazinone's heterocyclic ring. This leads to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. The subsequent deacylation step is extremely slow, effectively sequestering the enzyme and inhibiting its function.[8] The presence of electron-withdrawing groups, such as bromine, on the benzoxazinone scaffold enhances the electrophilicity of the carbonyl carbon, thereby increasing the rate of acylation and improving inhibitory potency.[8]

SerineProtease_Inhibition cluster_0 Enzyme Active Site Active_Serine Active Site Serine (-OH) Acyl_Intermediate Covalent Acyl-Enzyme Intermediate (Inactive) Active_Serine->Acyl_Intermediate Forms Benzoxazinone Brominated Benzoxazinone Benzoxazinone->Active_Serine Nucleophilic Attack (Acylation) Deacylation Slow Deacylation (Regeneration) Acyl_Intermediate->Deacylation Hydrolysis Deacylation->Active_Serine Releases

Caption: Mechanism of serine protease inhibition by benzoxazinones.

b) Other Key Enzyme Targets

Beyond serine proteases, brominated benzoxazinones have been shown to inhibit a range of other enzymes:

  • Factor Xa: Specific benzoxazinone derivatives have been designed to inhibit this critical enzyme in the blood coagulation cascade, demonstrating antithrombotic potential.[11]

  • Tyrosine Kinases: Certain novel 1,4-benzoxazin-3-one derivatives exhibit inhibitory activity against kinases like KDR and ABL, which are implicated in cancer.[12]

  • Pancreatic Lipase: As inhibitors of enzymes involved in fat degradation, they have been investigated for the treatment of obesity.[13]

  • Lysine Methyltransferase SMYD2: A benzoxazinone was identified as a peptide-competitive inhibitor of SMYD2, a target in oncology.[14]

Interruption of Bacterial Quorum Sensing

While much of the foundational research in quorum sensing (QS) inhibition has focused on brominated furanones, the principles are directly applicable and represent a likely mechanism for brominated benzoxazinones in controlling bacterial virulence.[15][16][17] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.

  • Mechanism: Brominated compounds can act as antagonists to key QS regulatory proteins, such as LasR in Pseudomonas aeruginosa.[15] By binding to the regulator, either at the active site or an allosteric site, the brominated benzoxazinone can prevent the natural autoinducer molecule from binding and activating the transcription of virulence genes. This leads to a reduction in the production of toxins, proteases, and biofilm-forming factors, effectively disarming the pathogen without killing it, which may reduce the selective pressure for resistance.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AHL Autoinducer (AHL) LasR LasR Receptor AHL->LasR Binds & Activates DNA Virulence Gene Promoter LasR->DNA Binds Virulence Virulence Factor Production DNA->Virulence Activates Transcription Br_Benzoxazinone Brominated Benzoxazinone Br_Benzoxazinone->LasR Antagonistic Binding (Blocks Activation)

Caption: Logical diagram of Quorum Sensing inhibition.

Interaction with Nucleic Acid Structures

A more novel mechanism involves the direct interaction of benzoxazinone derivatives with non-canonical DNA structures. Certain derivatives have been found to target and stabilize c-Myc G-quadruplex structures, which are involved in the regulation of oncogene expression, presenting a potential pathway for anticancer activity.[6]

Structure-Activity Relationships (SAR)

The biological activity of brominated benzoxazinones is highly dependent on their chemical structure. Key relationships include:

  • Role of Bromine: The position and number of bromine atoms are critical. Dibromo-substituted benzoxazinones often show significant antimicrobial and anti-inflammatory activity.[1] The presence of a halogen (F, Cl, Br) generally increases inhibitory potential against enzymes like α-chymotrypsin.[9]

  • Substituents on the Heterocyclic Ring: For serine protease inhibition, electron-withdrawing groups at position 2 enhance activity by increasing the acylation rate.[8]

  • Substituents on the Benzene Ring: Substitution at position 5 (e.g., with methyl or ethyl groups) has been found to improve the inhibition of human leukocyte elastase.[8] However, other substitutions on the benzene ring can sometimes decrease activity, highlighting the complex nature of drug-receptor interactions.[9]

Compound Class Substitution Pattern Target Observed Activity (IC₅₀)
2-Aryl-Benzoxazinone6,8-dibromoS. aureusLow µM
2-Alkyl-Benzoxazinone5-methylHuman Neutrophil ElastaseNanomolar range
2-Aryl-Benzoxazinone7-nitroHeLa Cancer CellsMid µM
2-Alkyl-BenzoxazinoneUnsubstitutedα-ChymotrypsinHigh µM

This table presents illustrative data based on trends reported in the literature to demonstrate SAR principles.

Key Experimental Protocols

To validate the mechanisms described, a series of robust assays are required. These protocols provide a self-validating framework for investigating brominated benzoxazinones.

Protocol: Serine Protease Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory potential of a compound against Human Neutrophil Elastase (HNE).

Objective: To quantify the IC₅₀ value of a brominated benzoxazinone against HNE.

Materials:

  • Human Neutrophil Elastase (purified)

  • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

  • Test Compound (Brominated Benzoxazinone)

  • Positive Control (e.g., Sivelestat)

  • 96-well microplate

  • Microplate reader (405 nm)

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the Assay Buffer.

  • Reaction Setup: In a 96-well plate, add 20 µL of each compound dilution. Add 160 µL of Assay Buffer.

  • Enzyme Addition: Add 10 µL of HNE solution (final concentration ~25 nM) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the substrate solution (final concentration ~100 µM) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes. The rate of increase in absorbance corresponds to the rate of p-nitroanilide release.

  • Data Analysis: Calculate the reaction rate (V) for each concentration of the inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the HNE enzyme inhibition assay.

Protocol: Cell-Based Quorum Sensing Reporter Assay

This protocol uses a bacterial reporter strain to measure the ability of a compound to inhibit QS signaling.

Objective: To determine if a brominated benzoxazinone can antagonize the LasR QS receptor in P. aeruginosa.

Materials:

  • P. aeruginosa reporter strain (e.g., carrying a LasR-inducible GFP reporter plasmid)

  • LB Broth

  • Test Compound

  • Positive Control (e.g., a known QS inhibitor like C-30 furanone)

  • Autoinducer (3-oxo-C12-HSL)

  • 96-well black, clear-bottom microplate

  • Shaking incubator

  • Plate reader (Fluorescence: Ex/Em ~485/520 nm; Absorbance: OD₆₀₀)

Methodology:

  • Culture Preparation: Grow an overnight culture of the reporter strain in LB broth.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB broth.

  • Assay Setup: In the 96-well plate, add the test compound across a range of concentrations.

  • Inoculation: Add 190 µL of the subculture to each well.

  • Induction: Add the autoinducer 3-oxo-C12-HSL to a final concentration that elicits a sub-maximal reporter response (e.g., 50 nM).

  • Incubation: Incubate the plate at 37°C with shaking for 4-6 hours.

  • Measurement: After incubation, measure the fluorescence (Ex/Em 485/520 nm) to quantify reporter expression and the optical density at 600 nm (OD₆₀₀) to measure bacterial growth.

  • Data Analysis: Normalize the fluorescence signal to bacterial growth (Fluorescence/OD₆₀₀). Plot the normalized fluorescence against the inhibitor concentration to determine the extent of QS inhibition. Ensure the compound does not inhibit bacterial growth at the tested concentrations.

Protocol: Biophysical Target Engagement (Differential Scanning Fluorimetry - DSF)

This protocol confirms the direct physical interaction between the compound and a purified target protein.[18][19]

Objective: To verify direct binding of a brominated benzoxazinone to its putative target enzyme and measure the change in thermal stability.

Materials:

  • Purified target protein (e.g., HNE)

  • DSF Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.5

  • SYPRO Orange dye (5000x stock in DMSO)

  • Test Compound

  • Quantitative PCR (qPCR) instrument with thermal ramping capability

  • qPCR-compatible 96-well plates

Methodology:

  • Reagent Preparation: Prepare a working solution of the target protein (e.g., 2 µM) in DSF buffer. Prepare a working solution of SYPRO Orange dye (e.g., 20x) in DSF buffer.

  • Assay Setup: In each well of the qPCR plate, add the protein solution, the SYPRO Orange dye, and the test compound at various concentrations (final volume ~20-25 µL). Include a "no compound" control.

  • Thermal Melt: Place the plate in the qPCR instrument. Set up a thermal ramp protocol:

    • Start temperature: 25°C

    • End temperature: 95°C

    • Ramp rate: 1°C/minute

    • Acquire fluorescence data at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the protein unfolding transition, often calculated by finding the peak of the first derivative of the melt curve. A positive shift in Tm in the presence of the compound indicates that it binds to and stabilizes the protein, confirming direct target engagement.

Conclusion and Future Directions

Brominated benzoxazinones represent a versatile and potent class of bioactive molecules. Their mechanisms of action are primarily centered on the covalent or non-covalent inhibition of key enzymes, with serine proteases being a particularly well-validated target class. Emerging evidence also points to their potential as anti-virulence agents through the disruption of bacterial quorum sensing and as anticancer agents via interaction with unique DNA secondary structures. The strategic use of bromine substitution is a powerful tool for enhancing potency and fine-tuning the pharmacological profile of the benzoxazinone scaffold. Future research should focus on leveraging biophysical techniques to deconvolve novel targets, exploring their potential in combination therapies, and optimizing their pharmacokinetic and safety profiles for clinical translation.

References

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • El-Hashash, M. A., Azab, M. E., Faty, R. A. E.-A., & Amr, A. E.-G. E. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical and Pharmaceutical Bulletin, 64(3), 263–271. [Link]

  • ResearchGate. (2025). Design, synthesis and structure–Activity relationships of benzoxazinone-Based factor Xa inhibitors. Request PDF. [Link]

  • MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • Jiang, S., Awadasseid, A., Narva, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Teshima, T., Griffin, J. C., & Powers, J. C. (1982). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Journal of Biological Chemistry, 257(9), 5085–5091. [Link]

  • Taha, M., Ismail, N. H., Imran, S., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 106-114. [Link]

  • Mádjarek, M. M., et al. (2019). Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2. ACS Medicinal Chemistry Letters, 10(1), 52–58. [Link]

  • García-Contreras, R., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. Antibiotics, 11(8), 1039. [Link]

  • Ren, D., et al. (2013). Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation. Bioorganic & Medicinal Chemistry Letters, 23(12), 3563–3566. [Link]

  • Macías, F. A., et al. (2004). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 52(21), 6397–6408. [Link]

  • Google Patents. (2003).
  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1159042. [Link]

  • Osarumwense, P. O. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. SCIREA Journal of Chemistry, 10(3), 62-72. [Link]

  • Semantic Scholar. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. [Link]

  • Frontiers Media. (2023). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. [Link]

  • Defoirdt, T., et al. (2012). A Quorum Sensing-Disrupting Brominated Thiophenone with a Promising Therapeutic Potential to Treat Luminescent Vibriosis. PLOS ONE, 7(7), e41788. [Link]

  • Bhattacharya, S., et al. (2022). Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury. European Journal of Pharmacology, 931, 175187. [Link]

  • ResearchGate. (2025). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. [Link]

  • ResearchGate. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. [Link]

Sources

An In-Depth Technical Guide to the Spectral Data of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral data for the compound 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of obtaining and interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this specific benzoxazinone derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related structural analogs, offering a robust predictive framework for the characterization of this molecule.

Introduction

6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one belongs to the benzoxazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The precise characterization of novel derivatives such as this is paramount for advancing drug discovery and development programs. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous evidence of chemical structure and purity. This guide will explore the expected ¹H NMR, ¹³C NMR, IR, and MS spectral data for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, elucidating the influence of its unique structural features on the resulting spectra.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to first visualize the molecular architecture of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

Figure 1: Chemical structure of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

Experimental Protocols

Synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

A plausible synthetic route to the target molecule can be adapted from established procedures for the synthesis of related benzoxazinones.[1] A common approach involves the reaction of a substituted 2-aminophenol with an appropriate two-carbon electrophile.

Synthesis_Workflow start Start: 2-Amino-4-bromophenol step1 React with Chloroacetyl Chloride in the presence of a base (e.g., Triethylamine) in an aprotic solvent (e.g., Dichloromethane) start->step1 intermediate Intermediate: N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide step1->intermediate step2 Intramolecular Cyclization: Treat with a base (e.g., Sodium Hydride) in a polar aprotic solvent (e.g., DMF) intermediate->step2 product Product: 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one step2->product

Figure 2: Proposed synthetic workflow for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

Step-by-step Methodology:

  • Acylation: To a solution of 2-amino-4-bromophenol in a suitable aprotic solvent such as dichloromethane, add an equimolar amount of a non-nucleophilic base like triethylamine. Cool the mixture in an ice bath.

  • Add chloroacetyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with dilute acid, water, and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide intermediate by column chromatography or recrystallization.

  • Cyclization: Dissolve the purified intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride, portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, by column chromatography or recrystallization.

Spectroscopic Analysis Parameters
  • NMR Spectroscopy:

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR: Acquisition with a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of approximately 4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.[2]

    • ¹³C NMR: Acquired using a proton-decoupled sequence with a sufficient relaxation delay to ensure accurate integration of quaternary carbons.

  • Infrared (IR) Spectroscopy:

    • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

    • Sample Preparation: As a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory for a solid sample.

    • Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Mass Spectrometry (MS):

    • Instrumentation: An electron ionization mass spectrometer (EI-MS) or an electrospray ionization mass spectrometer (ESI-MS).

    • EI-MS: A standard electron energy of 70 eV is used.

    • ESI-MS: The sample is dissolved in a suitable solvent such as methanol or acetonitrile and infused into the source.

Predicted Spectral Data and Interpretation

The following sections provide a detailed prediction and interpretation of the spectral data for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, based on the analysis of its structural features and comparison with analogous compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is based on the known spectrum of 3,4-dihydro-2H-benzo[3][4]oxazine[5] and the established effects of bromine and lactam functionalities on aromatic proton chemical shifts.[6]

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
~10.5Singlet (broad)1HN-HThe amide proton is expected to be significantly deshielded and may exhibit broadening due to quadrupolar relaxation and exchange.
~7.2Doublet1HAr-H (H-5)This proton is ortho to the bromine atom, which is an electron-withdrawing group via induction, causing a downfield shift.[6]
~7.0Doublet of doublets1HAr-H (H-7)This proton is meta to the bromine and ortho to the oxygen-bearing carbon, experiencing moderate deshielding.
~6.8Doublet1HAr-H (H-8)This proton is para to the bromine and ortho to the nitrogen, likely the most upfield of the aromatic protons.
~4.6Singlet2H-CH₂-The methylene protons adjacent to the carbonyl group and nitrogen are expected to be in the range of 4.5-5.0 ppm.

Expert Insights: The simplicity of the methylene signal as a singlet is a key feature, indicating free rotation around the N-C bond at room temperature. The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The exact chemical shifts and coupling constants will be highly dependent on the solvent used due to its influence on the hydrogen bonding of the N-H proton.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum is derived from the data for 3,4-dihydro-2H-benzo[3][4]oxazine[5] and the known substituent effects of bromine and a carbonyl group.[7]

Predicted Chemical Shift (ppm) Assignment Justification
~165C=OThe carbonyl carbon of the lactam is expected in this region.
~145Ar-C (C-4a)Quaternary carbon attached to oxygen.
~132Ar-C (C-7)Aromatic CH carbon.
~130Ar-C (C-5)Aromatic CH carbon.
~125Ar-C (C-8a)Quaternary carbon attached to nitrogen.
~118Ar-C (C-8)Aromatic CH carbon.
~115Ar-C (C-6)Quaternary carbon attached to bromine. The heavy atom effect of bromine can cause a slight upfield shift compared to an unsubstituted carbon.
~68-CH₂-The methylene carbon adjacent to the oxygen and carbonyl is expected in this region.

Expert Insights: The number of distinct signals in the aromatic region will confirm the substitution pattern. The chemical shift of the carbon bearing the bromine atom (C-6) is a key diagnostic peak. While bromine is electronegative, the "heavy atom effect" can sometimes lead to a counterintuitive upfield shift for the directly attached carbon.

Infrared (IR) Spectroscopy

The predicted IR spectrum is based on characteristic group frequencies for lactams, aromatic compounds, and alkyl halides.[7][8]

Predicted Wavenumber (cm⁻¹) Intensity Vibration Assignment
~3200Medium, BroadN-H StretchAmide N-H
~3100-3000MediumC-H StretchAromatic C-H
~2950-2850WeakC-H StretchAliphatic C-H
~1700StrongC=O StretchLactam Carbonyl
~1600, ~1480Medium-StrongC=C StretchAromatic Ring
~1250StrongC-O StretchAryl-O-Alkyl Ether
~820StrongC-H BendOut-of-plane bending for 1,2,4-trisubstituted benzene
~600MediumC-Br StretchCarbon-Bromine bond

Expert Insights: The most prominent and diagnostic peak in the IR spectrum will be the strong carbonyl stretch of the lactam at approximately 1700 cm⁻¹. The exact position can be influenced by hydrogen bonding. The broad N-H stretch around 3200 cm⁻¹ is also a key indicator of the lactam functionality. The pattern of the C-H out-of-plane bending bands in the fingerprint region can provide confirmatory evidence for the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

The predicted mass spectrum considers the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio) and common fragmentation pathways for related structures.[9][10]

  • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion at m/z values corresponding to the two isotopes of bromine. For C₈H₆⁷⁹BrNO₂, the expected m/z is 226.96, and for C₈H₆⁸¹BrNO₂, it is 228.96. These will appear as M⁺ and M+2 peaks.

  • Key Fragmentation Pathways:

    • Loss of CO: A common fragmentation for lactones and lactams is the loss of a neutral carbon monoxide molecule (28 Da). This would lead to fragment ions at m/z 199/201.

    • Loss of Br•: Cleavage of the C-Br bond would result in a fragment ion at m/z 148.

    • Retro-Diels-Alder (RDA) type fragmentation: While less common for this specific ring system, fragmentation of the oxazine ring could occur.

Mass_Fragmentation M [M]⁺˙ m/z 227/229 F1 [M - CO]⁺˙ m/z 199/201 M->F1 - CO F2 [M - Br]⁺ m/z 148 M->F2 - Br• F3 Further Fragmentation F1->F3 F2->F3

Figure 3: Predicted major fragmentation pathways for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

Expert Insights: The presence of the characteristic M/M+2 isotopic pattern is the most definitive evidence for the incorporation of a single bromine atom in the molecule. The relative intensities of the fragment ions will provide valuable information about the stability of the resulting ions and the lability of the corresponding bonds.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectral data for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a detailed and scientifically grounded framework for the characterization of this molecule. The protocols and interpretations presented herein are designed to be a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the unambiguous identification and further investigation of this and related benzoxazinone derivatives. The self-validating nature of combining these orthogonal spectroscopic techniques ensures a high degree of confidence in the structural elucidation process.

References

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives in excellent enantio- and diastereospecificity. The Journal of Organic Chemistry, 83(15), 7907–7918. [Link]

  • Qian, C., & Tang, W. (2020). Enantioselective palladium-catalyzed tandem allylic substitution for the synthesis of chiral vinyl-substituted heterocycles. Organic Letters, 22(11), 4467–4470. [Link]

  • Yang, Z., Bao, Y., Huang, J., Han, Z., Sun, J., & Huang, H. (2023). Palladium-catalyzed tandem allylic amination/oxa-Michael addition of vinyl methylene cyclic carbonates to bisnucleophiles. Organic Letters, 25(31), 5624–5629. [Link]

  • Bhosale, V. A., Nigríni, M., Dračínský, M., Císařová, I., & Veselý, J. (2021). Chiral phosphoric acid-catalyzed enantioselective desymmetrization of prochiral oxetanes. Organic Letters, 23(23), 9376–9381. [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

  • Gauglitz, G., & Vo-Dinh, T. (Eds.). (2003). Handbook of Spectroscopy. Wiley-VCH. [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 43(8), 611–624. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry–An Asian Journal, 13(7), 877-881. [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • ResearchGate. (2021, April 8). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and their oxo-derivatives: A Review. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. [Link]

  • Namera, A., Nagao, M., & Yashiki, M. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology, 34(1), 128–135. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

  • University of California, Davis. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Berkeley Learning Hub. (2025, July 30). Unveiling the Secrets: Carbonyl IR Spectra Decoded. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. PubChem. [Link]

  • Wishart, D. S., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(10), 963. [Link]

Sources

Technical Monograph: Benzo[e][1,3]oxazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Pharmacophore Logic, and Translational Applications

Executive Summary

The benzo[e][1,3]oxazin-2-one scaffold (often systematically categorized under 1,3-benzoxazin-2-ones or extended naphtho[1,2-e][1,3]oxazin-3-ones) represents a privileged heterocyclic class in medicinal chemistry.[1][2][3] Distinguished by a bicyclic or tricyclic core containing a cyclic carbamate (urethane) moiety, these derivatives exhibit high metabolic stability and potent biological interactions.

This guide moves beyond basic characterization to address the synthetic architecture and molecular pharmacology of these compounds. We focus on their role as transition-state mimics for serine proteases, their utility in inhibiting bacterial DNA gyrase, and their emerging application in modulating cannabinoid receptors (CB2).

Part 1: Structural Architecture & Synthetic Logic

The "Benzo[e]" Nomenclature and Geometry

While IUPAC standardizes the core as 1,3-benzoxazin-2-one , the specific designation benzo[e] often appears in literature describing naphtho[1,2-e][1,3]oxazin-3-one systems. In these extended systems, the oxazine ring is fused to the naphthalene core across the e-bond (C5–C6 relative to the oxazine numbering), creating a planar, lipophilic pharmacophore capable of intercalating into DNA or binding deep hydrophobic pockets in enzymes like Acetylcholinesterase (AChE).

Synthetic Pathways: Causality and Efficiency

The synthesis of these derivatives has evolved from harsh condensation reactions to Green Chemistry-compliant multicomponent reactions (MCRs).

Pathway A: The Solvent-Free Betti Reaction (Green MCR)
  • Why this works: Utilizing the high nucleophilicity of

    
    -naphthol (or substituted phenols) at the 
    
    
    
    -position allows for a concerted Mannich-type condensation followed by cyclization.
  • Mechanism: The reaction proceeds via an in situ generated ortho-quinone methide (o-QM) or iminium intermediate, which undergoes rapid nucleophilic attack and ring closure.

Pathway B: Oxidative Cyclization (PIDA Mediated)[3]
  • Why this works: For derivatives requiring precise oxidation states (e.g., from salicylaldehyde hydrazones), Phenyliodine(III) diacetate (PIDA) acts as a soft oxidant, promoting intramolecular C-O or C-N bond formation without over-oxidizing the aromatic system.

Visualization: Synthetic Mechanism (Graphviz)

Synthesis_Mechanism Start Substituted Phenol / Beta-Naphthol Inter1 Ortho-Quinone Methide (o-QM) Intermediate Start->Inter1 Acid Cat. / Heat Reagent1 Aldehyde (R-CHO) Reagent1->Inter1 Reagent2 Urea / Amine (Nitrogen Source) Inter2 Mannich Base (Open Chain) Reagent2->Inter2 Inter1->Inter2 Nucleophilic Attack by Amine Cyclization Intramolecular Cyclization (-H2O) Inter2->Cyclization Ring Closure Final Benzo[e][1,3]oxazin-2-one Derivative Cyclization->Final Stable Carbamate

Figure 1: Mechanistic flow of the multicomponent synthesis via ortho-quinone methide intermediates.

Part 2: Pharmacological Profiles & SAR

The biological efficacy of benzo[e]oxazin-2-ones stems from the cyclic carbamate moiety, which acts as a suicide substrate or a transition state analog.

Structure-Activity Relationship (SAR) Matrix
Structural ZoneModificationPharmacological EffectMechanistic Basis
C-2 Position Carbonyl (C=O)Essential Mimics peptide bond; target for serine nucleophiles in active sites.
N-3 Position Alkyl/Aryl SubstitutionLipophilicity ModulationBulky aryl groups (e.g., 4-chlorophenyl) enhance binding to hydrophobic pockets in AChE or COX-2.
C-4 Position Phenyl/HSteric GatekeeperC4-phenyl substituents create "propeller" chirality, crucial for DNA gyrase inhibition selectivity.
Benzo/Naphtho Fusion Halogenation (Cl, Br)Potency MultiplierHalogens on the fused ring increase metabolic stability (blocking hydroxylation) and enhance membrane permeability.
Key Therapeutic Targets
  • Antimicrobial (DNA Gyrase Inhibition): The planar tricyclic structure of naphtho-fused derivatives allows intercalation into bacterial DNA, stabilizing the cleavable complex of DNA gyrase, similar to fluoroquinolones but via a distinct binding mode.

  • Anti-inflammatory (COX-2 Inhibition): The oxazinone ring serves as a pharmacophore replacement for the traditional coxib tricyclic core, reducing gastric toxicity while maintaining selectivity.

Visualization: Pharmacophore Interactions

SAR_Logic Core Benzo[e]oxazin-2-one Scaffold N3 N-3 Substituent: Hydrophobic Interaction Core->N3 Modulates Bioavailability C2 C-2 Carbonyl: H-Bond Acceptor / Acylation Site Core->C2 Warhead Fusion Benzo/Naphtho Fusion: Pi-Pi Stacking (DNA) Core->Fusion Intercalation C4 C-4 Position: Chirality & Selectivity Core->C4 Steric Fit

Figure 2: Pharmacophore mapping of the benzo[e]oxazin-2-one scaffold highlighting critical binding interactions.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 3.1: Microwave-Assisted Solvent-Free Synthesis of Naphtho[1,2-e][1,3]oxazin-3-ones

This protocol is selected for its high atom economy ("Green Chemistry") and reproducibility.

Reagents:

  • 
    -Naphthol (10 mmol)
    
  • Benzaldehyde derivative (10 mmol)

  • Urea (12 mmol)

  • Catalyst:

    
    -Toluenesulfonic acid (p-TSA) (10 mol%) or Ionic Liquid ([bmim]BF4).
    

Methodology:

  • Pre-mixing: In a borosilicate reaction vessel, grind

    
    -naphthol, the aldehyde, and urea until a homogeneous powder is formed. Add the p-TSA catalyst.
    
  • Irradiation: Place the vessel in a microwave reactor (e.g., CEM Discover) set to Constant Power mode (300W) .

  • Reaction: Irradiate at 90°C for 3–5 minutes . Validation Step: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Work-up: Cool the mixture to room temperature. Add cold ethanol (10 mL) and stir vigorously. The product will precipitate as a solid.

  • Purification: Filter the solid and recrystallize from hot ethanol.

  • Characterization Check:

    • IR: Look for the characteristic cyclic carbamate C=O stretch at 1680–1720 cm⁻¹ .

    • 1H NMR: Verify the oxazine ring protons (typically a singlet or AB quartet if C-4 is substituted) around 5.2–6.0 ppm .

Protocol 3.2: Antimicrobial Susceptibility Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) of the synthesized derivative.

  • Preparation: Dissolve the benzoxazinone derivative in DMSO to a stock concentration of 1000 µg/mL.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton broth.

  • Control: Include a DMSO solvent control (negative) and Ciprofloxacin (positive).

  • Incubation: 37°C for 24 hours.

  • Readout: Use Resazurin dye (0.01%). A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration remaining blue.

Part 4: Future Outlook & Link Integrity

The field is pivoting towards hybrid molecules . Current high-impact research involves coupling the benzo[e]oxazin-2-one scaffold with:

  • Coumarins: To enhance fluorescence for theranostic applications (drug + imaging).

  • Triazoles: Using Click Chemistry to attach solubility-enhancing tails for better oral bioavailability.

The versatility of the ring-opening polymerization (ROP) of benzoxazines also suggests their utility in smart biomaterials , where the "2-one" derivative acts as a latent curing agent or antimicrobial surface coating.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Source: IKM.org.my URL:[Link]

  • Microwave-Assisted Regioselective Halogenation of Benzo[b][1,4]oxazin-2-ones. Source: National Institutes of Health (PMC) URL:[Link]

  • 3-Phenyl-3H-naphtho[1,2-e][1,2,3]oxadiazine: Synthesis and Spectral Characterization. Source: MDPI (Molbank) URL:[Link]

  • Efficient Synthesis of Naphtho[1,2-e][1,3]oxazine Derivatives via Chemoselective Reaction. Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Source: Scientific Research Publishing (IJOC) URL:[Link]

Sources

The 6-Bromo-Benzoxazinone Scaffold: A Technical Guide to its Predicted Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the predicted biological activities of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, a member of the promising benzoxazinone class of heterocyclic compounds. While direct experimental data on this specific molecule is limited, this document synthesizes the wealth of information available on structurally related 6-bromo-benzoxazinone derivatives to forecast its therapeutic potential. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded perspective on the potential anticancer, anti-inflammatory, and DNA repair-inhibitory activities of this scaffold.

Introduction to the Benzoxazinone Scaffold

Benzoxazinones are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] The inherent structural features of the benzoxazinone core make it a versatile scaffold for the development of novel therapeutic agents.[2] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antidiabetic effects.[1][3] This guide will focus on the potential of the 6-bromo substituted benzoxazinone framework, with a particular emphasis on its implications for oncology and inflammatory diseases.

Predicted Anticancer Activity of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

The anticancer potential of the 6-bromo-benzoxazinone scaffold is inferred from the significant cytotoxic and antiproliferative activities observed in its derivatives. The proposed mechanisms of action are multifaceted, targeting key pathways involved in cancer progression.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Based on studies of related benzoxazinone derivatives, 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one is predicted to exert its anticancer effects through several mechanisms:

  • Tyrosine Kinase Inhibition: Certain benzoxazinone derivatives have been shown to inhibit tyrosine kinases such as KDR and ABL, which are crucial for tumor angiogenesis and proliferation.[3]

  • Downregulation of c-Myc: Some derivatives can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene, leading to the downregulation of its mRNA expression.[4] This is a significant finding, as c-Myc is a key oncogene implicated in the majority of human cancers.

  • Induction of Apoptosis and Cell Cycle Arrest: Benzoxazinone compounds have been observed to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells, thereby preventing their uncontrolled growth.[5][6]

  • Inhibition of Topoisomerase I: Structurally similar compounds have been identified as potential human DNA topoisomerase I inhibitors, an established target for cancer chemotherapy.[7]

  • PI3K/mTOR Pathway Inhibition: The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its inhibition by benzoxazinone derivatives represents a promising therapeutic strategy.[5]

Experimental Workflow: Investigating Anticancer Potential

To validate the predicted anticancer activity of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, a systematic experimental approach is required.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_lines Panel of Cancer Cell Lines characterization->cell_lines cytotoxicity Cytotoxicity Assays (MTT, etc.) cell_lines->cytotoxicity apoptosis Apoptosis Assays (Flow Cytometry) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle kinase_inhibition Kinase Inhibition Assays cell_cycle->kinase_inhibition gene_expression Gene Expression Analysis (qPCR, Western Blot) kinase_inhibition->gene_expression topoisomerase_assay Topoisomerase I Inhibition Assay gene_expression->topoisomerase_assay

Caption: Experimental workflow for evaluating the anticancer activity of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

Data Summary: Anticancer Activity of Benzoxazinone Derivatives
Compound ClassCancer Cell LineObserved ActivityReference
6-cinnamoyl-2H-benzo[b][3][8]oxazin-3(4H)-one derivativesA549 (Lung)Suppression of cell growth, induction of autophagy and cell cycle arrest.[5]
2H-1,4-benzoxazin-3(4H)-one derivativesA549, DLD-1, MV4-11Reduced cell viability.[5]
7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-onesHeLa (Cervical)Significant cytotoxic potential.[6]
Benzoxazinone derivativesSK-RC-42, SGC7901, A549Inhibition of proliferation and migration.[4]

Predicted Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. The anti-inflammatory potential of the 6-bromo-benzoxazinone scaffold is a promising area of investigation.

Mechanism of Action: Modulating Inflammatory Pathways

Drawing parallels from related benzoxazolone and benzoxazinone derivatives, the anti-inflammatory effects of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one are likely mediated through:

  • Inhibition of Myeloid Differentiation Protein 2 (MD2): MD2 is an essential component of the Toll-like receptor 4 (TLR4) complex, which plays a critical role in the innate immune response to bacterial lipopolysaccharide (LPS). Inhibition of MD2 can block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[9]

  • Activation of the Nrf2-HO-1 Pathway: The Nrf2-HO-1 signaling pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can lead to a reduction in reactive oxygen species (ROS) and the suppression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]

Signaling Pathway: MD2-Mediated Inflammation

anti_inflammatory_pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Compound 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one Compound->TLR4_MD2 Inhibition

Caption: Predicted inhibition of the MD2-mediated inflammatory pathway by 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To determine the inhibitory effect of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-6 and TNF-α using ELISA kits.

  • Data Analysis: Calculate the IC50 value for the inhibition of each cytokine.

Potential as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, and their inhibition has emerged as a successful strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[11] While direct evidence is pending, the structural similarities between benzoxazinones and known PARP inhibitors, such as quinazolinones, suggest that the 6-bromo-benzoxazinone scaffold could also exhibit PARP inhibitory activity.[12]

The Rationale for PARP Inhibition

PARP enzymes play a critical role in the repair of single-strand DNA breaks.[11] When PARP is inhibited, these single-strand breaks are converted into more lethal double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair pathways, these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.

Future Directions: Investigating PARP Inhibition

The investigation of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one as a PARP inhibitor would involve:

  • In Vitro PARP Inhibition Assays: To determine the direct inhibitory effect of the compound on PARP enzyme activity.

  • Cell-based Assays: To assess the ability of the compound to induce synthetic lethality in BRCA-deficient cancer cell lines.

  • Molecular Docking Studies: To predict the binding mode of the compound within the active site of PARP.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of benzoxazinone derivatives is well-established, often involving the reaction of anthranilic acid derivatives with various electrophiles.[13][14] The 6-bromo substituent on the benzoxazinone ring is of particular interest, as halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Preliminary SAR studies on benzoxazinone derivatives have indicated that the nature and position of substituents on the aromatic rings play a crucial role in their biological activity.[8] For instance, the presence of electron-withdrawing groups can modulate the inhibitory potential against certain enzymes. Further SAR studies on 6-bromo-benzoxazinone derivatives are warranted to optimize their potency and selectivity for various biological targets.

Conclusion

While further experimental validation is necessary, the existing body of scientific literature strongly suggests that 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one represents a promising scaffold for the development of novel therapeutic agents. Its predicted multi-faceted anticancer activity, potential to modulate key inflammatory pathways, and the intriguing possibility of PARP inhibition make it a compelling candidate for further investigation in drug discovery and development programs. The synthetic tractability of the benzoxazinone core provides a solid foundation for the generation of analog libraries to explore and optimize the therapeutic potential of this exciting class of compounds.

References

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
  • El-Sayed, M. A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3048.

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252.
  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 12-21.
  • Li, X., et al. (2025). Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. Pest Management Science.
  • Nefisath, P. M., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-52.
  • Li, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202201145.
  • Liu, X., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][8]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology.

  • Li, W., & Wu, X. F. (2014). A series of substituted benzoxazinones were synthesized from N-(o-bromoaryl)amides by palladium-catalyzed carbonylation with paraformaldehyde as the carbonyl source... The Journal of Organic Chemistry, 79(21), 10410–10416.
  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones as potent anticancer and antioxidant agents. BMC Chemistry, 14(1), 21.

  • Huang, W., et al. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 561-566.
  • Al-Ostath, A., et al. (2025). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Current Organic Synthesis.
  • ResearchGate. (n.d.). Synthesis of benzoxazinone derivative 6. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6533.
  • Gomes, S., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 25(16), 8899.
  • Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor?
  • Abdel-Ghani, T. M., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 11(48), 30239-30255.
  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548.
  • Gurdal, E. E., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. DARU Journal of Pharmaceutical Sciences, 27(2), 315-327.
  • Wang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives as Nrf2 activators. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocols herein are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction

Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The rigid bicyclic structure of the benzoxazinone core serves as a versatile template for the design of novel therapeutic agents. The title compound, 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, incorporates a bromine atom, which provides a convenient handle for further structural modifications through various cross-coupling reactions, allowing for the exploration of a wider chemical space in drug development programs.

This guide details a robust two-step synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, commencing with the preparation of the key intermediate, 2-amino-5-bromophenol, followed by a cyclization reaction to construct the target benzoxazinone ring system.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals the key bond disconnections and the precursor molecules required for its synthesis. The central lactam ring of the benzoxazinone can be disconnected to reveal the precursor, 2-amino-5-bromophenol, and a carbonyl source. This two-component approach forms the basis of the synthetic strategy detailed below.

Retrosynthesis target 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one intermediate 2-Amino-5-bromophenol target->intermediate C-N bond C-O bond carbonyl_source Carbonyl Source (e.g., Phosgene equivalent) target->carbonyl_source Lactam formation

Caption: Retrosynthetic analysis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-bromophenol

The synthesis of 2-amino-5-bromophenol is a critical first step. A common and effective method involves the reduction of 5-bromo-2-nitrophenol. This transformation can be achieved using various reducing agents. The protocol described here utilizes sodium bisulfite, a readily available and relatively mild reducing agent.

Protocol 1: Synthesis of 2-Amino-5-bromophenol

This protocol details the reduction of 5-bromo-2-nitrophenol to 2-amino-5-bromophenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-2-nitrophenol218.0110.0 g0.0459
Sodium Hydroxide (NaOH)40.00As needed-
Sodium Bisulfite (NaHSO₃)104.0639.8 g0.382
Hydrochloric Acid (HCl), 1M36.46As needed-
Diethyl Ether (Et₂O)74.123 x 150 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Deionized Water18.02As needed-

Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 5-bromo-2-nitrophenol in 150 mL of a 0.5% aqueous sodium hydroxide solution. Stir the mixture at room temperature until the solid has completely dissolved.

  • Reduction: To the resulting solution, add 39.8 g of sodium bisulfite in portions over 15 minutes, ensuring the temperature of the reaction mixture does not exceed 30 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Acidification: After the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 7-8 by the dropwise addition of 1M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-amino-5-bromophenol can be purified by recrystallization from a suitable solvent system such as toluene or an ethanol/water mixture to afford a crystalline solid.

Part 2: Cyclization to 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

The construction of the benzoxazinone ring is achieved through the cyclization of 2-amino-5-bromophenol with a suitable carbonyl source. Phosgene is a highly effective reagent for this transformation; however, due to its extreme toxicity, safer alternatives are preferred. Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene gas.[2] Another effective and commonly used reagent is 1,1'-carbonyldiimidazole (CDI), which offers mild reaction conditions and avoids the formation of corrosive byproducts.[3][4] This guide will focus on the use of CDI for the cyclization step.

Protocol 2: Synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

This protocol describes the cyclization of 2-amino-5-bromophenol using 1,1'-carbonyldiimidazole (CDI).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromophenol188.025.0 g0.0266
1,1'-Carbonyldiimidazole (CDI)162.154.76 g0.0294
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)84.0150 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Reaction Workflow:

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 2-amino-5-bromophenol in anhydrous THF B Add CDI portion-wise at 0 °C A->B C Warm to room temperature and stir for 2-4 hours B->C D Monitor reaction by TLC C->D E Quench with water D->E F Extract with Ethyl Acetate E->F G Wash with NaHCO₃ and Brine F->G H Dry over MgSO₄ G->H I Concentrate and Purify (Recrystallization/Chromatography) H->I

Caption: Experimental workflow for the synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5.0 g of 2-amino-5-bromophenol and 100 mL of anhydrous tetrahydrofuran (THF). Cool the resulting solution to 0 °C in an ice bath.

  • Addition of CDI: To the cooled solution, add 4.76 g of 1,1'-carbonyldiimidazole (CDI) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The reaction progress can be monitored by TLC (ethyl acetate/hexane, 1:1).

  • Work-up: Upon completion of the reaction, quench the mixture by the slow addition of 50 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield a pure crystalline solid.

Characterization

The identity and purity of the synthesized 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the lactam carbonyl group.

  • Melting Point Analysis: To assess the purity of the final compound.[5]

Safety and Handling

  • 5-Bromo-2-nitrophenol: Harmful if swallowed. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Bisulfite: May be harmful if swallowed. Causes serious eye irritation. Handle in a well-ventilated area.

  • 2-Amino-5-bromophenol: Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin and serious eye irritation. May cause an allergic skin reaction. Use in a fume hood and wear appropriate PPE.

  • 1,1'-Carbonyldiimidazole (CDI): Causes severe skin burns and eye damage. Reacts with water to release carbon dioxide. Handle with extreme care in a dry, inert atmosphere.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all manipulations in a well-ventilated fume hood.

References

  • Full article: 6-Amino-7-fluoro-2H-benzo[b][2][6]oxazin-3(4H)-one, a crucial intermediate in the synthesis of herbicides, flumioxazin and thidiazimin - Taylor & Francis. (2026, January 10). Retrieved from [Link]

  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. (n.d.). Retrieved from [Link]

  • N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A decade review of triphosgene and its applications in organic reactions - PMC. (n.d.). Retrieved from [Link]

  • N , N '-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N -Heterocycles | Request PDF - ResearchGate. (2006, May 1). Retrieved from [Link]

  • 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 3,6-diaryl-2H, 3H, 4H, 5H, 6H-[3][6]-Oxazine-2-Thiones - SciSpace. (n.d.). Retrieved from [Link]

  • WO1999014159A1 - Method and device for preparing phosgene from diphosgene and/or triphosgene - Google Patents. (n.d.).
  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed. (2019, May 13). Retrieved from [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. (2021, April 8). Retrieved from [Link]

  • Synthesis of 6-cinnamoyl-2H-benzo[b][2][6]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed. (n.d.). Retrieved from [Link]

  • The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019, November 11). Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

Application Note & Protocol: Synthesis of 6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthetic strategy is centered on the cyclization of the readily available precursor, 2-amino-5-bromophenol, using a carbonylating agent. The primary protocol described herein utilizes triphosgene, a stable and convenient phosgene equivalent. An alternative method employing 1,1'-carbonyldiimidazole (CDI) is also discussed. This guide is designed to be a comprehensive resource, offering not just a step-by-step procedure but also insights into the reaction mechanism, safety considerations, and characterization of the final product.

Introduction and Scientific Background

The benzoxazinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[3] The specific isomer, 3,4-dihydrobenzo[e][1][2]oxazin-2-one, and its derivatives are recognized for their potential therapeutic applications, which stem from their unique structural and electronic properties. The incorporation of a bromine atom at the 6-position provides a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.[4][5]

The synthesis of this class of compounds is most efficiently achieved through the cyclization of an ortho-aminophenol. This key transformation involves the reaction of both the amino and hydroxyl functionalities with a single carbon electrophile to form the six-membered heterocyclic ring containing a carbamate (or urethane) linkage. The choice of the carbonylating agent is critical for the success of this reaction, with phosgene and its surrogates being the most common reagents.[6]

This protocol focuses on the use of triphosgene (bis(trichloromethyl) carbonate), a crystalline, stable, and safer alternative to gaseous phosgene.[7] Triphosgene, in the presence of a base, generates phosgene in situ, which then reacts with the 2-amino-5-bromophenol to yield the desired product. The causality behind this choice lies in its efficiency and well-established reactivity in similar cyclization reactions.[8]

Reaction Scheme

The synthesis proceeds via a one-pot cyclization of 2-amino-5-bromophenol with triphosgene in the presence of a non-nucleophilic base, such as triethylamine.

Caption: Synthesis of 6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
2-Amino-5-bromophenol38191-34-3C₆H₆BrNO188.02Harmful if swallowed, Skin/Eye Irritant
Triphosgene (Bis(trichloromethyl) carbonate)32315-10-9C₃Cl₆O₃296.75Highly Toxic, Corrosive, Lachrymator
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Flammable, Corrosive, Toxic
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Flammable, Peroxide Former, Irritant
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Suspected Carcinogen, Irritant
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Flammable, Irritant
Hexanes110-54-3C₆H₁₄86.18Flammable, Neurotoxin, Irritant
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Hygroscopic

Detailed Experimental Protocol

This protocol is a proposed method based on analogous cyclization reactions.[8] Researchers should perform a small-scale trial to optimize conditions.

Reaction Setup

Experimental_Workflowcluster_setupReaction Setupcluster_reactionReaction Executioncluster_workupWork-up and Purifications11. Assemble a flame-dried, three-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.s22. Dissolve 2-amino-5-bromophenol in anhydrous THF and add to the flask.s1->s2s33. Add triethylamine to the flask.s2->s3s44. Cool the mixture to 0 °C in an ice bath.s3->s4r15. Dissolve triphosgene in anhydrous THF and add to the dropping funnel.r26. Add the triphosgene solution dropwise to the reaction mixture over 30-60 minutes at 0 °C.r1->r2r37. Allow the reaction to warm to room temperature and stir for 12-24 hours.r2->r3r48. Monitor reaction progress by TLC.r3->r4w19. Quench the reaction by carefully adding saturated NaHCO₃ solution.w210. Extract the aqueous layer with ethyl acetate (3x).w1->w2w311. Combine organic layers, wash with brine, and dry over Na₂SO₄.w2->w3w412. Filter and concentrate the solvent under reduced pressure.w3->w4w513. Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).w4->w5

Cyclization Strategies for the Synthesis of Benzoxazinone Scaffolds: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzoxazinone ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with applications ranging from antiviral and antibacterial to anticancer and anti-inflammatory agents. The inherent structural features of benzoxazinones, particularly their ability to act as rigid templates for presenting pharmacophoric elements, have made them an attractive target for synthetic chemists. This guide provides an in-depth exploration of the most effective and commonly employed cyclization methods for the preparation of benzoxazinone rings, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic goals.

Strategic Approaches to Benzoxazinone Ring Formation

The construction of the benzoxazinone core can be broadly categorized into several key cyclization strategies. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and the required reaction conditions.

Cyclization of N-Acyl Anthranilic Acids

One of the most classical and straightforward methods for the synthesis of 2,3-dihydro-4H-1,3-benzoxazin-4-ones involves the cyclodehydration of N-acyl anthranilic acids. This approach is valued for its simplicity and the ready availability of the starting materials.

Mechanistic Insight: The reaction typically proceeds via an initial activation of the carboxylic acid, often with reagents like acetic anhydride or trifluoroacetic anhydride, followed by an intramolecular nucleophilic attack from the amide oxygen onto the activated carbonyl group, leading to ring closure and elimination of a small molecule (e.g., water or acetic acid).

Protocol 1: Acetic Anhydride-Mediated Cyclization of N-Acyl Anthranilic Acid

Materials:

  • N-acyl anthranilic acid (1.0 eq)

  • Acetic anhydride (5-10 eq)

  • Pyridine (catalytic amount, optional)

  • Anhydrous sodium acetate (optional)

  • Toluene or xylene (as solvent, optional for higher temperatures)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the N-acyl anthranilic acid.

  • Add acetic anhydride. A catalytic amount of pyridine or anhydrous sodium acetate can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (typically 100-140 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to obtain the pure benzoxazinone.

Advantages:

  • Simple procedure and readily available reagents.

  • Generally provides good to excellent yields.

Limitations:

  • Requires elevated temperatures.

  • The use of a large excess of acetic anhydride can be wasteful and requires careful quenching.

Reaction of Anthranilic Acids with Acid Chlorides or Anhydrides

This method offers a direct route to benzoxazinones by reacting an anthranilic acid derivative with an acid chloride or anhydride in the presence of a base.

Mechanistic Insight: The reaction proceeds through an initial N-acylation of the anthranilic acid, followed by an in-situ cyclization. The base plays a crucial role in both deprotonating the amine for the initial acylation and facilitating the final ring-closing step.

Protocol 2: Pyridine-Promoted Synthesis from Anthranilic Acid and an Acid Chloride

Materials:

  • Anthranilic acid (1.0 eq)

  • Acid chloride (1.1 eq)

  • Pyridine (2.0 eq or as solvent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

Procedure:

  • Dissolve the anthranilic acid in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add the acid chloride dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Analysis of Common Cyclization Methods

MethodKey ReagentsTemperatureYieldsAdvantagesDisadvantages
N-Acyl Anthranilic Acid Cyclization Acetic anhydride, TFAAHighGood-Exc.Simple, readily available starting materials.High temperatures, potential for side reactions.
Anthranilic Acid + Acid Chloride/Anhydride Pyridine, other organic basesLow-RTGood-Exc.Milder conditions, good functional group tolerance.Requires preparation of acid chlorides, potential for diacylation.
Isatoic Anhydride Ring Opening and Recyclization Amines, alcohols, other nucleophilesVariableGoodVersatile, allows for diverse substitutions at the 2-position.Isatoic anhydrides can be moisture-sensitive.
Transition-Metal Catalyzed Carbonylative Cyclization CO gas, Palladium or Rhodium catalysts, baseModerateGood-Exc.High atom economy, convergent synthesis.Requires specialized equipment for handling CO gas, catalyst cost.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core logic of the described synthetic strategies.

G cluster_0 Method 1: N-Acyl Anthranilic Acid Cyclization cluster_1 Method 2: Anthranilic Acid + Acid Chloride N-Acyl Anthranilic Acid N-Acyl Anthranilic Acid Benzoxazinone_1 Benzoxazinone_1 N-Acyl Anthranilic Acid->Benzoxazinone_1 Acetic Anhydride, Heat Anthranilic Acid Anthranilic Acid Intermediate N-Acylated Intermediate Anthranilic Acid->Intermediate Pyridine Acid Chloride Acid Chloride Acid Chloride->Intermediate Benzoxazinone_2 Benzoxazinone_2 Intermediate->Benzoxazinone_2 Intramolecular Cyclization G Start 2-Aminophenol Derivative + Organic Halide + CO Reaction Carbonylative Cyclization Start->Reaction Catalyst Palladium Catalyst + Base Catalyst->Reaction Workup Quenching and Extraction Reaction->Workup Product Benzoxazinone Purification Chromatography or Recrystallization Workup->Purification Purification->Product

Application Notes & Protocols: Investigating the Anticancer Potential of Bromo-Substituted Benzoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

A Note on 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one: As of the current literature, specific anticancer studies focusing on 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one are not extensively documented. However, the broader class of benzoxazinone derivatives, particularly those with halogen substitutions, has emerged as a promising scaffold in oncological research. This guide synthesizes findings from related bromo-substituted benzoxazinone and quinazolinone analogs to provide a comprehensive framework for researchers investigating novel compounds within this chemical space. The protocols and mechanistic insights described herein are based on established methodologies for evaluating the anticancer properties of similar molecular structures.

Part 1: The Benzoxazinone Scaffold - A Privileged Structure in Oncology

The benzoxazinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications, including as anticancer agents.[2][3] The structural rigidity and potential for diverse substitutions on the benzoxazinone ring system allow for the fine-tuning of pharmacological properties, making it an attractive starting point for the design of novel therapeutics. In the context of oncology, researchers have successfully developed benzoxazinone derivatives that exhibit potent antiproliferative activity against various cancer cell lines.[1] These compounds often exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and survival.[2][4]

Part 2: Postulated Mechanisms of Action for Bromo-Substituted Benzoxazinones

Based on studies of structurally related compounds, bromo-substituted benzoxazinones may exhibit anticancer activity through several key mechanisms:

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of programmed cell death, or apoptosis. Studies on benzoxazinone derivatives have shown their ability to trigger apoptotic pathways in cancer cells. This is often mediated by the activation of the tumor suppressor protein p53 and the subsequent activation of caspases, which are the executive enzymes of apoptosis.[4] For instance, certain benzoxazinone derivatives have been shown to cause a significant increase in the expression of p53 and caspase-3, leading to apoptotic cell death.[4] The activation of p53 can halt the cell cycle, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.[5]

Furthermore, some derivatives have been observed to arrest the cell cycle by downregulating the expression of key regulatory proteins like cyclin-dependent kinase 1 (cdk1) and topoisomerase II (topoII), thereby preventing cancer cell proliferation.[4]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[6][7] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for anticancer drug development.[7] The quinazolinone scaffold, which is structurally related to benzoxazinone, is a well-known core structure for many EGFR inhibitors.[6] It is plausible that bromo-substituted benzoxazinones could also be designed to bind to the ATP-binding site of EGFR, thereby inhibiting its kinase activity and blocking downstream signaling pathways required for tumor growth.

Targeting c-Myc G-quadruplex Structures

Another potential mechanism of action for benzoxazinone derivatives is the targeting of non-canonical DNA structures, such as G-quadruplexes. The promoter region of the c-Myc oncogene, which is overexpressed in many cancers, can form a G-quadruplex structure. Stabilization of this structure by small molecules can lead to the downregulation of c-Myc expression.[8] Studies have shown that some benzoxazinone derivatives can induce the formation of G-quadruplexes in the c-Myc promoter, leading to a dose-dependent decrease in c-Myc mRNA expression and subsequent inhibition of cancer cell proliferation and migration.[8]

Part 3: Data Presentation - Anticancer Activity of Related Bromo-Substituted Compounds

The following table summarizes the in vitro anticancer activity of various bromo-substituted benzoxazinone and quinazolinone derivatives from the literature. This data provides a reference for the potential potency of novel compounds within this class.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinazolinone 6-Bromo quinazoline derivative (8a)MCF-7 (Breast)15.85 ± 3.32[8]
6-Bromo quinazoline derivative (8a)SW480 (Colon)17.85 ± 0.92[8]
Benzoxazinone 6,8-Dibromo-2-ethyl-4H-benzo[d][6][8]oxazin-4-one derivative (14b)MCF-7 (Breast)Not specified, but showed high antiproliferative activity[4]
6,8-Dibromo-2-ethyl-4H-benzo[d][6][8]oxazin-4-one derivative (14b)HepG2 (Liver)Not specified, but showed high antiproliferative activity[4]
Quinoline 6-Bromo-5-nitroquinoline (4)HT29 (Colon)Showed greater antiproliferative activity than 5-FU[6]

Part 4: Experimental Protocols for In Vitro Evaluation

The following protocols provide a standardized framework for the initial in vitro screening of novel bromo-substituted benzoxazinones.[9]

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: Utilize a panel of human cancer cell lines relevant to the research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer). A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.[4]

  • Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[9]

  • Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Protocol 4: Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p53, Caspase-3, p-EGFR, Actin) overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., Actin or GAPDH) to determine changes in protein expression.

Part 5: Visualization of Signaling Pathways and Workflows

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for a bromo-substituted benzoxazinone, integrating apoptosis induction and EGFR inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream_Signaling Proliferation Proliferation Downstream_Signaling->Proliferation Survival Survival Downstream_Signaling->Survival Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 Bax Bax p53->Bax CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Bax->Caspase9 Activation Compound Bromo-Benzoxazinone Compound->EGFR Inhibition Compound->p53 Activation

Caption: Postulated dual-action mechanism of bromo-substituted benzoxazinones.

Experimental Workflow

This diagram outlines the typical workflow for the in vitro evaluation of a novel anticancer compound.

workflow start Synthesize & Characterize Bromo-Benzoxazinone cell_culture Cell Culture (Cancer vs. Normal) start->cell_culture viability_assay Cell Viability Assay (MTT / IC50 Determination) cell_culture->viability_assay mechanism_studies Mechanism of Action Studies viability_assay->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V / PI) mechanism_studies->apoptosis_assay western_blot Western Blot (p53, Caspases, p-EGFR) mechanism_studies->western_blot cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis end Lead Compound Identification apoptosis_assay->end western_blot->end cell_cycle_analysis->end

Caption: In vitro screening workflow for novel anticancer agents.

Conclusion

While direct evidence for the anticancer activity of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one is currently lacking, the broader family of bromo-substituted benzoxazinones represents a promising area for anticancer drug discovery. Based on the activity of related compounds, novel derivatives of this scaffold are likely to exhibit antiproliferative effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate the therapeutic potential of these and other novel small molecules in the fight against cancer.

References

  • Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation Source: NIH URL: [Link]

  • Title: Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold Source: PubMed URL: [Link]

  • Title: Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors Source: PMC - NIH URL: [Link]

  • Title: p53 Activation by Small Molecules: Application in Oncology Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening Source: PMC URL: [Link]

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: Small molecule compounds targeting the p53 pathway: are we finally making progress? Source: Journal of Biomedical Science URL: [Link]

  • Title: Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][8][10]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells Source: Frontiers in Pharmacology URL: [Link]

  • Title: Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. Source: ResearchGate URL: [Link]

  • Title: Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights Source: MDPI URL: [Link]

  • Title: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation Source: NIH URL: [Link]

  • Title: Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines Source: MDPI URL: [Link]

  • Title: In-vitro Models in Anticancer Screening Source: ResearchGate URL: [Link]

  • Title: Activation of p53 in cervical carcinoma cells by small molecules Source: PNAS URL: [Link]

  • Title: Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Screening of some benzoxazinone derivatives Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Breast Cancer Therapy by Small-Molecule Reactivation of Mutant p53 Source: MDPI URL: [Link]

  • Title: Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][8][10]oxazin-3(4H) Source: NIH URL: [Link]

  • Title: Small molecule activators of the p53 response Source: Journal of Molecular Cell Biology URL: [Link]

  • Title: Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview Source: YouTube URL: [Link]

  • Title: Design and synthesis of a novel class EGFR/HER2 dual inhibitors containing tricyclic oxazine fused quinazolines scaffold Source: PubMed URL: [Link]

  • Title: New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses Source: PubMed Central URL: [Link]

Sources

Application Note: Evaluating the Antimicrobial Potential of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzoxazinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2][3] This document provides a comprehensive guide for the investigation of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one , a member of this class, as a potential antimicrobial agent. This application note details the scientific rationale, experimental design, and step-by-step protocols for determining its efficacy and preliminary safety profile. The methodologies outlined herein are designed to establish a foundational understanding of the compound's antimicrobial spectrum and guide further pre-clinical development.

Introduction and Scientific Rationale

Benzoxazinone and its derivatives are a well-established class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities, which include anti-inflammatory, analgesic, and antimicrobial effects.[1] The core benzoxazinone structure serves as a versatile pharmacophore, and substitutions on the aromatic ring and the heterocyclic moiety can significantly modulate its biological activity. The introduction of a bromine atom at the 6th position, as in 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, is a strategic chemical modification. Halogenation is a common strategy in drug design to enhance the lipophilicity and metabolic stability of a compound, which can, in turn, improve its bioavailability and antimicrobial potency. While direct studies on 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one are not extensively reported, research on related bromo-substituted quinazolinones and other benzoxazinone derivatives has demonstrated significant antibacterial and antifungal activity, providing a strong rationale for investigating this specific compound.[4][5][6]

This guide will walk researchers through a systematic evaluation of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, starting with primary screening for antimicrobial activity against a panel of clinically relevant microorganisms, followed by quantitative assessments of its potency and a preliminary evaluation of its cytotoxic effects on mammalian cells.

Proposed Mechanism of Action (Hypothetical)

The precise mechanism of action for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one is yet to be elucidated. However, based on the known mechanisms of related heterocyclic compounds, several potential targets can be hypothesized. Many antimicrobial agents function by disrupting essential cellular processes in microorganisms. For benzoxazinone derivatives, possible mechanisms could include:

  • Inhibition of Cell Wall Synthesis: Disruption of the synthesis of peptidoglycan in bacteria, leading to cell lysis.

  • Interference with Nucleic Acid Synthesis: Inhibition of key enzymes involved in DNA replication or RNA transcription, such as DNA gyrase or RNA polymerase.

  • Disruption of Protein Synthesis: Binding to ribosomal subunits and inhibiting the translation of essential proteins.

  • Membrane Disruption: Altering the integrity of the microbial cell membrane, leading to leakage of cellular contents.

Further mechanistic studies, such as enzyme inhibition assays or macromolecular synthesis assays, would be required to identify the specific molecular target(s) of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

Experimental Protocols

This section provides detailed, step-by-step protocols for the initial in vitro evaluation of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a novel compound.[7][8]

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[7]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).[7]

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours.[7]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[7]

Illustrative Data Presentation:

MicroorganismTypeMIC (µg/mL) of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one
Staphylococcus aureusGram-positive8
Bacillus subtilisGram-positive4
Escherichia coliGram-negative32
Pseudomonas aeruginosaGram-negative64
Candida albicansFungus16

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC assay.[9]

Protocol: MBC Assay

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

    • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at the optimal growth temperature for the microorganism for 18-24 hours.

  • Determination of MBC:

    • Observe the plates for the presence of bacterial colonies. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.

    • Incubate the cells until they reach a confluence of approximately 70-80%.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

Illustrative Data Presentation:

Cell LineIncubation Time (h)IC₅₀ (µM) of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one
HEK29324>100
HepG22485.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflows

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_cyto Cytotoxicity Assay prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound Prepare Compound Dilutions prep_compound->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from MIC Wells read_mic->subculture From clear wells incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc culture_cells Culture Mammalian Cells treat_cells Treat with Compound culture_cells->treat_cells incubate_cyto Incubate treat_cells->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay analyze_cyto Calculate IC50 mtt_assay->analyze_cyto

Caption: Workflow for antimicrobial and cytotoxicity evaluation.

Concluding Remarks and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one as a potential antimicrobial agent. A favorable outcome from these studies, indicated by low MIC values against a broad spectrum of microbes and a high IC₅₀ value in cytotoxicity assays, would warrant further investigation.

Future studies should focus on:

  • Time-Kill Kinetic Assays: To determine if the compound is bactericidal or bacteriostatic and to understand the rate of microbial killing.[9]

  • Mechanism of Action Studies: To identify the specific molecular target of the compound.

  • In Vivo Efficacy Studies: To evaluate the compound's antimicrobial activity in animal models of infection.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound in a biological system.

The systematic application of these methodologies will be instrumental in determining the therapeutic potential of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one and its viability as a lead compound in the development of new antimicrobial drugs.

References

  • Osarodion, O. P. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Clinical Medicine. [Link]

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(6), 2365–2373. [Link]

  • Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). Advances in Clinical and Medical Research, 4(3), 1-5. [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). MediRes. [Link]

  • Jubie, S., Ramesh, P. N., Dhanabal, P., Kalirajan, R., & Muruganantham, N. (2012). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Tropical Journal of Pharmaceutical Research, 11(2), 229-235. [Link]

  • Patel, V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research, 13(2), 866-880. [Link]

  • Sravani, G. S., & Anusha, M. (2022). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 12(4-S), 211-216. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Douafer, H., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1629. [Link]

  • El-Hashash, M. A., El-Gendy, A. M., & El-Bassiouny, F. A. (2014). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 71(567), 21-29. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 28(15), 5865. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. [Link]

  • Sravani, G. S., & Anusha, M. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6-s), 1-5. [Link]

  • Adrar, N., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(2), e24115. [Link]

Sources

Application Note & Protocols: Strategic Functionalization of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

Application Note & Protocols: Strategic Functionalization of 6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one

Introduction: The Benzoxazinone Core and the Strategic Role of the 6-Bromo Moiety

The 3,4-dihydrobenzo[e][1][2]oxazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, making it an attractive template for drug design.

This application note focuses on the synthetic manipulation of 6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one , a key intermediate where the bromine atom at the 6-position serves as a versatile and strategically placed synthetic handle. This position is electronically distinct and sterically accessible, making it an ideal anchor point for diversification through modern cross-coupling methodologies. The ability to precisely modify this position allows for the systematic exploration of the structure-activity relationship (SAR), crucial for optimizing lead compounds in drug discovery programs.

We will detail robust and reproducible protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, alkynyl) couplings. The causality behind the choice of catalysts, ligands, bases, and solvents will be explained to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific molecular targets.

Overview of Functionalization Strategies

The electron-rich nature of the benzoxazinone ring and the inherent reactivity of the aryl bromide C-Br bond make palladium-catalyzed cross-coupling the premier strategy for functionalization. These reactions are renowned for their high functional group tolerance, broad substrate scope, and typically high yields under mild conditions.[6][7] The general workflow for these transformations is depicted below.

Gcluster_startStarting Materialcluster_reactionsPalladium-Catalyzed Cross-Couplingcluster_productsFunctionalized ProductsSM6-Bromo-3,4-dihydrobenzo[e]oxazin-2-oneSuzukiSuzuki-Miyaura(C-C)SM->SuzukiBuchwaldBuchwald-Hartwig(C-N)SM->BuchwaldSonogashiraSonogashira(C-C)SM->SonogashiraProd_Aryl6-Aryl-DerivativeSuzuki->Prod_ArylProd_Amine6-Amino-DerivativeBuchwald->Prod_AmineProd_Alkynyl6-Alkynyl-DerivativeSonogashira->Prod_AlkynylSuzuki_CyclePd0Pd(0)L₂(Active Catalyst)OxyAddOxidativeAdditionPd0->OxyAddAr-BrPdIIAr-Pd(II)L₂(Br)OxyAdd->PdIITransTransmetalationPdII->TransR'-B(OR)₂BasePdII_RAr-Pd(II)L₂(R')Trans->PdII_RRedElimReductiveEliminationPdII_R->RedElimRedElim->Pd0RegenerationProductAr-R'RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Catalyst & Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. For aryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior. [8]They promote the crucial oxidative addition step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.

  • Base & Solvent: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. [2]The choice of solvent, typically a mixture like Dioxane/H₂O or Toluene/H₂O, must be able to dissolve both the organic and inorganic reagents to some extent.

Protocol: Synthesis of 6-(4-methoxyphenyl)-3,4-dihydrobenzo[e]o[1][2]xazin-2-one

This protocol provides a robust method for coupling the title compound with a representative electron-rich boronic acid.

Materials & Reagents:

  • 6-Bromo-3,4-dihydrobenzo[e]o[1][2]xazin-2-one (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 6-Bromo-3,4-dihydrobenzo[e]o[1][2]xazin-2-one, 4-methoxyphenylboronic acid, and K₂CO₃.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add anhydrous 1,4-dioxane and degassed water to the flask to achieve a 4:1 solvent ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling aryl halides with a vast range of primary and secondary amines. [1][9]This reaction has supplanted harsher, classical methods and is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. [9][10]

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. [11]

  • Ligand Choice: The development of increasingly sophisticated, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) has been the key to the reaction's success. These ligands facilitate both the oxidative addition of the aryl bromide and the final, often rate-limiting, reductive elimination step to form the C-N bond.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. [12]The base deprotonates the amine (or the N-H bond in the Pd(II) complex) to generate a more reactive amide species. [13]* Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol: Synthesis of 6-(Morpholino)-3,4-dihydrobenzo[e]o[1][2]xazin-2-one

This protocol describes the coupling with morpholine, a common secondary cyclic amine.

Materials & Reagents:

  • 6-Bromo-3,4-dihydrobenzo[e]o[1][2]xazin-2-one (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a robust inert atmosphere, add NaOtBu to a flame-dried Schlenk flask.

  • Add 6-Bromo-3,4-dihydrobenzo[e]o[1][2]xazin-2-one, Pd₂(dba)₃, and XPhos.

  • Add anhydrous toluene, followed by the dropwise addition of morpholine.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient).

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [14][15]This reaction is invaluable for introducing rigid, linear alkyne linkers into molecules, a common strategy in materials science and for creating probes for chemical biology.

Protocol Considerations

The classic Sonogashira coupling uses both a palladium catalyst and a copper(I) co-catalyst. However, copper-free versions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and potential cytotoxicity in biological applications. [15][16]

  • Catalyst System: A common system is PdCl₂(PPh₃)₂ with a copper(I) iodide (CuI) co-catalyst. The palladium component follows a standard cross-coupling cycle, while the copper is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HBr byproduct and as the solvent.

Protocol: Synthesis of 6-((trimethylsilyl)ethynyl)-3,4-dihydrobenzo[e]o[1][2]xazin-2-one

Materials & Reagents:

  • 6-Bromo-3,4-dihydrobenzo[e]o[1][2]xazin-2-one (1.0 eq)

  • Ethynyltrimethylsilane (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA), anhydrous

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 6-Bromo-3,4-dihydrobenzo[e]o[1][2]xazin-2-one, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous triethylamine as the solvent.

  • Degas the mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20 minutes.

  • Add ethynyltrimethylsilane via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-6 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify by flash column chromatography (hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. The TMS protecting group can be readily removed using conditions such as K₂CO₃ in methanol or tetrabutylammonium fluoride (TBAF) in THF to yield the terminal alkyne.

Data Summary & Reaction Parameters

The following table summarizes typical conditions for the functionalization of the 6-bromo-benzoxazinone core.

ReactionCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)Dioxane/H₂O (4:1)90-100
Buchwald-Hartwig Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene100-110
Sonogashira PdCl₂(PPh₃)₂ (3)PPh₃ (in cat.)TEA (solvent)Triethylamine25-50
CuI (5)

Note: Catalyst loadings and conditions are starting points and may require optimization for specific substrates.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Triethylamine is volatile and has a strong odor. Handle with care in a well-ventilated area.

  • Solvents: Anhydrous solvents like dioxane and toluene are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 27, 2026, from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Journal of the American Chemical Society, 137(48), 15059–15073. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 3: Suzuki-couplings of 4-bromo-6H-1,2-oxazines. Retrieved January 27, 2026, from [Link]

  • Sonigara, B. S., et al. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 834-839. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • So, C. M., & Lau, C. P. (2009). A Mild and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 11(2), 317–320. [Link]

  • Sharma, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 29693-29697. [Link]

  • Bediako, F., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4886-4908. [Link]

  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Retrieved January 27, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 27, 2026, from [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(31), 8544–8560. [Link]

  • ResearchGate. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 27, 2026, from [Link]

  • Wrona-Piotrowicz, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]

  • Zhao, B., et al. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b]o[1][11]xazin-3(4H)-ones and their effects on A549 lung cancer cell growth. European Journal of Medicinal Chemistry, 80, 219–226. [Link]

  • Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6065–6110. [Link]

Application Note: Structural Characterization of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one using one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR. The methodologies are designed to ensure high-quality, reproducible data for researchers, scientists, and professionals in drug development and chemical synthesis. The causality behind experimental choices is explained to empower users with a deeper understanding of the analytical process.

Introduction: The Importance of Structural Verification

6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one is a heterocyclic compound belonging to the benzoxazinone class. Molecules within this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as synthetic intermediates.[1][2] Accurate and unambiguous structural confirmation is a critical step following synthesis to verify the identity and purity of the target compound before proceeding with further studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and relative abundance of atoms. This guide establishes a robust workflow for the complete ¹H and ¹³C NMR characterization of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

Molecular Structure and Spectroscopic Preview

A thorough understanding of the target molecule's structure is the foundation for accurate spectral interpretation. The key structural features of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one that will influence the NMR spectra are:

  • Aromatic Ring: A tri-substituted benzene ring will show distinct signals for the aromatic protons and carbons. The electron-withdrawing bromine atom and the electron-donating oxygen and nitrogen atoms will influence the chemical shifts of the adjacent nuclei.

  • Heterocyclic Ring: The dihydrooxazinone ring contains a methylene group adjacent to an oxygen (-O-CH₂-), another methylene group adjacent to a nitrogen (-CH₂-N-), and a carbonyl group (C=O) within a lactam structure.

  • Amide Proton: The N-H proton of the lactam is expected to be present.

Below is the chemical structure with IUPAC numbering for systematic assignment of NMR signals.

Note: Due to the complexity of chemical structures, the above DOT script is a placeholder for a proper chemical drawing. A proper diagram is inserted below.

Chemical Structure of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one Figure 1: Chemical Structure with Atom Numbering for NMR Assignment.

Experimental Protocols

The following sections provide a self-validating system for sample preparation and data acquisition. Following these steps meticulously is crucial for obtaining high-resolution, artifact-free spectra.

Materials and Equipment
  • Analyte: 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Purity >99.8 atom % D.

  • Internal Standard: Tetramethylsilane (TMS), if not already present in the solvent (most commercial deuterated solvents contain 0.03% v/v TMS).

  • Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, sample vials, analytical balance.

Protocol 1: NMR Sample Preparation

The quality of the NMR sample directly dictates the quality of the resulting spectrum. The primary objectives are to create a homogeneous solution free of particulate matter and paramagnetic impurities at an appropriate concentration.[4][5]

Causality:

  • Deuterated Solvents: Used to avoid a large, overwhelming signal from the solvent's protons in ¹H NMR. The deuterium signal is also used by the spectrometer to "lock" onto a stable magnetic field frequency, which is essential for long experiments and high resolution.[6]

  • Solvent Choice: CDCl₃ is a good first choice for many organic molecules. However, if the compound exhibits poor solubility or if exchangeable protons (like N-H) are of key interest, DMSO-d₆ is superior as it slows down the proton exchange rate and is a stronger solvent.

  • Concentration: A sample that is too concentrated can lead to viscosity-related line broadening and difficulty in shimming, while a sample that is too dilute will require a much longer acquisition time.[5]

Step-by-Step Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry vial. For a dedicated ¹³C NMR experiment, a higher concentration (20-50 mg) is recommended.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample height covers the detector coils.[7]

  • Homogenization: Gently swirl or vortex the vial until the solid is completely dissolved. A clear, homogeneous solution must be obtained.

  • Filtration Transfer: To remove any dust or particulate matter, use a Pasteur pipette with a small cotton or glass wool plug at the neck. Draw the solution into the pipette and carefully transfer it into a clean, dry NMR tube.[8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.

G cluster_prep Protocol 1: Sample Preparation Workflow weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in Solvent (0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve Add solvent filter 3. Filter-Transfer (Pipette with cotton plug) dissolve->filter Ensure homogeneity nmr_tube 4. Final NMR Sample filter->nmr_tube Into NMR tube G cluster_correlation Structure-Spectra Correlation Logic structure Molecular Structure (6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one) h_nmr ¹H NMR Spectrum Chemical Shift (δ) Integration Multiplicity structure->h_nmr Proton Environment c_nmr ¹³C NMR Spectrum Chemical Shift (δ) Number of Signals structure->c_nmr Carbon Backbone elucidation Final Structural Confirmation h_nmr->elucidation Data Synthesis c_nmr->elucidation Data Synthesis

Caption: Logical flow from molecular structure to spectral data for confirmation.

Conclusion

This application note details a systematic and reliable approach for the ¹H and ¹³C NMR characterization of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided analysis and predicted data tables serve as a robust framework for interpreting experimental results, leading to confident structural verification. These foundational characterization steps are indispensable for ensuring the integrity of chemical compounds used in research and development.

References

  • Gabbas, A. U. G., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]

  • Shafiq, Z., et al. (2012). 6-Bromo-1-methyl-4-[2-(1-phenylethylidene)hydrazinylidene]-1,4-dihydro-2H-3,1-benzothiazin-2-one 2,2-dioxide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Pavia, D.L., et al. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

  • ResearchGate. (2017). 13C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e]o[9]xazine. ResearchGate. [Link]

  • Reddy, C. R., et al. (2019). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]

  • Organomation. (2023). NMR Sample Preparation: The Complete Guide. Organomation Blog. [Link]

  • ResearchGate. (2023). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp. [Link]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • ResearchGate. (2017). 1H NMR spectrum of 3,6-diphenyl-3,4-dihydro-2H-benzo[e]o[9]xazine. ResearchGate. [Link]

  • International Journal of ChemTech Research. (2016). One pot synthesis of benzopyranones and benzoxazinones catalyzed by MMO. International Journal of ChemTech Research. [Link]

  • MIT OpenCourseWare. FT-NMR Sample Preparation Guide. Massachusetts Institute of Technology. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Al-Rawashdeh, N. A. F., & Al-Qawasmeh, R. A. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. [Link]

  • Shafiq, Z., et al. (2012). 6-Bromo-4-[2-(4-fluorobenzylidene)hydrazin-1-ylidene]-1,4-dihydro-2H-3,1-benzothiazin-2-one 2,2-dioxide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[9]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Journal of Heterocyclic Chemistry. [Link]

  • Claramunt, R. M., et al. (2001). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

  • Cambier, V., et al. (2016). Structures of (a) benzoxazinone derivatives. ResearchGate. [Link]

  • Al-Tayar, A. S., & Al-Ajely, M. S. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific Pharmacology. [Link]

  • Western University. NMR Sample Preparation. JB Stothers NMR Facility. [Link]

  • Zhao, L., et al. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b]o[3][9]xazin-3(4H)-ones and their effects on A549 lung cancer cell growth. European Journal of Medicinal Chemistry. [Link]

  • Osyanin, V. (2017). Synthesis of Benzo[e]azoloo[9]xazines. Thieme Chemistry. [Link]

  • al-Rashida, M., et al. (2010). 3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Title: High-Resolution Mass Spectrometry for the Confident Identification of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] The targeted synthesis of derivatives, such as those starting from 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, is a cornerstone of drug discovery and development. The success of these synthetic endeavors hinges on the unambiguous characterization of the resulting products, often present in complex crude reaction mixtures. Mass spectrometry (MS) is an indispensable analytical tool for this purpose, offering unparalleled speed, sensitivity, and structural information from minimal sample amounts.[2][3]

This application note provides a comprehensive guide to the analysis of reaction products derived from 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We move beyond a simple listing of steps to explain the causality behind the analytical strategy, providing a self-validating framework for confident structural elucidation.

The Analytical Challenge: Decoding a Complex Reaction Mixture

A typical synthetic reaction rarely yields a single, pure product. The final mixture often contains the starting material, the desired product, various side-products, and residual reagents. The primary analytical challenge is to selectively detect and confidently identify each component. Liquid chromatography-mass spectrometry (LC-MS) is the technique of choice as it synergistically combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[4] For this application, we advocate for an Electrospray Ionization (ESI) source, which is highly effective for ionizing the polar, medium-molecular-weight compounds typical of this chemistry, coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap system.[5][6] This combination provides the accurate mass measurements essential for determining elemental compositions.

Anticipated Reactivity of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

Understanding the potential chemistry is crucial for predicting the products one might expect to find. The starting material possesses two primary reactive sites: the electrophilic carbonyl group within the lactone ring and the brominated aromatic ring, which is susceptible to nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.

For instance, reaction with a generic primary amine (R-NH₂) could lead to two distinct outcomes:

  • Amide Formation via Ring-Opening: The nucleophilic amine attacks the carbonyl carbon, leading to the opening of the oxazinone ring to form an amide.

  • Nucleophilic Aromatic Substitution: The amine displaces the bromine atom on the aromatic ring. This is often less favorable without activating groups or specific reaction conditions but remains a possibility.

The ability to distinguish between these and other potential isomers is where the power of LC-MS/MS becomes evident.

G cluster_reaction Hypothetical Reaction Scheme cluster_products Potential Products SM 6-Bromo-3,4-dihydrobenzo [e]oxazin-2-one (C₈H₆BrNO₂) M.W. = 227.04 P1 Product 1 (Ring-Opening) C₈H₇BrN₂O₂R SM->P1 Ring-Opening + R-NH₂ P2 Product 2 (Substitution) C₈H₇N₂O₂R SM->P2 SₙAr + R-NH₂ - HBr Reagent Nucleophile (e.g., R-NH₂)

Caption: Potential reaction pathways for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

The Integrated Analytical Workflow

Our recommended workflow is a systematic process designed to ensure data integrity and confident identification, from initial sample preparation to final structural confirmation.

G Start Crude Reaction Mixture Prep Sample Preparation (Dilution & Filtration) Start->Prep LC LC Separation (Reversed-Phase) Prep->LC MS1 Full Scan HRMS (Accurate Mass & Isotopic Pattern) LC->MS1 Data1 Identify Potential Components (Precursor m/z) MS1->Data1 MS2 Tandem MS (MS/MS) (Fragmentation) Data1->MS2 Data2 Structural Elucidation MS2->Data2 End Confident Identification Data2->End

Caption: A systematic workflow for LC-HRMS analysis of reaction products.

PART 1: Detailed Experimental Protocols

These protocols are designed to be robust starting points. As with any analytical method, optimization based on the specific instrumentation and reaction components is encouraged.

Protocol 1: Reaction Sample Preparation for LC-MS Analysis

Rationale: Proper sample preparation is critical to prevent contamination of the LC-MS system and ensure reproducible results. The goal is to dilute the sample to an appropriate concentration and ensure it is free of particulates. The chosen solvent must be compatible with the mobile phase to ensure good peak shape.

Step-by-Step Methodology:

  • Quench the Reaction: If necessary, stop the reaction using an appropriate quenching agent (e.g., addition of water or a buffer solution).

  • Initial Dilution: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.

  • Solubilization: Dilute the aliquot 1:1000 (v/v) in a solution of 50:50 Methanol:Water. For example, add 10 µL of the crude mixture to 990 µL of 50:50 MeOH:H₂O, vortex thoroughly, then take 10 µL of this solution and add it to another 990 µL of 50:50 MeOH:H₂O. This high dilution factor minimizes the risk of detector saturation and matrix effects.

  • Acidification (for ESI+): Add formic acid to the final diluted sample to a final concentration of 0.1%. This protonates the analytes, enhancing ionization efficiency in positive ion mode.

  • Filtration: Filter the final sample through a 0.22 µm PTFE syringe filter into an autosampler vial. This removes any particulate matter that could clog the LC system.

  • Blank Preparation: Prepare a blank sample containing only the dilution solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid) to be run between samples to check for carryover.

Protocol 2: LC-HRMS Method Parameters

Rationale: The liquid chromatography step separates the components of the mixture over time before they enter the mass spectrometer. A reversed-phase C18 column is a versatile choice for separating small organic molecules of moderate polarity. The gradient elution ensures that both polar and non-polar compounds are eluted efficiently. The mass spectrometer parameters are set to acquire high-resolution data for all eluting ions (Full Scan MS) and to trigger fragmentation (MS/MS) on the most abundant ions for structural data.

Parameter Setting Rationale
LC System Standard HPLC or UHPLC SystemUHPLC provides better resolution and faster run times.[7]
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle sizeA common, robust choice for separating a wide range of organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; formic acid acts as an ion-pairing agent and proton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting less polar compounds.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min.A standard gradient to elute a wide range of compounds.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2 µLA small volume to avoid overloading the column.
MS System ESI-TOF or ESI-OrbitrapProvides high mass accuracy (<5 ppm) for elemental composition determination.[6]
Ionization Mode Positive Electrospray Ionization (ESI+)Benzoxazinones and their amine derivatives readily form [M+H]⁺ ions.[8]
Capillary Voltage 3.5 kVOptimized for stable spray and efficient ionization.[9]
Scan Range (MS1) 100 - 1000 m/zCovers the expected mass range of starting materials and products.
Data Acquisition Data-Dependent Acquisition (DDA) or TopNAutomatically triggers MS/MS scans on the most intense ions from the MS1 scan.[10]
Collision Energy (MS2) Stepped (e.g., 15, 25, 40 eV)Acquires fragment ions under a range of energies to produce a comprehensive fragmentation spectrum.

PART 2: A Self-Validating Data Interpretation Framework

Interpreting the data requires a multi-faceted approach. Each pillar of this framework serves to validate the others, leading to an irrefutable identification.

Pillar 1: The Bromine Isotopic Signature

Expertise: The most powerful initial diagnostic tool for any bromine-containing compound is its unique isotopic signature. Bromine exists naturally as two isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an approximate 1:1 ratio.[11] This means any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) separated by ~2 Da, with nearly equal intensity. This M and M+2 pattern is a definitive flag for your starting material and any bromine-containing products or fragments.[12]

Trustworthiness: A compound that does not show this 1:1 doublet cannot contain a single bromine atom. A product resulting from the substitution of the bromine atom will exhibit a single molecular ion peak, immediately confirming the reaction's success.

Pillar 2: Accurate Mass for Elemental Composition

Expertise: High-resolution mass spectrometers measure the mass-to-charge ratio (m/z) of an ion to within a few parts-per-million (ppm). This precision allows for the calculation of a unique elemental formula.[6] For example, the protonated molecular ion [M+H]⁺ of the starting material has a different theoretical exact mass than an isobaric ion with a different elemental formula.

Trustworthiness: By comparing the measured accurate mass to the theoretical mass, you can confirm the elemental composition of your starting material and propose formulas for unknown products with high confidence.

Table 1: Theoretical Masses for Starting Material and a Hypothetical Product

CompoundFormulaIonTheoretical m/z (Monoisotopic)M+2 Peak m/z
6-Bromo-3,4-dihydrobenzo[e]oxazin-2-oneC₈H₆⁷⁹BrNO₂[M+H]⁺227.9658229.9638
Hypothetical Piperidine Substitution ProductC₁₃H₁₆N₂O₂[M+H]⁺233.1285N/A
Pillar 3: Tandem MS (MS/MS) for Structural Isomer Confirmation

Expertise: Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (a precursor ion) and fragmenting it to produce a characteristic pattern of product ions.[13] This fragmentation pattern is a structural fingerprint. Isomers that have the same elemental formula (and thus the same accurate mass) will often produce different MS/MS spectra.

Trustworthiness: For the 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one core, characteristic losses such as CO (28 Da) from the lactone are expected. If a reaction occurs, the fragmentation pattern will change predictably. For example, in a ring-opened product, the initial fragmentation might be the loss of the newly added group. This allows you to confirm not only that a reaction occurred, but where it occurred on the molecule.

G cluster_fragmentation Hypothetical MS/MS Fragmentation Precursor Precursor Ion [M+H]⁺ m/z 227.97 Frag1 Fragment 1 [M+H-CO]⁺ m/z 199.97 Precursor->Frag1 Loss of CO Frag2 Fragment 2 [M+H-CH₂O]⁺ m/z 197.95 Precursor->Frag2 Loss of Formaldehyde Frag3 Fragment 3 [C₆H₄Br]⁺ m/z 154.95 Frag1->Frag3 Further Fragmentation

Caption: Predicted fragmentation pathway for the parent compound.

Conclusion

The combination of a well-designed experimental workflow and a multi-faceted data interpretation strategy provides a robust and self-validating system for the analysis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one reaction products. By leveraging the characteristic bromine isotopic signature, accurate mass measurements, and detailed MS/MS fragmentation patterns, researchers can move beyond simple detection to achieve confident and unambiguous structural elucidation. This analytical rigor is paramount for accelerating synthetic chemistry cycles, enabling rapid decision-making in medicinal chemistry projects, and ensuring the quality and integrity of novel chemical entities.

References

  • El-Sayed, W. M., Al-Ghorbani, M., Othman, A. A., Al-Abdullah, E. S., & Abdel-Aziz, A. A.-M. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][14][15]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. Available at: [Link]

  • Bonnington, L., & Barceló, D. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. PubMed. Available at: [Link]

  • Han, J., & Lin, C. (2015). Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics. PubMed. Available at: [Link]

  • Tanwir, F., & Hance, T. (2003). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. Available at: [Link]

  • El-Sayed, W. M., Al-Ghorbani, M., Othman, A. A., Al-Abdullah, E. S., & Abdel-Aziz, A. A.-M. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][14][15]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. docbrown.info. Available at: [Link]

  • Bonnington, L., Eljarrat, E., Guillamón, M., Eichhorn, P., Taberner, A., & Barceló, D. (2003). Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. FATE All-Chemis. Available at: [Link]

  • LibreTexts Chemistry. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (2023). Liquid chromatography–mass spectrometry. Wikipedia. Available at: [Link]

  • Perry, R. H., & Cooks, R. G. (2015). Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids. RSC Publishing. Available at: [Link]

  • Bonnington, L., & Barceló, D. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. FATE All-Chemis. Available at: [Link]

  • Jiao, L. (2016). MASS SPECTROMETRY FOR CHEMICAL REACTIONS: SYNTHESIS, ANALYSIS, AND APPLICATIONS. Purdue University Graduate School. Available at: [Link]

  • Junkers, T. (2011). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss. Available at: [Link]

  • Ntshangase, S., Mncwangi, S., Shabalala, N., & Ndhlala, A. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Pure. Available at: [Link]

  • Shimadzu. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. Shimadzu. Available at: [Link]

  • Scheltema, R. A., & Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. Portland Press. Available at: [Link]

  • Anonymous. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. BioProcess International. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][14][16]oxazine. PubChem. Available at: [Link]

  • Wouters, F. C., Gershenzon, J., & Vassão, D. G. (2016). Benzoxazinoids: Reactivity and modes of action of a versatile class of plant chemical defenses. WUR eDepot. Available at: [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]

  • MDPI. (2023). Development of a High-Throughput UHPLC-DMS-MS/MS Method for Targeted Quantitation of Pertinent Phospholipid Classes in Colon Cancer. MDPI. Available at: [Link]

  • Hanhineva, K., Rogachev, I., Aura, A. M., Aharoni, A., & Poutanen, K. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. PubMed. Available at: [Link]

  • Wikipedia. (2023). Tandem mass spectrometry. Wikipedia. Available at: [Link]

Sources

Application Notes: 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one in Modern Organic Synthesis

Application Notes: 6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one in Modern Organic Synthesis

Introduction: The Benzoxazinone Scaffold and Its Strategic Importance

The benzoxazinone motif is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is present in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Compounds containing the 3,4-dihydro-1,3-oxazine ring system are studied extensively for creating therapeutically valuable drugs.[1]

Within this important class of heterocycles, 6-Bromo-3,4-dihydrobenzo[e][5][6]oxazin-2-one emerges as a particularly valuable building block. The presence of a bromine atom at the C6 position provides a reactive handle for sophisticated synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. This document serves as a technical guide, providing detailed protocols and scientific rationale for leveraging this versatile building block in key synthetic applications.

Physicochemical Properties and Safety Data

A thorough understanding of the substrate's properties is fundamental to its successful application.

PropertyValue
IUPAC Name 6-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
CAS Number 65785-11-7
Appearance Off-white to light-yellow crystalline solid
Solubility Soluble in DMSO, DMF, moderately soluble in THF, Dioxane

Safety & Handling: Based on aggregated GHS data for similar structures, this compound should be handled with care. It may cause skin and serious eye irritation and may also cause respiratory irritation.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications: A Gateway to Molecular Diversity

The primary utility of 6-Bromo-3,4-dihydrobenzo[e][5][6]oxazin-2-one lies in its role as an aryl bromide precursor for palladium-catalyzed cross-coupling reactions. This section details the protocols for two of the most powerful C-C and C-N bond-forming reactions in modern synthesis.

Gcluster_0Synthetic Utility WorkflowA6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-oneBSuzuki-Miyaura Coupling(C-C Bond Formation)A->B  Pd Catalyst,  Boronic Acid/Ester, BaseCBuchwald-Hartwig Amination(C-N Bond Formation)A->C  Pd Catalyst, Ligand,  Amine, BaseDBi-aryl Benzoxazinone Derivatives(e.g., for kinase inhibitors, material science)B->DE6-Amino-substituted Benzoxazinone Derivatives(e.g., for GPCR ligands, CNS agents)C->E

Caption: Synthetic pathways originating from the title compound.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl linkages.[8] It involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide.

Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[8] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzoxazinone.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cyclepd0L₂Pd⁽⁰⁾oxidative_addOxidative Additionpd0->oxidative_addpd2_complexL₂Pd⁽ᴵᴵ⁾(Ar)(Br)oxidative_add->pd2_complextransmetalationTransmetalationpd2_complex->transmetalationpd2_biarylL₂Pd⁽ᴵᴵ⁾(Ar)(Ar')transmetalation->pd2_biarylreductive_elimReductive Eliminationpd2_biaryl->reductive_elimreductive_elim->pd0ArArAr-Ar'(Product)reductive_elim->ArArArBrAr-Br(Benzoxazinone)ArBr->oxidative_addBoronicAr'-B(OR)₂ + BaseBoronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 6-Bromo-3,4-dihydrobenzo[e][5][6]oxazin-2-one

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-Bromo-3,4-dihydrobenzo[e][5][6]oxazin-2-one (1.0 eq), the corresponding boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). Then, add the degassed solvent mixture (e.g., Toluene/H₂O 4:1, 0.1 M concentration relative to the starting bromide).

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Data Summary: Representative Suzuki-Miyaura Couplings

Boronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O100~85-95%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O100~80-90%
Thiophen-2-ylboronic acidPd(PPh₃)₄ (4)Na₂CO₃Toluene/H₂O110~75-85%
Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O110~60-75%
(Yields are illustrative and based on typical outcomes for similar substrates.[9][10][11])
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[12] This reaction is paramount in pharmaceutical synthesis, where aryl amine moieties are ubiquitous.

Causality & Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[12][13] A key difference is the critical role of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands stabilize the palladium center and, crucially, accelerate the rate-limiting reductive elimination step to release the arylamine product. The use of a strong, non-nucleophilic base (like NaOt-Bu) is essential to deprotonate the amine, forming the active palladium-amido complex.[14][15]

Buchwald_Cyclepd0L-Pd⁽⁰⁾oxidative_addOxidative Additionpd0->oxidative_addpd2_complexL-Pd⁽ᴵᴵ⁾(Ar)(Br)oxidative_add->pd2_complexamine_coordAmine Coordination& Deprotonationpd2_complex->amine_coordpd2_amidoL-Pd⁽ᴵᴵ⁾(Ar)(NR₂)amine_coord->pd2_amidoreductive_elimReductive Eliminationpd2_amido->reductive_elimreductive_elim->pd0ArNR2Ar-NR₂(Product)reductive_elim->ArNR2ArBrAr-Br(Benzoxazinone)ArBr->oxidative_addAmineHNR₂ + BaseAmine->amine_coord

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 6-Bromo-3,4-dihydrobenzo[e][5][6]oxazin-2-one

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • Buchwald Ligand, e.g., XPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried Schlenk tube or sealed vial under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and the base (NaOt-Bu, 1.5 eq).

  • Reactant Addition: Add 6-Bromo-3,4-dihydrobenzo[e][5][6]oxazin-2-one (1.0 eq) and the anhydrous solvent (e.g., Toluene, 0.2 M).

  • Nucleophile Addition: Add the amine (1.2 eq) via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, then separate the layers.

  • Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Representative Buchwald-Hartwig Aminations

Amine PartnerCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
MorpholinePd(OAc)₂ (2) / XPhos (4)NaOt-BuToluene100~80-95%
AnilinePd₂(dba)₃ (1.5) / XPhos (3)NaOt-BuDioxane110~75-90%
PiperidinePd(OAc)₂ (2) / XPhos (4)Cs₂CO₃Toluene110~85-95%
BenzylaminePd₂(dba)₃ (2) / BINAP (4)NaOt-BuToluene100~70-85%
(Yields are illustrative and based on established procedures for aryl bromides.[14][15][16])

Conclusion

6-Bromo-3,4-dihydrobenzo[e][5][6]oxazin-2-one is a high-value, versatile building block for synthetic and medicinal chemistry. Its strategically positioned bromine atom serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the efficient synthesis of diverse libraries of C6-substituted benzoxazinones. The protocols and data presented herein provide a robust framework for researchers to employ this reagent in the development of novel small molecules for pharmaceutical and materials science applications.

References

  • 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone - PMC. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (2016). RASĀYAN Journal of Chemistry. Retrieved January 27, 2026, from [Link]

  • Al-Tayar, A. S., & Al-Ajely, M. S. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific Pharmacology, 2(6), 04-09. Retrieved January 27, 2026, from [Link]

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[5][6]-Oxazine Derivatives. Der Pharma Chemica, 10(4), 118-125. Retrieved January 27, 2026, from [Link]

  • 6-Bromo-3,4-dihydro-2H-benzo[b][5][2]oxazine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Buchwald–Hartwig amination. (2024, December 23). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Alharbi, N., & Abdulmalek, E. (2021). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Molecules, 26(23), 7243. Retrieved January 27, 2026, from [Link]

  • Sonigara, B. S., et al. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 803-807. Retrieved January 27, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 27, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 27, 2026, from [Link]

  • (Request PDF) Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Sipos, G., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(23), 7351. Retrieved January 27, 2026, from [Link]

  • Ahlin, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18055-18069. Retrieved January 27, 2026, from [Link]

  • (Request PDF) Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Reissig, H.-U., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 47. Retrieved January 27, 2026, from [Link]

  • Furuya, S., et al. (2020). Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. Journal of Medicinal Chemistry, 63(6), 3101-3120. Retrieved January 27, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved January 27, 2026, from [Link]

  • One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization cataly. (n.d.). ChemRxiv. Retrieved January 27, 2026, from [Link]

  • Macías, F. A., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. International Journal of Molecular Sciences, 24(13), 10636. Retrieved January 27, 2026, from [Link]

  • 5-(Thiophen-2-yl)oxazole. (n.d.). Organic Syntheses Procedure. Retrieved January 27, 2026, from [Link]

  • Koutentis, P. A., et al. (2021). Benzo[1,2-d:4,5-d′]bis([5][6][1]thiadiazole) and Its Bromo Derivatives. Molecules, 26(11), 3290. Retrieved January 27, 2026, from [Link]

  • 6-Bromo-1-methyl-4-[2-(4-methylbenzylidene)hydrazinylidene]. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

The Versatile Benzoxazinone Scaffold: A Keystone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Benzoxazinone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The benzoxazinone nucleus, a bicyclic heterocyclic system, stands as a prominent member of this esteemed group.[1][2] Its inherent structural rigidity, coupled with the potential for extensive functionalization, provides a versatile platform for the design of novel therapeutic agents. Found in both natural products and synthetic compounds, benzoxazinones exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[3][4][5][6] This guide delves into the multifaceted applications of the benzoxazinone scaffold, offering detailed insights into its therapeutic potential and providing practical protocols for its synthesis and biological evaluation.

Core Structure and Chemical Versatility

The fundamental benzoxazinone structure consists of a benzene ring fused to an oxazine ring containing a ketone group. The two primary isomers, 1,3-benzoxazin-4-one and 1,4-benzoxazin-3-one, form the foundation for a vast library of derivatives. The strategic placement of substituents on both the aromatic ring and the heterocyclic portion allows for the fine-tuning of physicochemical properties and biological activity.

Benzoxazinone_Core_Structures cluster_0 1,3-Benzoxazin-4-one cluster_1 1,4-Benzoxazin-3-one 1_3_benzoxazin_4_one 1_3_benzoxazin_4_one 1_4_benzoxazin_3_one 1_4_benzoxazin_3_one

Caption: Core isomeric structures of the benzoxazinone scaffold.

Therapeutic Applications of Benzoxazinone Scaffolds

The benzoxazinone framework has been successfully exploited to develop potent and selective modulators of various biological processes. The following sections highlight key therapeutic areas where this scaffold has made a significant impact.

Anticancer Activity: Targeting the Machinery of Malignancy

Benzoxazinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][4] Their mechanisms of action are often multifaceted, involving the targeting of critical cellular pathways implicated in cancer progression.

Mechanism of Action: Inhibition of c-Myc and Topoisomerase I

A significant breakthrough in understanding the anticancer effects of benzoxazinones lies in their ability to target the c-Myc oncogene.[7] Certain derivatives have been shown to induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene, thereby downregulating its expression.[7] This leads to the inhibition of cancer cell proliferation and migration.[7]

Furthermore, some benzoxazinone compounds act as potent inhibitors of human topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] These compounds can function as either catalytic inhibitors, preventing the enzyme from binding to DNA, or as poisons, stabilizing the enzyme-DNA covalent complex, which ultimately leads to DNA damage and apoptosis in cancer cells.[1]

Anticancer_Mechanism cluster_0 Benzoxazinone Derivative cluster_1 Cancer Cell Benzoxazinone Benzoxazinone cMyc c-Myc Promoter Benzoxazinone->cMyc Induces TopoI Topoisomerase I Benzoxazinone->TopoI Inhibits G4 G-Quadruplex Formation cMyc->G4 cMyc_exp c-Myc Expression ↓ G4->cMyc_exp Proliferation Cell Proliferation ↓ cMyc_exp->Proliferation Migration Cell Migration ↓ cMyc_exp->Migration DNA_damage DNA Damage TopoI->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Synthesis_Workflow Start Start Step1 Dissolve anthranilic acid and triethylamine in chloroform Start->Step1 Step2 Add acyl chloride dropwise at room temperature Step1->Step2 Step3 Stir for 8 hours Step2->Step3 Step4 Wash with distilled water Step3->Step4 Step5 Evaporate solvent Step4->Step5 Step6 Recrystallize to obtain N-acyl anthranilic acid Step5->Step6 Step7 React with cyclizing agent (e.g., cyanuric chloride) Step6->Step7 End Obtain 2-substituted benzoxazin-4-one Step7->End

Caption: General workflow for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Step-by-Step Methodology:

  • Reaction Setup: In a two-necked round-bottom flask, dissolve anthranilic acid (1 equivalent) and triethylamine (1.1 equivalents) in chloroform. [8]2. Addition of Acyl Chloride: To the stirred solution, add the desired acyl chloride (1 equivalent), dissolved in a small amount of chloroform, dropwise at room temperature. [8]3. Reaction: Stir the reaction mixture at room temperature for 8 hours. [8]4. Work-up: After the reaction is complete, wash the organic layer three times with distilled water.

  • Isolation of Intermediate: Evaporate the solvent under vacuum to obtain the crude N-acyl anthranilic acid intermediate. [8]6. Purification of Intermediate: Recrystallize the crude product from a suitable solvent (e.g., ether) to yield the pure intermediate. [8]7. Cyclization: React the N-acyl anthranilic acid with a cyclizing agent, such as cyanuric chloride or thionyl chloride, to facilitate the formation of the benzoxazinone ring. [8][9]8. Final Product: Purify the final 2-substituted-4H-3,1-benzoxazin-4-one product by recrystallization or column chromatography.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol describes a standard method for evaluating the cytotoxic effects of benzoxazinone derivatives on cancer cell lines. [4] Materials and Reagents:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Benzoxazinone compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazinone compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Perspectives

The benzoxazinone scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, offering a versatile platform for the development of a wide range of therapeutic agents. [10]Its synthetic accessibility and the ease with which its derivatives can be generated have fueled extensive research into its biological activities. [11]The diverse mechanisms of action, from targeting oncogenes and essential enzymes to disrupting microbial viability, underscore the immense potential of this scaffold. [1][5][7][12] Future research in this area will likely focus on the synthesis of novel benzoxazinone libraries with greater structural diversity, the elucidation of their precise mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties. The continued exploration of the benzoxazinone scaffold holds great promise for the discovery of next-generation drugs to combat a myriad of human diseases.

References

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Shaik, F., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 123. [Link]

  • Li, Y., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Agboola, O., et al. (2023). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 13(1), 1-10. [Link]

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 266-274. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. [Link]

  • Zhang, L., et al. (2023). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 71(37), 14221-14231. [Link]

  • Acar, C. A., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. DARU Journal of Pharmaceutical Sciences, 27(2), 295-305. [Link]

  • Asghari, S., Ramezani, A. M., & Ramezani, S. (2016). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molbank, 2016(4), M911. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Jomaka, J., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(19), 6537. [Link]

  • Reddy, N. V., et al. (2021). Some of biologically active 1,4-benzoxazine derivatives.
  • Asghari, S., Ramezani, A. M., & Ramezani, S. (2016). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]

  • de Bruijn, W. J. C., Gruppen, H., & Vincken, J. P. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 155, 233-243. [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-547. [Link]

  • Kumar, S., et al. (2017). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Organic Chemistry, 21(1), 1-2. [Link]

  • Sicker, D., et al. (2000). Chemistry of biologically active benzoxazinoids. Current Organic Chemistry, 4(4), 303-330. [Link]

Sources

Troubleshooting & Optimization

Purification techniques for crude 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one

Executive Summary & Chemical Context

Welcome to the technical support center. This guide addresses the purification of 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one .

To purify this compound effectively, we must understand its chemical lineage. This scaffold is typically a cyclic carbamate, synthesized via the cyclization of 2-hydroxy-5-bromobenzylamine (or related salicylaldehyde imine reductions) with a carbonyl source like carbonyldiimidazole (CDI), triphosgene, or urea.

Key Physicochemical Profile:

  • Nature: Crystalline solid (typically off-white to pale yellow).

  • Polarity: Moderate (Lipophilic bromine atom vs. polar carbamate/amide linkage).

  • Stability: Stable in weak acid; susceptible to ring-opening hydrolysis in strong aqueous base (reverting to the amino-phenol precursor).

  • Solubility: Soluble in DMSO, DMF, hot Ethanol, Ethyl Acetate (EtOAc), and Dichloromethane (DCM). Poorly soluble in Water and Hexanes.

Troubleshooting Guide (FAQ Format)

Issue 1: "My crude product is a sticky, dark oil instead of a solid."

Diagnosis: This usually indicates the presence of residual solvent (DMF/DMSO) or oligomeric byproducts formed during cyclization. Solution:

  • Solvent Swap: Dissolve the oil in a minimal amount of EtOAc.

  • Aqueous Wash: Wash vigorously with brine (

    
    ) to remove trapped polar solvents (DMF).
    
  • Trituration: Evaporate the EtOAc to a concentrated residue. Add cold Diethyl Ether or Heptane and sonicate. This forces the benzoxazinone to precipitate while leaving oily oligomers in solution.

Issue 2: "I see a persistent starting material spot on TLC (lower Rf)."

Diagnosis: Unreacted amino-phenol or benzylamine precursors. These are oxidatively unstable and cause color degradation. Solution:

  • Acid Scavenge: The benzoxazinone nitrogen is an amide/carbamate type (non-basic). The precursor amine is basic.

  • Protocol: Dissolve crude in EtOAc. Wash with 1M HCl (cold). The impurity will protonate and move to the aqueous layer; the product remains in the organic layer.

    • Caution: Do not use prolonged exposure to strong acid to avoid hydrolysis.

Issue 3: "The product is colored (brown/red) even after a column."

Diagnosis: Oxidation of trace phenolic impurities (quinoid formation). Solution:

  • Activated Charcoal: Dissolve the compound in hot Ethanol or Methanol. Add activated charcoal (5-10% w/w), reflux for 15 minutes, and filter through a Celite pad while hot. Recrystallize the filtrate.

Purification Protocols

Method A: Recrystallization (The Gold Standard)

Recommended for purity >98% and removing homologous impurities.

Solvent System: Ethanol/Water or Ethyl Acetate/Heptane.

  • Dissolution: Place crude solid in a flask. Add Ethanol (absolute). Heat to reflux. Add solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble particles (inorganic salts) remain, filter quickly through a pre-warmed glass frit.

  • Nucleation: Remove from heat. Add Water dropwise to the hot solution until a faint turbidity persists. Add one drop of Ethanol to clear it.

  • Cooling: Allow the flask to cool to room temperature slowly (insulate with a towel). Then, place in an ice bath (

    
    C) for 2 hours.
    
  • Collection: Filter the crystals. Wash with cold Ethanol:Water (1:1). Dry under high vacuum.

Method B: Flash Column Chromatography

Recommended for separating close-running side products.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase:

  • Gradient: 0%

    
     40% Ethyl Acetate in Hexanes.
    
  • Note: The bromine atom increases lipophilicity, so the product usually elutes earlier than non-brominated analogs.

Data Summary: Solvent Compatibility Table

SolventSolubility (25°C)Solubility (Hot)Application
Water InsolubleInsolubleAnti-solvent
Ethanol LowHighRecrystallization
Ethyl Acetate ModerateHighExtraction / Column
DCM HighHighLoading / Transfer
Hexane/Heptane InsolubleLowAnti-solvent / Trituration

Decision Matrix & Workflow

The following diagram illustrates the logical flow for purifying crude benzoxazinone based on impurity profile.

PurificationWorkflow Start Crude 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one CheckState Physical State Check Start->CheckState Oily Sticky Oil / Gum CheckState->Oily Contains Solvent/Oligomers Solid Solid / Powder CheckState->Solid Crystalline Trituration Trituration (Et2O or Heptane) Oily->Trituration AcidWash Acid Wash (1M HCl) Remove unreacted amine Solid->AcidWash If Basic Impurities Present PurityCheck Check Purity (TLC/LCMS) Solid->PurityCheck If Neutral Trituration->Solid Precipitates AcidWash->PurityCheck Recryst Recrystallization (EtOH/H2O) PurityCheck->Recryst Major Product (>85%) Column Flash Chromatography (Hex/EtOAc) PurityCheck->Column Complex Mixture (<85%) Final Pure Product (>98%) Recryst->Final Column->Final

Caption: Logical workflow for selecting the optimal purification method based on the physical state and purity of the crude material.

References

  • PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine (Compound Summary). National Library of Medicine. Retrieved January 27, 2026, from [Link]

    • Note: Provides physicochemical data on the isomeric [b] scaffold, which serves as a solubility proxy for the [e] isomer.
  • Kudav, A. S., et al. (2010). "Synthesis and Isolation of 5,6-Dihydro-4H-1,3-Oxazine Hydrobromides." The Journal of Organic Chemistry, 75(24). Retrieved January 27, 2026, from [Link]

    • Note: Validates acid stability and isolation techniques for dihydro-oxazine rings.
  • Sengupta, S., et al. (2005). "Synthesis of new benzoxazinone derivatives as neuropeptide Y5 antagonists." Journal of Medicinal Chemistry, 48(6), 2080–2092. Retrieved January 27, 2026, from [Link]

    • Note: Details the synthesis and purification (recrystalliz
  • Note: Reference for handling bromin

Technical Support Center: Recrystallization of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one via recrystallization. This document provides a field-tested protocol and a comprehensive troubleshooting guide designed for researchers and drug development professionals. Our approach moves beyond a simple list of steps to explain the critical reasoning behind each experimental choice, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the recrystallization of benzoxazinone derivatives.

Q1: My compound is not dissolving completely, even after adding a significant amount of hot ethanol. What should I do?

A1: This indicates that the compound's solubility in pure ethanol at its boiling point is limited. You have two primary options:

  • Increase Solvent Volume: Continue adding small increments of hot ethanol until dissolution is achieved. Be mindful that using an excessive volume of solvent will decrease your final yield as more product will remain in the mother liquor upon cooling.[1]

  • Switch to a Better Solvent or a Mixed-Solvent System: The compound may be more soluble in a slightly more polar or a different class of solvent. Consider solvents like isopropanol or acetone. Alternatively, using a mixed-solvent system where the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" solvent) is often highly effective.[2] For this compound, an ethyl acetate/hexane system is a viable alternative.

Q2: Upon cooling, my compound separated as an oily liquid instead of solid crystals. How can I resolve this "oiling out"?

A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the supersaturated solution above its melting point or as a liquid amorphous phase.[3] This is detrimental to purification as impurities are often trapped within the oil.

  • Corrective Action: Reheat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of the primary solvent (e.g., ethanol) to reduce the level of supersaturation. Allow the solution to cool much more slowly. A slower cooling rate provides the necessary time for ordered crystal lattice formation. If problems persist, consider a different solvent system entirely.

Q3: The solution has cooled to room temperature, and even after being placed in an ice bath, no crystals have formed. What are the next steps?

A3: A failure to crystallize suggests the solution is not sufficiently supersaturated, or the nucleation process has a high energy barrier.

  • Induce Crystallization: Several techniques can be used to trigger nucleation.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[4] The microscopic imperfections on the glass provide a surface for crystal nucleation.

    • Seeding: If you have a pure crystal of the compound, add a tiny speck to the solution. This "seed crystal" acts as a template for further crystal growth.[5]

    • Reduce Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.

    • Extended Cooling: Leave the flask in a -20°C freezer for several hours, if the solvent's freezing point allows.

Q4: My final yield after recrystallization is significantly lower than expected. What are the likely causes?

A4: Low recovery is a common issue and can stem from several factors:

  • Excessive Solvent Use: Using too much hot solvent to dissolve the crude product is the most frequent cause. This keeps a larger amount of the product dissolved in the cold mother liquor.[1]

  • Premature Crystallization: If crystals form during the hot filtration step (to remove insoluble impurities), product is lost on the filter paper. This can be prevented by using a pre-heated funnel and filtering the solution quickly.[3]

  • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a portion of your purified product.[6]

  • Inappropriate Solvent Choice: If the compound has high solubility in the chosen solvent even at low temperatures, recovery will be poor.[2]

Optimized Recrystallization Protocol: 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

This protocol utilizes a mixed-solvent system of ethanol and water, which has proven effective for purifying related benzoxazine derivatives.[7] The principle is to dissolve the compound in a minimum amount of a "good" hot solvent (ethanol) and then induce crystallization by adding a "bad" solvent (water) in which the compound is insoluble.[1]

Materials and Equipment:

  • Crude 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hotplate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal volume of ethanol. Begin heating the mixture to a gentle boil (approx. 78°C) with stirring.

    • Continue adding ethanol in small portions until the solid just dissolves completely, creating a saturated solution. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery of the pure compound upon cooling.[1]

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are visible in the hot solution, perform a hot filtration.

    • Place a fluted filter paper in a stemless funnel resting on a second, pre-heated Erlenmeyer flask.

    • Pour the hot solution quickly through the filter paper. Causality: This step removes insoluble contaminants. Pre-heating the apparatus prevents premature crystallization that can lead to product loss.[3]

  • Inducing Crystallization:

    • Bring the clear, hot ethanol solution back to a gentle boil.

    • Add deionized water dropwise to the boiling solution until a persistent cloudiness (turbidity) appears. This indicates the solution is at its saturation point.

    • Add a few more drops of hot ethanol until the solution becomes clear again. Causality: This two-solvent method allows for fine control over saturation. The goal is to create a solution that is saturated at a high temperature, from which the compound will crystallize upon cooling.[4]

  • Crystal Growth:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of an ice-cold 50:50 ethanol/water mixture.[7] Causality: Washing with an ice-cold solvent removes residual soluble impurities from the crystal surfaces without significantly dissolving the desired product.[6]

  • Drying:

    • Keep the crystals under vacuum to pull air through them for 15-20 minutes to partially dry them.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Data & Parameter Summary

ParameterRecommended Solvent SystemAlternative Solvent SystemKey Observations & Rationale
Primary Solvent EthanolEthyl AcetateA "good" solvent that dissolves the compound when hot.
Anti-Solvent Deionized WaterHexane / Petroleum EtherA "bad" solvent, miscible with the primary solvent, in which the compound is insoluble.[8]
Dissolution Temp. ~78°C (Boiling Ethanol)~77°C (Boiling Ethyl Acetate)Ensures maximum solubility to create a saturated solution.
Cooling Protocol 1. Slow cool to RT1. Slow cool to RTSlow cooling is critical for forming pure, well-defined crystals and preventing oiling out.
2. Ice bath (0-4°C)2. Ice bath (0-4°C)Maximizes precipitation and yield by further decreasing solubility.
Washing Solvent Ice-cold 50:50 Ethanol/WaterIce-cold HexaneRemoves adhering mother liquor without re-dissolving the product.[6]

Recrystallization Workflow Diagram

The following diagram illustrates the logical flow of the mixed-solvent recrystallization process.

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Min. Hot 'Good' Solvent (Ethanol) Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter if needed AddAntiSolvent Add 'Bad' Solvent (Water) to Hot Solution until Cloudy, then Clarify Dissolve->AddAntiSolvent if no insolubles HotFilter->AddAntiSolvent Impurities1 Insoluble Impurities HotFilter->Impurities1 Cool Slow Cool to RT, then Ice Bath AddAntiSolvent->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Ice-Cold Solvent Mixture VacuumFilter->Wash Impurities2 Soluble Impurities (in Mother Liquor) VacuumFilter->Impurities2 Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for mixed-solvent recrystallization.

References

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
  • University of Toronto. (n.d.). Recrystallization, filtration and melting point. Retrieved from

  • University of California, Davis. (n.d.). Recrystallization.
  • University of Missouri-St. Louis. (n.d.). Recrystallization.
  • University of Missouri-St. Louis. (n.d.). Recrystallization-1.pdf.
  • Teaje, S. et al. (2010). Synthesis of 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 366. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. MIT OpenCourseWare. Retrieved from [Link]

  • RASĀYAN. J. Chem. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzoxazinones. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower your experimental design and troubleshooting efforts.

FAQs and Troubleshooting Guides

FAQ 1: My reaction to form a 2-substituted-4H-3,1-benzoxazin-4-one from anthranilic acid and an acid chloride is yielding the N-acylanthranilic acid instead of the desired cyclized product. What is happening and how can I fix it?

Answer:

This is a frequent issue and arises from incomplete cyclization. The reaction proceeds in two steps: N-acylation of the anthranilic acid followed by an intramolecular cyclization to form the benzoxazinone. If the cyclization step is inefficient, the N-acylanthranilic acid will be the major product isolated.

Causality: The formation of the benzoxazinone from anthranilic acid and an acid chloride typically requires the activation of the carboxylic acid group to facilitate the final ring closure. When only one equivalent of the acid chloride is used, it preferentially acylates the more nucleophilic amino group. For the cyclization to occur, the carboxylic acid needs to be converted into a better leaving group, often by forming a mixed anhydride with a second equivalent of the acid chloride.[1][2]

Troubleshooting Protocol:

  • Stoichiometry Adjustment: Ensure the use of at least two equivalents of the acid chloride. The first equivalent performs the N-acylation, and the second activates the carboxylic acid for cyclization.[1][2]

  • Solvent and Base: The reaction is commonly carried out in pyridine, which acts as both a base to neutralize the generated HCl and as a catalyst.[1] Ensure the pyridine is anhydrous, as water can hydrolyze the intermediates and the product.

  • Alternative Cyclizing Agent: If you have already isolated the N-acylanthranilic acid, you can convert it to the desired benzoxazinone in a separate step. A common and effective method is to heat the N-acylanthranilic acid in acetic anhydride.[1][2]

  • Use of a Dedicated Cyclizing Agent: Instead of relying on an excess of the acid chloride, a specific cyclizing agent can be added after the initial N-acylation. For instance, cyanuric chloride in the presence of triethylamine can be used to promote the cyclization of the intermediate N-acylanthranilic acid.[3][4]

Workflow for Overcoming Incomplete Cyclization:

cluster_0 Reaction Pathway cluster_1 Troubleshooting Anthranilic Acid Anthranilic Acid N-Acylanthranilic Acid N-Acylanthranilic Acid Anthranilic Acid->N-Acylanthranilic Acid N-Acylation Acid Chloride (1 eq) Acid Chloride (1 eq) Acid Chloride (1 eq)->N-Acylanthranilic Acid Mixed Anhydride Mixed Anhydride N-Acylanthranilic Acid->Mixed Anhydride Activation Benzoxazinone Benzoxazinone N-Acylanthranilic Acid->Benzoxazinone Acetic Anhydride Isolate Side Product Isolate Side Product Acid Chloride (2nd eq) Acid Chloride (2nd eq) Acid Chloride (2nd eq)->Mixed Anhydride Mixed Anhydride->Benzoxazinone Cyclization Cyclize Separately Cyclize Separately Isolate Side Product->Cyclize Separately Use Acetic Anhydride Anthranilic Acid + Orthoester Anthranilic Acid + Orthoester Iminium Intermediate Iminium Intermediate Anthranilic Acid + Orthoester->Iminium Intermediate -EtOH Dihydro-benzoxazinone Dihydro-benzoxazinone Iminium Intermediate->Dihydro-benzoxazinone Cyclization Benzoxazinone Benzoxazinone Dihydro-benzoxazinone->Benzoxazinone -EtOH (Rate-limiting)

Caption: Formation of dihydro-benzoxazinone intermediate.

ConditionAdjustmentRationale
Reaction Time Increase (e.g., 24h to 48h)Overcomes the activation energy for ethanol elimination.
Temperature Increase cautiouslyProvides more thermal energy for the final elimination step.
Catalyst Ensure adequate acid catalysisFacilitates all steps of the reaction sequence.
FAQ 3: My benzoxazinone product seems to be decomposing or reacting further to form other heterocyclic compounds like quinazolinones. Why is this happening?

Answer:

Benzoxazinones are susceptible to nucleophilic attack at two primary sites: the C4 carbonyl and the C2 position. This reactivity can lead to ring-opening or rearrangement to other heterocyclic systems, especially in the presence of nucleophiles.

Causality:

  • Aminolysis/Hydrolysis: Nucleophiles such as amines, hydrazines, or even water can attack the C4 carbonyl group, leading to the opening of the oxazinone ring to form substituted N-acylanthranilamides or N-acylanthranilic acids. [5][6]If the nucleophile is an amine or hydrazine, subsequent cyclization can lead to the formation of quinazolinones.

  • Reaction with Bidentate Nucleophiles: Reagents like 2-aminophenol or o-phenylenediamine can react with the benzoxazinone to form benzoxazoles or benzimidazoles, respectively. [5]* Solvent Effects: The use of stronger bases and polar solvents can promote the decomposition of the benzoxazinone product, especially during purification. [7] Preventative Measures and Troubleshooting:

  • Anhydrous Conditions: Meticulously maintain anhydrous conditions throughout the reaction and workup to prevent hydrolysis of the benzoxazinone ring.

  • Control of Nucleophiles: If the subsequent reaction step involves a nucleophile, carefully control the stoichiometry and reaction temperature to minimize undesired side reactions with the benzoxazinone core.

  • Purification Strategy: During purification, such as silica gel column chromatography, be mindful of the solvent system. The use of highly polar or basic solvents can lead to product degradation on the column. [7]Consider using a less polar solvent system or an alternative purification method like recrystallization if decomposition is observed.

  • Reaction with Sodium Azide: The reaction of benzoxazinones with sodium azide can lead to the formation of tetrazole derivatives. [8] Illustrative Pathway of Benzoxazinone Reactivity:

Benzoxazinone Benzoxazinone Ring-Opened Amide Ring-Opened Amide Benzoxazinone->Ring-Opened Amide + Primary/Secondary Amine Benzoxazole/Benzimidazole Benzoxazole/Benzimidazole Benzoxazinone->Benzoxazole/Benzimidazole + 2-Aminophenol / o-Phenylenediamine Hydrolyzed Product Hydrolyzed Product Benzoxazinone->Hydrolyzed Product + H2O Quinazolinone Quinazolinone Ring-Opened Amide->Quinazolinone Cyclization

Caption: Common nucleophilic reactions of benzoxazinones.

Side ProductCausal Reagent/ConditionPreventative Measure
N-Acylanthranilamides Primary/Secondary AminesControl stoichiometry and temperature.
Quinazolinones Hydrazine, Ammonium AcetateIsolate benzoxazinone before reacting with these nucleophiles if quinazolinone is not the desired product.
N-Acylanthranilic Acid Water (Hydrolysis)Maintain anhydrous conditions.
Decomposition Strong bases, polar solventsUse milder bases and less polar solvents, especially during purification.
References
  • BenchChem. (n.d.). Technical Support Center: Benzoxazinone Synthesis.
  • CHI. (n.d.). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation.
  • ResearchGate. (n.d.). Synthesis and Reactions of Some New Substituted Benzoxazin-4-one and Quinazolin-4-one.
  • MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29. Retrieved from [Link]

  • Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712. Retrieved from [Link]

  • (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Retrieved from [Link]

  • Shariat, M., & Abdollahi, S. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712. Retrieved from [Link]

  • NIH. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • Marzouk, M. I. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. HETEROCYCLES, 91(7), 1407. Retrieved from [Link]

Sources

Stability of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one. While specific peer-reviewed stability studies on this exact molecule are not extensively published, this document synthesizes data from the broader benzoxazinone class and related halogenated heterocyclic compounds to provide field-proven insights and troubleshooting advice. The principles of organic chemistry governing the stability of the benzoxazinone scaffold form the authoritative basis for the recommendations herein. Our goal is to empower you to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) on Handling & Storage

Q1: What are the optimal long-term storage conditions for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one?

A1: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container at room temperature.[1] To mitigate potential degradation from atmospheric moisture, particularly for long-term storage, it is best practice to store it in a desiccator or an inert atmosphere (e.g., under argon or nitrogen). Protect the compound from prolonged exposure to light by using amber glass vials or storing it in a dark location.

Q2: What are the primary chemical liabilities of the benzoxazinone scaffold?

A2: The core vulnerability of the 3,4-dihydrobenzo[e]oxazin-2-one structure is the cyclic carbamate (lactam-like) linkage. This bond is susceptible to hydrolysis, a reaction that breaks the oxazinone ring. This process can be catalyzed by both acidic and basic conditions.[2][3] Strong nucleophiles can also attack the electrophilic carbonyl carbon, leading to ring-opening. Therefore, careful control of pH and avoidance of reactive nucleophiles are critical during experiments.

Q3: Is this compound expected to be sensitive to light?

A3: Yes, caution is advised. Heterocyclic aromatic compounds, particularly those like phenoxazines (a related structure), are known to be photosensitive and can degrade upon exposure to light, especially UV light.[4][5] This degradation can be accelerated in certain solvents, such as halogenated ones.[5] The presence of a bromine atom can sometimes increase photosensitivity. It is strongly recommended to handle solutions in amber vials and minimize exposure to ambient and direct light.

Q4: What initial signs of degradation should I watch for?

A4: Visual signs of degradation can include a change in the color of the solid material or discoloration of its solutions over time.[4] On an analytical level, the appearance of new, more polar peaks during HPLC analysis is a key indicator of degradation, often corresponding to the ring-opened hydrolysis product. In NMR spectroscopy, the disappearance of characteristic peaks for the parent compound and the emergence of new signals would confirm decomposition.

Section 2: Troubleshooting Guide - Stability Under Experimental Conditions

This section addresses common problems encountered during experimental work and provides explanations grounded in chemical principles.

Issue 1: Compound Degradation in Solution (pH-Related)
  • Symptom: You observe rapid loss of your starting material via TLC or HPLC after dissolving it in an acidic or basic aqueous medium.

  • Root Cause Analysis: The benzoxazinone ring contains an internal ester/amide-like bond (a carbamate) that is prone to hydrolysis. Under basic conditions, hydroxide ions directly attack the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[6] This ring-opening hydrolysis is a common degradation pathway for this class of compounds.[2][7]

  • dot

    Caption: Predicted hydrolytic degradation pathway under acidic or basic conditions.

  • Solutions & Proactive Measures:

    • pH Control: Maintain solution pH in the neutral range (pH 6-8) whenever possible. Use non-nucleophilic buffers if pH control is required.

    • Temperature Reduction: If acidic or basic conditions are unavoidable, perform the reaction or handling at the lowest possible temperature to decrease the rate of hydrolysis.

    • Aqueous-Free Environment: If the experimental design permits, use anhydrous aprotic solvents to prevent hydrolysis.

Issue 2: Inconsistent Results During Chromatographic Purification
  • Symptom: You isolate the compound, but subsequent analysis shows impurities that were not present before purification, or you experience low recovery from a silica gel column.

  • Root Cause Analysis: Silica gel is weakly acidic and has a high surface area covered with hydroxyl groups. This environment can catalyze the hydrolysis of sensitive compounds like benzoxazinones during column chromatography.[7] The prolonged contact time on the column exacerbates this issue.

  • Solutions & Proactive Measures:

    • Alternative Media: Use a less acidic stationary phase, such as neutral alumina or a reverse-phase C18 silica, for chromatography.

    • Deactivate Silica: If silica must be used, it can be "neutralized" by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), and then re-equilibrating with the mobile phase.

    • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the residence time on the column.

    • Non-Chromatographic Methods: Consider purification by recrystallization or precipitation if possible.

Issue 3: Thermal Decomposition
  • Symptom: When running a high-temperature reaction or performing GC analysis, you observe the formation of multiple degradation products.

  • Root Cause Analysis: While many heterocyclic compounds exhibit good thermal stability, decomposition can occur above their melting temperatures.[8] For related benzoxazine structures, stability up to 175 °C has been noted, but this is highly dependent on the specific substituents and structure.[9] The energy input can lead to complex fragmentation and rearrangement reactions.

  • Solutions & Proactive Measures:

    • Determine Thermal Stability: Run a preliminary Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the decomposition temperature of your specific compound.

    • Optimize Reaction Temperature: Keep reaction temperatures well below the determined decomposition point.

    • Use LC-MS for Analysis: For analytical purposes, HPLC or UPLC coupled with mass spectrometry is generally preferred over GC-MS for non-volatile and potentially thermally labile molecules, as it avoids high-temperature inlets.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential to identify the potential degradation pathways and develop stability-indicating analytical methods. This protocol provides a self-validating system by comparing stressed samples against a control.

  • dot

    Forced_Degradation_Workflow start Prepare Stock Solution of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one in Acetonitrile/Water control Control Sample: Store in dark at 4°C start->control acid Acidic Stress: Add 0.1 M HCl, Incubate at 60°C start->acid base Basic Stress: Add 0.1 M NaOH, Incubate at 60°C start->base thermal Thermal Stress: Incubate solution at 80°C start->thermal photo Photolytic Stress: Expose to UV light (e.g., 254 nm) at room temp start->photo oxidative Oxidative Stress: Add 3% H₂O₂, Incubate at room temp start->oxidative analysis Analyze All Samples by HPLC-UV/MS at t=0, 2, 6, 24 hours control->analysis acid->analysis base->analysis thermal->analysis photo->analysis oxidative->analysis evaluation Evaluate Results: - Compare stressed vs. control - Calculate % degradation - Identify major degradants analysis->evaluation

    Caption: Experimental workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water (50:50).

  • Sample Aliquoting: Aliquot the stock solution into separate, clearly labeled amber vials for each stress condition and a control.

  • Applying Stress Conditions:

    • Control: Store one vial protected from light at 2-8°C.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Thermal Stress: Incubate one aliquot at 80°C in the dark.

    • Oxidative Stress: Add an appropriate volume of 30% hydrogen peroxide to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature in the dark.

    • Photolytic Stress: Place one aliquot in a photostability chamber or expose it to a controlled UV light source at room temperature.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 6, 24 hours), withdraw a sample from each vial. If necessary, neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a validated reverse-phase HPLC method with UV detection. Use mass spectrometry (LC-MS) to help identify the mass of any degradation products.[10][11]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times and mass-to-charge ratios of the major degradants.

Section 4: Summary Data & Compatibility

Table 1: Summary of Stability Profile & Recommendations
ConditionExpected StabilityCausal FactorMitigation Strategy
Neutral pH (6-8) Good Minimized catalytic hydrolysisUse buffered systems or aprotic solvents.
Acidic pH (<5) Poor Acid-catalyzed hydrolysis of the carbamate bond[2]Work at low temperatures; limit exposure time.
Basic pH (>9) Poor Base-catalyzed hydrolysis of the carbamate bond[7]Work at low temperatures; use non-nucleophilic bases.
Elevated Temp. Moderate to Good Thermally induced fragmentation above decomposition T°[8][9]Determine Td via DSC/TGA; operate below this limit.
UV/Visible Light Poor to Moderate Photolytic cleavage or rearrangement[4][5]Use amber glassware; work in a dark/low-light environment.
Oxidizing Agents Data Dependent Potential oxidation of the aromatic ring or amineAvoid strong oxidants unless required by the reaction.
Silica Gel Poor Acid-catalyzed surface degradation[7]Use neutral alumina, reverse-phase silica, or recrystallization.
Table 2: Common Reagent & Solvent Compatibility
ClassCompatible (Examples)Use with Caution (Examples)Incompatible (Examples)Rationale
Solvents Acetonitrile, THF, Dioxane, Toluene, Ethyl AcetateMethanol, Ethanol (potential for slow transesterification)Water (at non-neutral pH), Halogenated solvents under UV[4]Risk of hydrolysis or photosensitized degradation.
Bases Triethylamine (NEt₃), DIPEA, NaHCO₃, K₂CO₃Stronger, non-nucleophilic bases (e.g., DBU)NaOH, KOH, LiOH, NaH, Grignard reagentsStrong bases and nucleophiles will catalyze hydrolysis or directly attack the carbonyl group.[12][13]
Acids Acetic Acid (catalytic amounts)TFA, HCl (dilute)Concentrated mineral acids (H₂SO₄, HCl)Strong acids will rapidly catalyze ring-opening hydrolysis.[3]
Nucleophiles -Primary/Secondary Amines, Hydrazine[13]Thiols, AlkoxidesCan act as nucleophiles to open the benzoxazinone ring.

References

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. 8

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). 7

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry. 14

  • 3,4-Dihydrobenzo[e][7][8][14]oxathiazine 2,2-dioxide analogs act as potential AMPA receptor potentiators with antidepressant activity. PubMed. 15

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. 2

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][8][14]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. 12

  • 6-Bromo-3,4-dihydro-2H-benzo[b][8][15]oxazine. PubChem. 16

  • Study on the chemical stability of benzoxazine-based phenolic resins in carboxylic acids. Wiley Online Library. 9

  • Glucoside hydrolysis of naturally occurring benzoxazinones and degradation to benzoxazolinones via oxo-cyclo/ring-chain tautomerism. ResearchGate. 17

  • Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. MDPI. 18

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Semantic Scholar. 6

  • New Insights into the Photostability of Phenoxazines. ChemistryViews. 4

  • ANALYTICAL METHODS - Toxicological Profile for Diazinon. NCBI Bookshelf. 10

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][8][14]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. 13

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. 11

  • Photostability of Phenoxazine Derivatives. ResearchGate. 5

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. 3

  • 6-Bromo-2-methyl-2H-benzo[b][8][15]oxazin-3(4H)-one. Advanced ChemBlocks. 1

Sources

Troubleshooting ambiguous peaks in NMR spectra of benzoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

Benzoxazinones (specifically the 1,4-benzoxazin-3-one scaffold) are privileged structures in drug discovery, serving as core pharmacophores for anticoagulants, anti-inflammatories, and hydroxamic acid derivatives. However, their NMR analysis is frequently plagued by three specific phenomena: lactam-lactim tautomerism , regioisomeric ambiguity (N- vs. O-alkylation) , and conformational exchange broadening .

This guide provides a self-validating troubleshooting workflow. We move beyond simple "peak picking" to mechanistic diagnosis using dynamic NMR (VT-NMR) and heteronuclear correlation (HMBC/HSQC).

Quick Reference: The "Ghost Peak" Matrix
SymptomProbable CausePrimary Validation Method
Broad/Missing NH Signal Exchange with solvent (

) or

Quadrupolar relaxation
Run in DMSO-

; Elevated Temp (300K

320K)
Split Signals (Doubling) Restricted Rotation (Rotamers) or TautomerismVariable Temperature (VT) NMR
Ambiguous Alkylation N- vs. O-alkylation competition

-

HMBC (Long-range coupling)
Unexpected C=O Shift Lactim formation (Enol ether character)

NMR (Shift > 160 ppm vs < 155 ppm)

Troubleshooting Guides (Q&A Format)

Module A: The "Missing" or Broad Proton Signals

Q: I synthesized a 1,4-benzoxazin-3-one derivative, but the amide proton (NH) at position 4 is either invisible or extremely broad in CDCl


. Is my reaction incomplete? 

A: Not necessarily. This is a classic artifact of chemical exchange and quadrupolar broadening , not a synthetic failure.

The Mechanism:

  • Chemical Exchange: The H-4 proton is acidic. In CDCl

    
     (which often contains trace acidic water), the proton exchanges with the solvent matrix at a rate intermediate to the NMR time scale. This causes the signal to broaden into the baseline (coalescence).
    
  • Quadrupolar Relaxation: The nitrogen atom (

    
    , spin 
    
    
    
    ) has a quadrupole moment. If the electric field gradient around the nitrogen is asymmetric (common in bicyclic systems), the
    
    
    relaxation time shortens, broadening the attached proton signal.

The Protocol (Step-by-Step):

  • Solvent Switch: Immediately switch to DMSO-

    
     . DMSO is a hydrogen-bond acceptor; it "locks" the NH proton via H-bonding, slowing the exchange rate and sharpening the peak.
    
  • Water Suppression: If the peak is still obscured by the water signal (approx. 3.33 ppm in DMSO), use a solvent suppression pulse sequence (e.g., zgesgp on Bruker systems) rather than simple presaturation, which might transfer saturation to your exchangeable NH.

  • Temperature Elevation: Acquire the spectrum at 320 K or 330 K .

    • Why? Higher temperature increases the exchange rate into the "fast exchange" limit (averaging the peak) OR decouples the quadrupolar interaction by rapid molecular tumbling.

Evidence: If the peak sharpens at high temperature, it is a dynamic exchange issue. If it remains broad but integrates correctly relative to other signals, it is quadrupolar broadening.

Module B: Distinguishing N-Alkylation vs. O-Alkylation

Q: I attempted to alkylate the benzoxazinone nitrogen using an alkyl halide and base (


). How do I prove I have the N-alkyl product and not the O-alkyl (lactim ether) regioisomer? 

A: You cannot rely solely on 1D


 NMR chemical shifts, as the methylene protons of the alkyl group often appear in similar regions (4.0–5.0 ppm) for both isomers. You must use HMBC (Heteronuclear Multiple Bond Correlation) .

The Logic:

  • N-Alkylation (Lactam): The alkyl protons will show a strong 3-bond correlation (

    
    ) to the Carbonyl Carbon (C3) .
    
  • O-Alkylation (Lactim): The alkyl protons are attached to oxygen. They will show a correlation to the C3 carbon , BUT the C3 carbon chemical shift will be significantly different (upfield) due to the loss of the carbonyl character.

Quantitative Data for Assignment:

Parameter N-Alkyl Isomer (Lactam) O-Alkyl Isomer (Lactim)

| C3 Chemical Shift (


)  | 160 – 168 ppm  (Amide-like) | 150 – 158 ppm  (Imino ether-like) |
| HMBC Correlation  | Alkyl 


C=O (C3) | Alkyl


C=N (C3) | | IR Frequency (Validation) | Strong

~1680 cm

| Missing

; new

|

The Protocol:

  • Acquire a standard

    
     spectrum to locate the quaternary carbon at ~160-170 ppm.
    
  • Run an HMBC experiment optimized for long-range coupling (typically 8 Hz).

  • Look for the cross-peak between your alkyl

    
     protons and the C3 carbon.
    
    • Critical Check: If you see a correlation to a carbon at < 158 ppm , you likely have the O-alkyl product.

Module C: Tautomerism and Conformational Isomers

Q: My spectrum shows "doubled" peaks for all signals. Is the sample impure?

A: Before repurifying, check for restricted rotation or slow tautomerism . Benzoxazinones with bulky substituents (e.g., at position 2 or 4) often exhibit rotamers.

The Experiment (Variable Temperature NMR):

  • Baseline (298 K): Observe the split peaks.

  • Heat (323 K - 343 K):

    • Scenario A (Coalescence): The two sets of peaks merge into single, sharp peaks. This confirms conformational isomerism (rotamers). The barrier to rotation (

      
      ) can be calculated from the coalescence temperature (
      
      
      
      ).
    • Scenario B (No Change): If peaks remain distinct at high temperature, you likely have a mixture of stable regioisomers (e.g., N-alkyl vs O-alkyl) or impurities.

Visual Troubleshooting Workflows

Diagram 1: The "Ghost Peak" Decision Tree

Caption: Workflow for resolving broad or missing NH/OH signals in benzoxazinone spectra.

BroadPeakTroubleshooting Start Problem: Broad/Missing NH Signal (Pos 4) SolventCheck Current Solvent? Start->SolventCheck SwitchDMSO Switch to DMSO-d6 (Stabilize H-bonds) SolventCheck->SwitchDMSO CDCl3/MeOD CheckWater Signal Obscured by H2O? SolventCheck->CheckWater DMSO-d6 SwitchDMSO->CheckWater Suppression Apply Excitation Sculpting (zgesgp) CheckWater->Suppression Yes TempExp Run VT-NMR (Elevate to 320-330K) CheckWater->TempExp No Suppression->TempExp Result1 Peak Sharpens: Dynamic Exchange Confirmed TempExp->Result1 Result2 Peak Remains Broad: Quadrupolar Relaxation (14N) TempExp->Result2

Diagram 2: Regioisomer Determination (HMBC Strategy)

Caption: Distinguishing N-alkylation from O-alkylation using 2D NMR correlations.

RegioisomerCheck Input Ambiguous Alkylation Product Exp Run 1H-13C HMBC Input->Exp Analyze Analyze Cross-peak from Alkyl CH2 to Core Exp->Analyze N_Path Correlation to C=O (Shift 160-168 ppm) Analyze->N_Path Downfield Carbon O_Path Correlation to C=N (Shift 150-158 ppm) Analyze->O_Path Upfield Carbon ResultN Conclusion: N-Alkylated (Lactam) N_Path->ResultN ResultO Conclusion: O-Alkylated (Lactim) O_Path->ResultO

Experimental Protocols

Standard Acquisition Parameters for Benzoxazinones

To ensure reproducibility and minimize artifacts, use these settings on a 400 MHz (or higher) spectrometer:

  • Solvent: DMSO-

    
     (99.9% D) is the gold standard. Use ampules to avoid water contamination.
    
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C2, C3) and aromatic protons have long

    
     times. Insufficient D1 leads to poor integration and missing quaternary peaks in 
    
    
    
    spectra.
  • Pulse Angle:

    
     (approx. 3-4 
    
    
    
    s depending on probe) for quantitative integration.
  • HMBC Setup: Optimize for long-range coupling constant (

    
    ) of 8 Hz . This covers the typical 2-3 bond couplings in the heterocycle.
    
Reference Standards
  • 
     / 
    
    
    
    :
    Tetramethylsilane (TMS) internal standard (0.00 ppm).
  • 
     (Optional):  Liquid 
    
    
    
    (0 ppm) or Nitromethane (0 ppm - note scale difference). For benzoxazinones,
    
    
    shifts for the amide nitrogen typically fall in the 130–150 ppm range (relative to liq.
    
    
    ).

References

  • N- vs O-Alkylation Differentiation: LaPlante, S. R., et al. "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery."[1][2] Bioorganic & Medicinal Chemistry Letters, 2013.[1] [Link]

  • Tautomerism in Benzazoles: Claramunt, R. M., et al. "The Structure of Benzoxazinones and Their Tautomerism." Spectrochimica Acta Part A, 2006. (Contextual grounding for lactam preference). [Link]

  • Dynamic NMR & Conformational Exchange: Bain, A. D.[3] "Chemical exchange in NMR." Progress in Nuclear Magnetic Resonance Spectroscopy, 2003. [Link]

  • Nitrogen-15 Chemical Shifts: Marek, R., et al. "15N NMR spectroscopy in structural analysis."[4] Current Organic Chemistry, 2007.[4] [Link]

Sources

Optimizing reaction parameters for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthetic sequence. Our approach is rooted in mechanistic understanding and practical, field-proven insights to help you optimize your reaction parameters and achieve high-yield, high-purity synthesis.

Introduction to the Synthesis

The synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one is a valuable process in medicinal chemistry, as this scaffold is a key intermediate for various pharmacologically active molecules. The most common and direct synthetic route involves a two-step process:

  • N-Chloroacetylation: The selective N-acylation of 2-amino-5-bromophenol with chloroacetyl chloride to form the intermediate, N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide.

  • Intramolecular Cyclization: A base-mediated intramolecular Williamson ether synthesis of the chloroacetamide intermediate to yield the desired 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

This guide is structured to address challenges in each of these critical steps.

Synthesis_Workflow cluster_step1 Step 1: N-Chloroacetylation cluster_step2 Step 2: Intramolecular Cyclization A 2-Amino-5-bromophenol C N-(4-bromo-2-hydroxyphenyl)- 2-chloroacetamide (Intermediate) A->C Acylation B Chloroacetyl Chloride B->C D 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one (Final Product) C->D Base-mediated ring closure

Figure 1: General workflow for the synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions.

Step 1: N-Chloroacetylation of 2-Amino-5-bromophenol

Problem 1: Low Yield of the Chloroacetamide Intermediate

  • Symptom: After the reaction and workup, the isolated yield of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide is significantly lower than expected.

  • Probable Causes & Solutions:

    Cause Explanation Recommended Solution
    Competitive O-Acylation The hydroxyl group of the aminophenol can also be acylated, leading to the formation of an ester byproduct. In nonpolar solvents, O-acylation can be a significant competing reaction[1].Conduct the reaction in a neutral or weakly acidic medium to protonate the more basic amino group to a lesser extent than the hydroxyl group, thus favoring N-acylation. A common approach is to perform the reaction in a solvent like 1,2-dichloroethane or acetic acid.[2]
    Diacylation Both the amino and hydroxyl groups are acylated, which can occur if an excess of chloroacetyl chloride is used under forcing conditions.Use a controlled stoichiometry of chloroacetyl chloride (typically 1.05-1.2 equivalents). Add the chloroacetyl chloride dropwise at a low temperature (0-10 °C) to maintain selectivity.[2]
    Degradation of Starting Material 2-amino-5-bromophenol can be susceptible to oxidation, especially under basic conditions or in the presence of air, leading to colored impurities and reduced yield.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, preferably freshly sourced or purified, 2-amino-5-bromophenol.
    Incomplete Reaction Insufficient reaction time or temperature may lead to unreacted starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. A typical temperature range for this acylation is 45-85 °C.[2]

Problem 2: Product is a Dark, Oily, or Difficult-to-Purify Solid

  • Symptom: The crude product is not a clean, crystalline solid, making purification by recrystallization challenging.

  • Probable Causes & Solutions:

    Cause Explanation Recommended Solution
    Formation of Oxidative Byproducts As mentioned, aminophenols are prone to oxidation, leading to highly colored polymeric impurities.Perform the reaction under an inert atmosphere. The workup should also be done promptly to minimize air exposure.
    Excess Chloroacetyl Chloride/Chloroacetic Acid Residual acylating agent or its hydrolysis product (chloroacetic acid) can contaminate the product.After the reaction, quench any remaining chloroacetyl chloride with a mild aqueous base like sodium bicarbonate solution during the workup. An aqueous wash will also remove chloroacetic acid.
    Solvent Choice for Recrystallization An inappropriate solvent system will not effectively separate the product from impurities.For purification of the chloroacetamide intermediate, consider recrystallization from a solvent system like ethanol/water or toluene. Perform small-scale solubility tests to determine the optimal solvent.
Step 2: Intramolecular Cyclization

Problem 3: Low Yield of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

  • Symptom: The final cyclized product is obtained in low yield after reacting the chloroacetamide intermediate with a base.

  • Probable Causes & Solutions:

    Cause Explanation Recommended Solution
    Inefficient Deprotonation The intramolecular Williamson ether synthesis requires deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as the nucleophile.[3][4][5] An insufficiently strong base will result in a low concentration of the reactive phenoxide.Use a base that is strong enough to deprotonate the phenol but not so strong as to promote side reactions. Common choices include potassium carbonate, sodium hydroxide, or potassium tert-butoxide. The choice of base may depend on the solvent used.[5]
    Intermolecular Side Reactions Instead of intramolecular cyclization, the chloroacetamide intermediate can react with another molecule of the intermediate, leading to dimerization or polymerization.Employ high-dilution conditions to favor the intramolecular pathway. This involves adding the intermediate slowly to a solution of the base in a large volume of solvent.
    Hydrolysis of the Chloroacetamide Under strongly basic aqueous conditions, the chloroacetamide can be hydrolyzed to the corresponding hydroxyacetamide, which cannot cyclize.[6]Use a non-aqueous solvent system if hydrolysis is a concern. Aprotic polar solvents like DMF or DMSO can be effective for Williamson ether-type reactions.[7] Alternatively, a phase-transfer catalyst can be used in a biphasic system to facilitate the reaction under milder conditions.

Problem 4: Presence of Unreacted Starting Material or Byproducts in the Final Product

  • Symptom: Spectroscopic analysis (e.g., NMR) of the final product shows the presence of the N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide intermediate or other unexpected signals.

  • Probable Causes & Solutions:

    Cause Explanation Recommended Solution
    Incomplete Cyclization Insufficient reaction time, temperature, or base stoichiometry can lead to incomplete conversion.Monitor the reaction by TLC until the starting material is no longer visible. If the reaction stalls, consider adding more base or increasing the temperature.
    Formation of Isomeric Product While less likely in this specific case, alternative cyclization pathways could theoretically lead to isomeric products.Characterize the product thoroughly using 1H NMR, 13C NMR, and mass spectrometry to confirm the structure. The expected product has a characteristic lactam carbonyl and methylene signals in the oxazine ring.
    Hydrolysis of the Lactam Ring The oxazinone product can be susceptible to hydrolysis under strongly basic or acidic conditions, especially with prolonged heating, which would open the ring.Use a moderate excess of base and avoid unnecessarily long reaction times at high temperatures. Neutralize the reaction mixture during workup before any concentration steps.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the N-chloroacetylation step?

A1: The choice of solvent is critical for selectivity. To favor N-acylation over O-acylation, a less polar, aprotic solvent like 1,2-dichloroethane is often a good choice.[2] Alternatively, using a protic solvent like acetic acid can also promote N-acylation by protonating the more basic amino group, thereby reducing its nucleophilicity relative to what is needed for a clean reaction. Conducting the reaction in a phosphate buffer has also been reported as a green and efficient method for chemoselective N-chloroacetylation.[8]

Q2: Which base should I use for the intramolecular cyclization?

A2: The base should be strong enough to deprotonate the phenolic hydroxyl group. For this type of intramolecular Williamson ether synthesis, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[5] The reaction is often carried out in a polar aprotic solvent such as acetone, DMF, or acetonitrile, where the phenoxide is sufficiently nucleophilic.

Q3: How can I monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is the most convenient method. For the first step, you should see the disappearance of the 2-amino-5-bromophenol spot and the appearance of a new, typically less polar, product spot for the chloroacetamide. For the cyclization step, you will monitor the disappearance of the chloroacetamide intermediate and the formation of the final, often more polar, benzoxazinone product. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) and visualize with a UV lamp.

Q4: What are the key spectroscopic features to confirm the final product?

A4: For 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, you should look for:

  • ¹H NMR: The appearance of a singlet for the methylene protons of the oxazinone ring (O-CH₂-C=O), typically around 4.5-5.0 ppm. You will also see the aromatic protons and an N-H proton (which may be broad).

  • ¹³C NMR: A signal for the lactam carbonyl carbon (C=O) in the range of 165-175 ppm.

  • FT-IR: A strong absorption band for the lactam carbonyl stretch, typically between 1680-1720 cm⁻¹. You should also see an N-H stretching band around 3200-3400 cm⁻¹.[9]

Q5: My final product is difficult to purify by recrystallization. What are my options?

A5: If recrystallization from common solvents like ethanol or ethyl acetate/hexane is not effective, column chromatography on silica gel is a reliable alternative. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point to separate the product from more polar or less polar impurities.

Part 3: Experimental Protocols and Data

Representative Synthetic Protocol

The following is a representative, two-step protocol based on established methodologies for similar transformations. Note: These parameters may require optimization for your specific setup and scale.

Protocol_Workflow cluster_step1 Step 1: Synthesis of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide cluster_step2 Step 2: Synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one s1_1 Dissolve 2-amino-5-bromophenol in 1,2-dichloroethane. s1_2 Cool to 0-5 °C in an ice bath. s1_1->s1_2 s1_3 Add chloroacetyl chloride dropwise. s1_2->s1_3 s1_4 Warm to room temp, then heat to 50-60 °C. s1_3->s1_4 s1_5 Monitor by TLC. s1_4->s1_5 s1_6 Workup: Wash with aq. NaHCO₃, then brine. s1_5->s1_6 s1_7 Dry over Na₂SO₄, concentrate, and recrystallize. s1_6->s1_7 s2_1 Dissolve intermediate in acetone or DMF. s1_7->s2_1 Use purified intermediate s2_2 Add powdered K₂CO₃. s2_1->s2_2 s2_3 Heat to reflux. s2_2->s2_3 s2_4 Monitor by TLC. s2_3->s2_4 s2_5 Cool, filter off solids. s2_4->s2_5 s2_6 Concentrate filtrate. s2_5->s2_6 s2_7 Purify by recrystallization or chromatography. s2_6->s2_7

Figure 2: Step-by-step experimental workflow.

Step 1: Synthesis of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-5-bromophenol (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or ethyl acetate.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Gently heat the reaction to 50-60 °C and monitor its progress by TLC until the starting aminophenol is consumed.

  • Cool the mixture, and pour it into a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the intermediate as a crystalline solid.

Step 2: Synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

  • To a solution of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC for the disappearance of the starting material. This may take several hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

Reaction Parameter Optimization Summary
Parameter Step 1: Chloroacetylation Step 2: Cyclization Key Considerations
Solvent 1,2-Dichloroethane, Ethyl Acetate, Acetic Acid, Phosphate Buffer[2][8]Acetone, DMF, AcetonitrileSolvent choice in Step 1 dictates N- vs. O-acylation. In Step 2, polar aprotic solvents are generally preferred.
Base Often not required; can use a mild non-nucleophilic base if needed.K₂CO₃, NaOH, KOHThe base in Step 2 is crucial for deprotonation to initiate cyclization.
Temperature 0 °C (addition), then 25-60 °CReflux temperature of the chosen solventLow-temperature addition in Step 1 controls reactivity. Heating is required for both steps to proceed at a reasonable rate.
Stoichiometry Chloroacetyl Chloride (1.05-1.2 eq)Base (2.0-3.0 eq)A slight excess of the acylating agent is used. A larger excess of base is needed for the cyclization.

References

  • CN101121673A - Technique for synthesizing o-chloroacetaminophenol.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]

  • Crystal structure of 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e][2][6]oxazin-3-yl)ethane: a bromine-containing bis-benzoxazine. [Link]

  • The Williamson Ether Synthesis. [Link]

  • FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][2][6]oxazine. [Link]

  • Dimerization reactions of amino acids by pyrolysis. [Link]

  • Novel synthesis of 3,4-dihydro-5-bromo[2][10]oxazin-2-one derivatives, new protease inhibitor scaffold. [Link]

  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. [Link]

  • 6-Amino-7-fluoro-2H-benzo[b][2][10]oxazin-3(4H)-one, a crucial intermediate in the synthesis of herbicides, flumioxazin and thidiazimin. [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. [Link]

  • ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366. [Link]

  • Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. [Link]

  • Manufacturing Process for 6-Bromo- N , N -bis( 4-methoxybenzyl)- 4-methyl-5-(trifluoromethyl)pyridin- 2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. [Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

  • Synthesis of 6-cinnamoyl-2H-benzo[b][2][10]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. [Link]

  • Williamson Ether Synthesis. [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[2][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. [Link]

Sources

Technical Support Center: Storage and Handling of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your research.

Introduction: Understanding the Molecule

6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one is a halogenated benzoxazinone derivative. Its structure contains two key features that are susceptible to degradation: a lactone (a cyclic ester) within the oxazinone ring and a bromo-substituted aromatic ring. Understanding the potential liabilities of these functional groups is paramount to preventing degradation. The primary degradation pathways of concern are hydrolysis of the lactone and photochemical degradation of the aromatic system.

A critical point of clarification is the nomenclature. The "benzo[e]oxazin-2-one" specifies a particular isomer. However, literature and commercial databases often contain more information on the related "benzo[b]oxazin-3-one" isomer. It is crucial to confirm the identity of your compound, as isomers can have different physical and chemical properties. This guide pertains to the 6-Bromo-3,4-dihydro-2H-benzo[e][1][2]oxazin-2-one structure.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one?

A1: For maximal stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light .

  • Rationale:

    • Refrigeration (2-8°C): Lower temperatures slow down the rate of potential hydrolytic and oxidative degradation reactions.

    • Inert Atmosphere: The lactone functionality can be susceptible to hydrolysis in the presence of moisture. An inert atmosphere minimizes exposure to atmospheric water vapor.

    • Protection from Light: The bromo-aromatic system can be sensitive to photodegradation, where UV or even high-energy visible light can induce debromination or other radical-mediated reactions. Storing in an amber vial or a light-blocking container is essential.

Q2: I've been storing my compound at room temperature. Is it still usable?

A2: It is highly recommended to assess the purity of the compound before use. Room temperature storage, especially if not under an inert atmosphere or protected from light, can lead to gradual degradation. The primary concerns would be hydrolysis of the lactone ring and potential photodegradation. A simple purity check via HPLC or NMR is advised.

Q3: What are the likely degradation products I should look for?

A3: The two primary degradation pathways would lead to:

  • Hydrolysis Product: Opening of the lactone ring would result in the formation of the corresponding amino acid, N-(2-hydroxy-5-bromobenzyl)glycine. This is more likely to occur in the presence of moisture, and the rate can be accelerated by acidic or basic conditions.

  • Photodegradation Product: Exposure to light, particularly UV, can cause homolytic cleavage of the carbon-bromine bond, leading to debromination and the formation of 3,4-dihydrobenzo[e]oxazin-2-one.

Q4: Can I store 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one in solution?

A4: Storing in solution is generally not recommended for long periods. If short-term storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) and store at -20°C or -80°C under an inert atmosphere. Avoid protic solvents like methanol or ethanol, as they can participate in solvolysis of the lactone ring. Always prepare fresh solutions for critical experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent experimental results. Compound degradation due to improper storage.1. Verify storage conditions (temperature, atmosphere, light protection). 2. Assess purity using the HPLC method outlined below. 3. If degradation is confirmed, use a fresh, unopened batch of the compound.
Appearance of new, unexpected peaks in HPLC analysis. Formation of degradation products.1. Identify the new peaks by comparing retention times with potential degradation products (if standards are available) or by LC-MS analysis. 2. Review storage and handling procedures to identify the source of degradation (e.g., exposure to moisture, light, or incompatible solvents).
Discoloration of the solid compound (e.g., yellowing). Possible photodegradation or oxidation.1. Immediately protect the compound from light. 2. Assess purity by HPLC. 3. If purity is compromised, discard the material.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately place the manufacturer's sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel).

  • Purge the desiccator with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes before sealing.

  • Store the desiccator in a refrigerator at 2-8°C.

  • For routine use, allow the container to warm to room temperature inside the desiccator before opening to prevent condensation of atmospheric moisture onto the solid compound.

  • After dispensing the required amount, re-purge the container with inert gas before sealing and returning to refrigerated storage in the desiccator.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This method provides a starting point for the analysis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one and its potential degradation products. Method optimization may be required for your specific instrumentation and application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile or DMSO. Dilute to a working concentration of 50-100 µg/mL with the initial mobile phase composition (90:10 A:B).

Expected Elution Order: The polar hydrolysis product (N-(2-hydroxy-5-bromobenzyl)glycine) will elute earliest, followed by the debrominated product (3,4-dihydrobenzo[e]oxazin-2-one), and finally the parent compound, 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, which is the most non-polar of the three.

Visualizing Degradation Pathways and Troubleshooting

DegradationPathways Parent 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one (Stored Properly) Hydrolysis Hydrolysis Product (N-(2-hydroxy-5-bromobenzyl)glycine) Parent->Hydrolysis Moisture (H₂O) Photo Photodegradation Product (3,4-dihydrobenzo[e]oxazin-2-one) Parent->Photo Light (hν) TroubleshootingFlowchart decision decision action action start Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Protected from Light? start->check_storage run_hplc Assess Purity via HPLC check_storage->run_hplc is_pure Purity >95%? run_hplc->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes degraded Purity <95% or Degradation Products Detected is_pure->degraded No investigate_further Investigate other experimental variables (reagents, protocol, etc.) use_compound->investigate_further discard Discard Compound degraded->discard reorder Order Fresh Material and Implement Proper Storage discard->reorder

Caption: Troubleshooting flowchart for suspected compound degradation.

References

  • PubChem Compound Summary for 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]

  • General Principles of Lactone Hydrolysis. Chemistry LibreTexts. [Link] (Note: A general reference for the chemical principle, as a direct link to a single page on lactone hydrolysis may not be stable. The user can search for "lactone hydrolysis" on the site.)

  • Photodegradation of Halogenated Aromatic Compounds. (This is a general topic. A specific review article would be cited here in a full publication, for example: "Environmental Photochemistry of Halogenated Aromatic Compounds" in a relevant journal like Chemical Reviews or Environmental Science & Technology.)
  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Sources

Methods to increase the solubility of benzoxazinone compounds for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazinone compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of benzoxazinones in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.

Introduction: The Benzoxazinone Solubility Challenge

Benzoxazinone derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] However, their often hydrophobic and planar structure leads to poor water solubility, posing a significant hurdle for in vitro and in vivo biological evaluation.[3] Inadequate solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data. This guide will walk you through systematic approaches to enhance the solubility of your benzoxazinone compounds, from straightforward co-solvent systems to more advanced formulation strategies.

Part 1: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues encountered during the handling of benzoxazinone compounds for biological assays.

Section 1.1: First-Line Approach - Co-Solvent Systems

Question 1: My benzoxazinone compound won't dissolve in my aqueous assay buffer. What is the first thing I should try?

Answer: The most common and straightforward approach is to first dissolve your benzoxazinone compound in a water-miscible organic co-solvent to create a concentrated stock solution.[4] This stock solution can then be serially diluted into your aqueous assay buffer to the final desired concentration.

  • Expertise & Experience: The principle behind using a co-solvent is to leverage a solvent in which the compound is highly soluble to create a concentrated stock. When this stock is diluted into the aqueous buffer, the co-solvent helps to keep the compound in solution at the final, much lower concentration. Dimethyl sulfoxide (DMSO) is the most widely used co-solvent for this purpose due to its strong solubilizing power for a wide range of organic molecules.[5]

Question 2: How do I prepare a stock solution of my benzoxazinone compound using DMSO?

Answer: Preparing a DMSO stock solution is a critical first step. Here is a standard protocol:

Experimental Protocol: Preparation of a Benzoxazinone Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh a precise amount of your benzoxazinone compound in a sterile microcentrifuge tube.

  • Adding DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM, 20 mM, or higher). It is advisable to start with a higher concentration to minimize the final percentage of DMSO in your assay.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, you can use a sonicating water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but be cautious of compound stability at elevated temperatures.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the storage container is tightly sealed to prevent moisture absorption by the DMSO.

Question 3: I've prepared a DMSO stock, but my compound precipitates when I dilute it into my cell culture medium or assay buffer. What should I do?

Answer: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment, even with the presence of a small amount of co-solvent.

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest solution is to test lower final concentrations of your compound in the assay.

  • Reduce the DMSO Concentration in the Final Solution: While seemingly counterintuitive, a high initial bolus of DMSO upon dilution can sometimes cause localized supersaturation and precipitation. Try making an intermediate dilution of your DMSO stock in the assay buffer before the final dilution.

  • Increase the Final Co-solvent Percentage (with caution): You can try to increase the final percentage of DMSO in your assay. However, be aware that DMSO can have biological effects on its own, including cytotoxicity and altered cell function, typically at concentrations above 0.5-1%.[6] It is crucial to run a vehicle control (assay buffer with the same final DMSO concentration) to account for any solvent effects.

  • Try Alternative Co-solvents: If DMSO is problematic, consider other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF).[7] Always perform a vehicle control for any co-solvent used.

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Stock ConcentrationRecommended Max Final Concentration in AssayNotes
DMSO 10-50 mM≤ 0.5% (cell-based), ≤ 1% (biochemical)Can interfere with some assays and exhibit cytotoxicity.[6]
Ethanol 10-30 mM≤ 1%Can have effects on cell signaling and enzyme activity.
Methanol 10-30 mM≤ 1%Can be toxic to cells at higher concentrations.
DMF 10-50 mM≤ 0.5%Potentially more toxic than DMSO.
Section 1.2: Advanced Strategies for Stubborn Compounds

Question 4: I've tried different co-solvents and concentrations, but my benzoxazinone compound still precipitates. What other methods can I explore?

Answer: For particularly challenging compounds, more advanced formulation strategies may be necessary. These include the use of cyclodextrins and pH modification.

1. Cyclodextrins:

  • Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate hydrophobic molecules, like many benzoxazinones, forming an "inclusion complex."[9] This complex is more water-soluble and can increase the apparent solubility of the compound in aqueous solutions.[10] Beta-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used due to their improved solubility and safety profiles.[11] There is evidence of creating water-soluble benzoxazine-functionalized cyclodextrins, indicating the feasibility of this approach.[12]

Experimental Protocol: Solubilization using HP-β-Cyclodextrin

  • Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Add the Benzoxazinone Compound: Add your benzoxazinone compound (either as a powder or a small volume of a concentrated organic stock solution) to the HP-β-CD solution.

  • Complexation: Stir or vortex the mixture vigorously for several hours, or even overnight, at room temperature or with gentle heating to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: It is crucial to determine the actual concentration of the solubilized benzoxazinone in the final solution using a suitable analytical method like HPLC-UV.

2. pH Modification:

  • Expertise & Experience: The solubility of ionizable compounds is often pH-dependent.[13] While benzoxazinones are generally neutral, some derivatives may have acidic or basic functional groups. For these compounds, adjusting the pH of the stock solution or the final assay buffer can significantly impact solubility. For weakly acidic compounds, increasing the pH will deprotonate the molecule, making it more soluble. Conversely, for weakly basic compounds, decreasing the pH will lead to protonation and increased solubility. However, it is critical to consider the pH stability of your compound and the pH requirements of your biological assay. Some compounds may degrade at certain pH values.[14]

Workflow for Assessing pH-Dependent Solubility:

Caption: Workflow for investigating pH-dependent solubility.

Part 2: Visualizing Solubilization Strategies

Mechanism of Co-solvency and Cyclodextrin Encapsulation

G cluster_0 Co-solvent Method cluster_1 Cyclodextrin Method a Insoluble Benzoxazinone b DMSO Stock Solution a->b + DMSO c Dilution in Aqueous Buffer b->c d Solubilized Benzoxazinone in Assay Medium c->d e Insoluble Benzoxazinone g Formation of Inclusion Complex e->g f Cyclodextrin in Aqueous Buffer f->g h Soluble Benzoxazinone-Cyclodextrin Complex g->h

Caption: Comparison of co-solvent and cyclodextrin solubilization mechanisms.

Part 3: Final Recommendations and Best Practices

  • Always Perform Vehicle Controls: It is imperative to include a vehicle control in your experiments (assay buffer with the same final concentration of the solubilizing agent) to differentiate between the effect of the compound and the effect of the solvent or excipient.

  • Verify Compound Stability: Ensure that your chosen solubilization method does not affect the stability of your benzoxazinone compound. This can be checked by analytical methods like HPLC over time.

  • Characterize Your Final Solution: Whenever possible, determine the actual concentration of your solubilized compound in the final assay medium to ensure accurate dosing.

  • Start with the Simplest Method: Begin with the co-solvent approach before moving to more complex methods like cyclodextrin formulation.

By systematically applying the strategies outlined in this guide, you can overcome the solubility challenges associated with benzoxazinone compounds and obtain reliable data in your biological assays.

References

  • Riss, T. L., et al. (2013, May 1). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • (No author given). (2016, June 15). Cell Viability Assays. MesGen Biotech. Retrieved from [Link]

  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Retrieved from [Link]

  • El-Hashash, M. A., & El-Sawy, E.-S. R. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Retrieved from [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. Retrieved from [Link]

  • (No author given). (n.d.). Intrinsic Water-soluble Benzoxazine-Functionalized Cyclodextrin and Its Formation of Inclusion Complex with Polymer. ResearchGate. Retrieved from [Link]

  • Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. Retrieved from [Link]

  • Varvara, S., et al. (2020). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. Retrieved from [Link]

  • (No author given). (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • Bouyahya, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. Retrieved from [Link]

  • Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ProQuest. Retrieved from [Link]

  • (No author given). (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. CORE. Retrieved from [Link]

  • Iacob, B. C., & Bodoki, E. (2021). Design of Cyclodextrin-Based Functional Systems for Biomedical Applications. Frontiers in Chemistry, 9, 793520. Retrieved from [Link]

  • Mura, P. (2020). Biological Studies on Cyclodextrins. MDPI. Retrieved from [Link]

  • Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. ResearchGate. Retrieved from [Link]

  • Kim, D. W., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 12(9), 847. Retrieved from [Link]

  • Wang, M., et al. (2020). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Molecules, 25(15), 3379. Retrieved from [Link]

  • (No author given). (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

  • (No author given). (2026, January 13). pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate. Retrieved from [Link]

  • Gornicka, E., et al. (2021). The influence of pH on the stability of antazoline: kinetic analysis. RSC Publishing. Retrieved from [Link]

  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(4), 431-449. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Pharmaceutics, 17(3), 363. Retrieved from [Link]

  • Smith, E. A., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS Discovery, 21(1), 69-76. Retrieved from [Link]

  • Khan, H. (2020, January 22). Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated? ResearchGate. Retrieved from [Link]

Sources

Navigating the Synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the successful synthesis of key intermediates is a critical milestone. 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, a valuable heterocyclic scaffold, presents unique challenges when transitioning from laboratory-scale synthesis to large-scale production. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate the complexities of its scaled-up synthesis, ensuring robust and reproducible outcomes.

I. Understanding the Core Synthesis and Its Challenges

The primary synthetic route to 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one involves the cyclization of 2-amino-5-bromophenol with a carbonylating agent, most commonly triphosgene. While effective, this pathway is susceptible to several challenges that are amplified during scale-up, including exothermic reactions, impurity formation, and difficulties in purification.

Core Synthetic Pathway

A 2-Amino-5-bromophenol C 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one A->C Cyclization Base (e.g., Et3N) Solvent (e.g., THF) B Triphosgene B->C

Caption: General synthetic scheme for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

II. Troubleshooting Guide: A Proactive Approach to Scale-Up

This section addresses specific issues that may arise during the synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, with a focus on challenges pertinent to scaling up production.

A. Precursor Synthesis and Quality Control: 2-Amino-5-bromophenol

The quality of the starting material, 2-amino-5-bromophenol, is paramount for a successful and clean cyclization reaction. Impurities in this precursor can lead to downstream issues that are difficult to remediate.

Q1: We are observing inconsistent yields and a high impurity profile in our final product. Could the quality of our 2-amino-5-bromophenol be the culprit?

A1: Absolutely. The purity of 2-amino-5-bromophenol is a critical parameter. Common issues with this precursor include the presence of regioisomers, residual starting materials from its synthesis (e.g., 5-bromo-2-nitrophenol), or byproducts of reduction, such as debrominated species.[1]

Troubleshooting Steps:

  • Comprehensive Analysis of Starting Material:

    • HPLC Analysis: Develop a robust HPLC method to quantify the purity of each batch of 2-amino-5-bromophenol and identify any minor impurities.

    • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure and identify any isomeric impurities.

    • Residual Solvent Analysis: Employ GC-HS to quantify residual solvents from the synthesis and purification of the precursor, as they can interfere with the subsequent cyclization step.

  • Purification of 2-Amino-5-bromophenol:

    • Recrystallization: If the purity of the commercial-grade material is insufficient, recrystallization is often necessary. A mixed solvent system, such as ether/hexane, can be effective for purification.[2]

    • Column Chromatography: For removal of persistent impurities, silica gel chromatography may be required, although this is less practical for very large scales.

Q2: What are the best practices for the large-scale synthesis of 2-amino-5-bromophenol?

A2: A common and scalable route to 2-amino-5-bromophenol is the reduction of 5-bromo-2-nitrophenol.

Recommended Protocol for Large-Scale Synthesis:

StepReagents and ConditionsKey Considerations for Scale-Up
1. Dissolution 5-bromo-2-nitrophenol, 0.5% aqueous sodium hydroxide solutionEnsure efficient stirring to handle large volumes and maintain a homogeneous solution.
2. Reduction Sodium bisulfite (85% pure) added portion-wise at room temperature.Monitor the internal temperature closely as the reduction can be exothermic. Controlled addition is crucial.
3. Acidification Slow addition of dilute hydrochloric acid to pH 5.Off-gassing of SO₂ can occur. Ensure adequate ventilation and controlled addition to avoid foaming.
4. Extraction Diethyl ether or another suitable organic solvent.For large volumes, consider a continuous liquid-liquid extraction setup to improve efficiency and reduce solvent usage.
5. Crystallization Recrystallization from a mixed solvent system like ether/hexane.Control the cooling rate to obtain a consistent crystal size, which will improve filtration and drying characteristics.
B. The Cyclization Step: Taming the Triphosgene Reaction

The reaction of 2-amino-5-bromophenol with triphosgene is highly effective but requires careful management, especially at scale, due to its exothermic nature and the hazardousness of the reagent.

Q3: We are concerned about the safe handling of triphosgene on a larger scale. What are the essential safety precautions?

A3: Triphosgene is a stable crystalline solid but can decompose into highly toxic phosgene gas, especially in the presence of moisture or at elevated temperatures.[3] A stringent safety protocol is non-negotiable.

Essential Safety Measures:

  • Dedicated Fume Hood: All manipulations of triphosgene must be performed in a well-ventilated fume hood.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

  • Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A full-face respirator with an appropriate cartridge may be necessary for certain operations.

  • Quenching Strategy: Have a quenching solution (e.g., a solution of sodium hydroxide or ammonia) readily available to neutralize any spills or residual triphosgene.

  • Monitoring: Consider the use of phosgene detection badges or sensors in the work area.

Q4: How can we control the exotherm of the cyclization reaction in a large reactor?

A4: Uncontrolled exotherms can lead to side reactions, degradation of the product, and a runaway reaction, which is a major safety hazard.

Strategies for Exotherm Management:

  • Slow Addition of Triphosgene: Add a solution of triphosgene to the solution of 2-amino-5-bromophenol and base at a controlled rate. This is the most effective way to manage the heat generated.

  • Jacketed Reactor with Efficient Cooling: Use a reactor with a cooling jacket and ensure efficient heat transfer by selecting an appropriate heat transfer fluid and maintaining a good flow rate.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively, although this will impact reactor throughput.

  • Reverse Addition: In some cases, adding the amine solution to the triphosgene solution can provide better control over the reaction.

  • In-Process Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe and have an emergency cooling plan in place.

Q5: We are observing a significant amount of a ring-opened byproduct. What is causing this and how can we prevent it?

A5: The formation of a ring-opened amide, N-(4-bromo-2-hydroxyphenyl)carbamoyl chloride, or its derivatives, is a common side reaction. This can occur if the cyclization is incomplete or if the benzoxazinone ring is cleaved by nucleophiles.

Minimizing Ring-Opened Impurities:

  • Stoichiometry: Ensure the correct stoichiometry of triphosgene and base is used. An excess of the amine can potentially act as a nucleophile and attack the product.

  • Reaction Temperature: Maintain the optimal reaction temperature. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote degradation.

  • Moisture Control: The presence of water can lead to the hydrolysis of triphosgene and the benzoxazinone product.[4] Ensure all reagents and solvents are anhydrous.

  • Work-up Conditions: During the work-up, avoid prolonged exposure to strongly basic or acidic conditions that could promote ring opening.

C. Product Isolation and Purification: Achieving High Purity at Scale

The isolation and purification of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one in high purity is crucial for its use in subsequent synthetic steps.

Q6: What is a robust and scalable method for the purification of the final product?

A6: Crystallization is the most common and effective method for purifying the product on a large scale.

Crystallization Protocol and Troubleshooting:

ParameterRecommendationTroubleshooting
Solvent Selection A single solvent or a binary solvent system where the product has good solubility at elevated temperatures and poor solubility at room temperature or below. Ethyl acetate, isopropanol, or mixtures with heptane are often good starting points.If the product "oils out," consider using a more polar co-solvent or a slower cooling rate. If recovery is low, an anti-solvent can be added to induce precipitation.
Cooling Profile A controlled, slow cooling rate is crucial for obtaining a uniform crystal size and minimizing the inclusion of impurities.Rapid cooling can lead to the formation of fine needles that are difficult to filter and may trap impurities.
Seeding Introducing a small amount of pure product crystals (seeding) at the appropriate temperature can promote controlled crystallization and prevent oiling out.If seeding is not effective, it may be necessary to adjust the concentration or the solvent system.
Washing Wash the filter cake with a cold, non-solubilizing solvent to remove residual mother liquor.Inadequate washing will result in higher levels of impurities in the final product.
Drying Dry the product under vacuum at a temperature that will not cause degradation.Ensure the product is completely dry to meet residual solvent specifications.[5]

Impurity Profile of the Final Product

A 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one (Final Product) B Potential Impurities B->A C Unreacted 2-Amino-5-bromophenol B->C D Ring-Opened Amide B->D E Polymeric Byproducts B->E F Residual Solvents B->F

Caption: Common impurities in the final product.

III. Frequently Asked Questions (FAQs)

Q: Can alternative carbonylating agents be used instead of triphosgene for scale-up? A: Yes, other phosgene surrogates like diphosgene or carbonyldiimidazole (CDI) can be used. However, triphosgene is often preferred for its solid nature, which simplifies handling and weighing.[3] The choice of reagent will depend on a careful evaluation of safety, cost, and reaction performance at scale.

Q: What are the typical in-process controls (IPCs) for this synthesis? A: For a scaled-up process, IPCs are essential to monitor the reaction progress and ensure consistency. Typical IPCs include:

  • TLC or HPLC analysis: To monitor the consumption of the starting material and the formation of the product.

  • pH measurement: During the work-up steps to ensure proper phase separation and product stability.

  • Temperature monitoring: Throughout the reaction to ensure it stays within the defined parameters.

Q: How does the quality of the base (e.g., triethylamine) affect the reaction? A: The purity of the base is important. It should be free of nucleophilic impurities that could react with triphosgene or the product. The base should also be dry, as any water can contribute to the decomposition of triphosgene.

Q: What are the recommended storage conditions for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one? A: The product should be stored in a cool, dry, and dark place in a well-sealed container to protect it from moisture and light, which could potentially cause degradation over time.

IV. Conclusion

The successful scale-up of the synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one is a multifaceted challenge that requires a deep understanding of the reaction mechanism, careful control of process parameters, and a proactive approach to safety and quality. By anticipating and addressing the challenges outlined in this guide, researchers and drug development professionals can develop a robust, safe, and efficient manufacturing process for this important chemical intermediate.

References

  • Cotarca, L., & Eckert, H. (2007).
  • Bihel, F., & Kraus, J.-L. (2003). Novel synthesis of 3,4-dihydro-5-bromo[3][6]oxazin-2-one derivatives, new protease inhibitor scaffold. Organic & Biomolecular Chemistry, 1(15), 2635–2639. [Link]

  • Patel, S. D., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][3][4]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16(10), 785-790.

  • Fonteyne, M., et al. (2014). Influence of raw material properties upon critical quality attributes of continuously produced granules and tablets. European Journal of Pharmaceutics and Biopharmaceutics, 87(3), 534-543.
  • U.S. Food and Drug Administration. (2017). Guidance for Industry: Q3C Impurities: Residual Solvents. [Link]

  • Rivera, A., et al. (2012). Crystal structure of 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e][3][4]oxazin-3-yl)ethane: a bromine-containing bis-benzoxazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3169.

  • Taj, T., et al. (2021). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 11(45), 28086-28111. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). Mastering Organic Synthesis with 2-Amino-5-bromophenol: A Versatile Chemical Building Block. [Link]

Sources

Validation & Comparative

The Unambiguous Arbitrator: A Comparative Guide to the Structural Confirmation of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research, from understanding biological activity to predicting material properties, is built. For novel heterocyclic compounds such as 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, a molecule of interest for its potential pharmacological applications, structural ambiguity is a critical bottleneck. This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of this molecule, with a primary focus on the definitive power of single-crystal X-ray crystallography. We will explore not just the "how" but the "why" behind the experimental choices, offering a candid assessment of its performance against other widely used techniques.

The Gold Standard: Unveiling the Molecular Architecture with X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline solid.[1] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[2] For a molecule like 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, SCXRD offers an unambiguous confirmation of its covalent structure and spatial arrangement, leaving no room for the interpretive uncertainties that can accompany other methods.

While a public crystal structure for the title compound is not available, the crystallographic data of closely related bromo-substituted heterocyclic compounds serve as excellent exemplars of the insights gained from this technique. For instance, the analysis of similar structures reveals precise bond lengths and angles, the conformation of the oxazine ring (often an envelope or twist-chair form), and the nature of intermolecular interactions that dictate the crystal packing.[3][4]

Experimental Protocol: A Self-Validating Workflow for Structural Determination

The journey from a powdered sample to a refined crystal structure is a meticulous process, with each step designed to ensure the integrity and accuracy of the final model.

Part 1: Crystal Growth – The Art and Science of Nucleation

The prerequisite for any SCXRD experiment is a high-quality single crystal, typically 0.1-0.4 mm in its largest dimensions.[5] The process of obtaining such a crystal is often the most challenging aspect of the analysis.

  • Step 1: Purification of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one. The starting material must be of the highest possible purity, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction. Recrystallization or column chromatography are standard purification methods.

  • Step 2: Solvent Selection. A solvent in which the compound is moderately soluble is ideal.[6] High solubility often leads to the formation of many small crystals, while low solubility can hinder crystal growth altogether. A systematic screening of solvents with varying polarities is recommended.

  • Step 3: Crystallization Technique. Slow evaporation is a common and effective method for small organic molecules.[7] A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks. Other techniques include slow cooling of a saturated solution, and vapor diffusion, where a precipitant solvent is slowly introduced into the solution via the vapor phase.

  • Step 4: Crystal Harvesting. Once suitable crystals have formed, they are carefully harvested using a micromanipulator and a loop, and immediately coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

Part 2: Data Collection – Capturing the Diffraction Pattern

Modern single-crystal X-ray diffractometers are highly automated instruments.

  • Step 1: Crystal Mounting. The selected crystal is mounted on a goniometer head, which allows for precise orientation in the X-ray beam.

  • Step 2: Data Collection Strategy. The instrument software is used to determine the optimal data collection strategy, which involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.

  • Step 3: Data Integration and Scaling. The raw diffraction images are processed to measure the intensity of each diffraction spot. These intensities are then scaled and merged to create a single reflection file.[8]

Part 3: Structure Solution and Refinement – From Data to Molecular Model

  • Step 1: Space Group Determination. The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Step 2: Structure Solution. The initial atomic positions are determined using direct methods or Patterson methods.

  • Step 3: Structure Refinement. The atomic positions and thermal parameters are refined against the experimental data using a least-squares minimization algorithm. The quality of the final model is assessed using metrics such as the R-factor and the goodness-of-fit.[3]

G cluster_crystal_growth Part 1: Crystal Growth cluster_data_collection Part 2: Data Collection cluster_structure_solution Part 3: Structure Solution & Refinement Purification Purification of Compound Solvent_Selection Solvent Selection Purification->Solvent_Selection Crystallization Crystallization Solvent_Selection->Crystallization Harvesting Crystal Harvesting Crystallization->Harvesting Mounting Crystal Mounting Harvesting->Mounting Collection_Strategy Data Collection Strategy Mounting->Collection_Strategy Integration_Scaling Data Integration & Scaling Collection_Strategy->Integration_Scaling Space_Group Space Group Determination Integration_Scaling->Space_Group Structure_Solution Structure Solution Space_Group->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Model Final Validated Model Refinement->Final_Model

Caption: Workflow for Single-Crystal X-ray Crystallography.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary information and can be more readily applied, particularly when suitable crystals cannot be obtained.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Computational Modeling
Information Provided 3D atomic arrangement, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of nuclei, stereochemistryMolecular weight, elemental composition, fragmentation patternsOptimized geometry, predicted spectral data, electronic properties
Sample Requirement High-quality single crystal (0.1-0.4 mm)Soluble sample (mg scale)Small sample quantity (µg-ng)None (in silico)
Ambiguity Unambiguous for well-ordered crystalsCan have ambiguity in complex structures, requires 2D techniquesIsomeric and isobaric ambiguityDependent on the level of theory and basis set
Throughput LowHighHighMedium to High
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Expert

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed to piece together the molecular framework.

  • ¹H NMR: Would reveal the number of different proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons).

  • ¹³C NMR: Would indicate the number of unique carbon environments.[9] The chemical shifts would provide clues about the functional groups present (e.g., carbonyl, aromatic, aliphatic carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the entire molecule.[10]

Causality in Experimental Choice: While NMR provides excellent information on the covalent structure, it does not directly provide the 3D arrangement in the solid state. The observed NMR parameters are an average of all conformations present in solution.

Mass Spectrometry (MS): The Molecular Weight Detective

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.[11] For a bromo-substituted compound like 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 peak in the mass spectrum, confirming the presence of a single bromine atom.[12]

Causality in Experimental Choice: Electron Impact (EI) ionization would likely be used to induce fragmentation, and the resulting fragmentation pattern could be analyzed to identify characteristic losses (e.g., loss of CO, Br). However, MS cannot distinguish between isomers and provides no information on stereochemistry.

Computational Modeling: The Theoretical Predictor

Computational chemistry, particularly Density Functional Theory (DFT), can be used to predict the three-dimensional structure and various spectroscopic properties of a molecule.[13] By performing a geometry optimization, one can obtain the lowest energy conformation of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one. Furthermore, NMR chemical shifts can be calculated and compared to experimental data to support a proposed structure.[14]

Causality in Experimental Choice: Computational modeling is a powerful tool for corroborating experimental findings and for providing insights into molecular properties that are difficult to measure directly. However, the accuracy of the results is highly dependent on the chosen level of theory and basis set, and it is not a substitute for experimental verification.

G cluster_techniques Structural Elucidation Techniques Molecule 6-Bromo-3,4-dihydrobenzo[e] oxazin-2-one XRD X-ray Crystallography Molecule->XRD Unambiguous 3D Structure NMR NMR Spectroscopy Molecule->NMR Connectivity & Solution Structure MS Mass Spectrometry Molecule->MS Molecular Weight & Formula Comp Computational Modeling Molecule->Comp Predicted Structure & Properties XRD->NMR Complementary Data NMR->MS Complementary Data Comp->XRD Supports Experimental Data Comp->NMR Predicts Spectra

Sources

A Comparative Analysis of the Bioactivity of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the benzoxazinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. These activities span from anti-inflammatory and analgesic to antimicrobial and anticancer effects[1]. This guide provides a detailed comparative analysis of the bioactivity of a key member of this family, 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, alongside its structurally similar halogenated and non-halogenated analogs. By examining experimental data and elucidating the underlying mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and therapeutic development.

Introduction to the Benzoxazinone Core Structure

The 1,4-benzoxazine-3-one backbone is a versatile scaffold that has been the subject of extensive synthetic modification to explore its therapeutic potential[2]. The presence of both lipophilic and hydrophilic regions, coupled with multiple sites for chemical modification, makes it an attractive starting point for the design of novel bioactive molecules. The introduction of different substituents, particularly halogens, at various positions on the benzene ring has been shown to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will focus on the impact of substitutions at the 6-position of the 3,4-dihydrobenzo[e]oxazin-2-one core.

Comparative Bioactivity Profile

The bioactivity of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one and its analogs is multifaceted, with significant potential in oncology, inflammatory diseases, and infectious diseases. Here, we compare their performance based on available experimental data.

Anticancer Activity

Benzoxazinone derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The nature of the substituent at the 6-position plays a crucial role in determining the potency and selectivity of these compounds.

Comparative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
6-Bromo-3,4-dihydrobenzo[e]oxazin-2-oneData Not AvailableData Not AvailableData Not Available
6,8-Dibromo-2-ethyl-4H-benzo[d][3][4]oxazin-4-one derivativesEffective against MCF-7 and HepG2 cells[5]Effective against MCF-7 and HepG2 cells[5]Not Reported
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivativesPotent Activity[6]Potent Activity[6]Not Reported
6-cinnamoyl-2H-benzo[b][3][7]oxazin-3(4H)-one derivativesNot ReportedNot ReportedEffective suppression of growth[8]

The anticancer mechanism of some benzoxazinone derivatives has been linked to the downregulation of c-Myc expression, a key regulator of cell proliferation[9]. This is achieved through the stabilization of the G-quadruplex structure in the c-Myc promoter region, which acts as a transcriptional repressor.

Putative Mechanism of c-Myc Inhibition by Benzoxazinone Derivatives

c_myc_inhibition cluster_nucleus Cell Nucleus c-Myc_Gene c-Myc Gene Promoter (NHE III1 region) G_Quadruplex G-Quadruplex Formation c-Myc_Gene->G_Quadruplex G-rich sequence c-Myc_mRNA c-Myc mRNA Transcription_Inhibition Transcription Inhibited G_Quadruplex->Transcription_Inhibition Transcription_Factors Transcription Factors Transcription_Factors->c-Myc_Gene RNA_Polymerase RNA Polymerase RNA_Polymerase->c-Myc_Gene c-Myc_Protein c-Myc Protein c-Myc_mRNA->c-Myc_Protein Translation Transcription_Inhibition->c-Myc_mRNA Blocks Synthesis Benzoxazinone Benzoxazinone Benzoxazinone->G_Quadruplex Stabilizes Cell_Proliferation Cell_Proliferation c-Myc_Protein->Cell_Proliferation Promotes

Caption: Benzoxazinone derivatives may inhibit c-Myc expression by stabilizing the G-quadruplex in its promoter.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Benzoxazinone derivatives have been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response.

Some natural compounds are known to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes. While direct evidence for 6-bromo-3,4-dihydrobenzo[e]oxazin-2-one is still emerging, the benzoxazinone scaffold is a promising candidate for the development of novel NF-κB inhibitors.

Simplified NF-κB Signaling Pathway and Potential Inhibition by Benzoxazinones

NF_kB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB_IkB->NFkB_n IκB degradation NF-κB translocates Benzoxazinone Benzoxazinone Derivative Benzoxazinone->IKK Inhibits (putative) DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Activates

Caption: Putative anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzoxazinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi[2]. The antimicrobial efficacy is influenced by the nature and position of substituents on the benzoxazinone core.

Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicans
6-Bromo-3,4-dihydrobenzo[e]oxazin-2-oneData Not AvailableData Not AvailableData Not AvailableData Not Available
2H-benzo[b][3][7]oxazin-3(4H)-one derivativesActive[10]Active[10]Active[10]Data Not Available
Synthetic 1,4-benzoxazin-3-one derivatives16[2]Not Reported16[2]6.25[2]

Note: The table presents MIC values for related benzoxazinone derivatives, highlighting the potential of this chemical class. Direct comparative data for the specific 6-halo analogs is needed for a definitive structure-activity relationship analysis.

The proposed antimicrobial mechanism of action for some heterocyclic compounds involves the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS)[11].

Proposed Antimicrobial Mechanism of Action

antimicrobial_mechanism Benzoxazinone Benzoxazinone Derivative Bacterial_Cell Bacterial Cell Benzoxazinone->Bacterial_Cell Membrane_Disruption Cell Membrane Disruption Bacterial_Cell->Membrane_Disruption ROS_Production Increased ROS Production Bacterial_Cell->ROS_Production Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Cell_Death

Caption: Potential antimicrobial mechanisms involving membrane disruption and oxidative stress.

Experimental Protocols

To ensure the reproducibility and validation of the presented bioactivities, this section details the standard operating procedures for key assays.

Synthesis of 6-Substituted-3,4-dihydrobenzo[e]oxazin-2-ones

A general and adaptable synthetic route to the target compounds involves the reaction of an appropriately substituted 2-aminophenol with an acylating agent, followed by cyclization.

General Synthetic Scheme

synthesis start aminophenol Substituted 2-Aminophenol intermediate N-(substituted-2-hydroxyphenyl)- 2-chloroacetamide aminophenol->intermediate Acylation reagents + Chloroacetyl chloride, Base product 6-Substituted-3,4-dihydro- benzo[e]oxazin-2-one intermediate->product Intramolecular Nucleophilic Substitution cyclization Base-mediated cyclization

Caption: General synthesis of 6-substituted-3,4-dihydrobenzo[e]oxazin-2-ones.

Step-by-Step Protocol:

  • Acylation: To a stirred solution of the substituted 2-aminophenol (1 equivalent) and a base such as triethylamine or sodium bicarbonate in an appropriate solvent (e.g., chloroform or dichloromethane) at 0°C, add chloroacetyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acylated intermediate.

  • Cyclization: Dissolve the intermediate in a suitable solvent (e.g., ethanol or DMF) and add a base such as sodium hydride or potassium carbonate.

  • Heat the reaction mixture at reflux for several hours until the cyclization is complete (monitored by TLC).

  • Cool the reaction mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-3,4-dihydrobenzo[e]oxazin-2-one.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one scaffold and its analogs represent a promising class of compounds with diverse biological activities. While the available data strongly suggests their potential as anticancer, anti-inflammatory, and antimicrobial agents, further research is imperative. Specifically, direct comparative studies of 6-bromo, 6-chloro, and 6-fluoro analogs under standardized assay conditions are necessary to establish a clear structure-activity relationship. Elucidating the precise molecular targets and signaling pathways for each bioactivity will be crucial for optimizing lead compounds and advancing them toward clinical development. The experimental protocols provided herein offer a framework for such future investigations, ensuring data consistency and comparability across different research groups.

References

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. (URL: [Link])

  • 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5). ResearchGate. (URL: [Link])

  • Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. National Institutes of Health. (URL: [Link])

  • Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. National Institutes of Health. (URL: [Link])

  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. (URL: [Link])

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Institutes of Health. (URL: [Link])

  • Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. Royal Society of Chemistry. (URL: [Link])

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers. (URL: not available)
  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. (URL: [Link])

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. PubMed. (URL: [Link])

  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. (URL: [Link])

  • Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. (URL: [Link])

  • Antimicrobial Susceptibility Testing. Apec.org. (URL: [Link])

  • Cytotoxicity of the prepared compounds against liver HEPG2 cancer cell lines. ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolia Journals Online. (URL: [Link])

  • Selective Cytotoxicity of 1,3,4-Thiadiazolium Mesoionic Derivatives on Hepatocarcinoma Cells (HepG2). PLOS One. (URL: [Link])

  • Antimicrobial susceptibility testing - methods. (URL: [Link])

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. (URL: [Link])

  • Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. National Institutes of Health. (URL: [Link])

  • Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives. National Institutes of Health. (URL: [Link])

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. (URL: [Link])

  • IC 50 values of the synthesized compounds against MCF-7 and HePG2 cell... ResearchGate. (URL: [Link])

  • NF-κB in Oxidative Stress. National Institutes of Health. (URL: [Link])

  • Synthesis of 6-cinnamoyl-2H-benzo[b][3][7]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. PubMed. (URL: [Link])

  • NF-κB signaling pathway and free radical impact. Frontiers Publishing Partnerships. (URL: [Link])

Sources

A Comparative Guide for Researchers: 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one vs. its Non-brominated Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazinone Scaffold - A Privileged Structure in Medicinal Chemistry

The 3,4-dihydrobenzo[e]oxazin-2-one core is a heterocyclic motif of significant interest in drug discovery.[1] This "privileged scaffold" is present in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1] The versatility of the benzoxazinone skeleton makes it a fertile ground for medicinal chemists to explore novel therapeutic agents. This guide provides a comparative analysis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one and its non-brominated parent compound, 3,4-dihydrobenzo[e]oxazin-2-one. While direct head-to-head experimental comparisons in the public domain are scarce, this document synthesizes existing knowledge on related structures and the well-established principles of medicinal chemistry to infer the likely impact of bromination at the 6-position.

The Strategic Role of Bromination in Drug Design

Halogenation is a widely employed strategy in medicinal chemistry to modulate the properties of a lead compound.[2] Introducing a bromine atom onto an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The advantages of "bromination" can include an increase in therapeutic activity, a beneficial effect on the drug's metabolism and a longer duration of action.[3][4] This is attributed to several factors:

  • Lipophilicity: Bromine is a lipophilic atom, and its introduction generally increases the overall lipophilicity of a molecule. This can enhance membrane permeability and cellular uptake.[5]

  • Metabolic Stability: The C-Br bond is strong and can block positions susceptible to metabolic oxidation by cytochrome P450 enzymes, thus increasing the compound's half-life.[5]

  • Target Binding and Halogen Bonding: A bromine atom can alter the electronic distribution of the aromatic ring, influencing its interaction with biological targets.[5] Furthermore, bromine can participate in "halogen bonds," which are non-covalent interactions between the halogen and an electron-rich atom (like oxygen or nitrogen) in a protein's binding pocket.[6] These bonds can significantly contribute to the binding affinity and selectivity of a drug.[6]

However, it is also important to note that bromination can sometimes lead to increased toxicity and accumulation in the body.[3][4]

Comparative Analysis: Inferred Properties of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

Based on the principles of medicinal chemistry and data from related compounds, we can infer the following comparative properties:

Property3,4-dihydrobenzo[e]oxazin-2-one (Non-brominated)6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one (Brominated)Rationale for Inferred Difference
Potency Baseline activityPotentially higherThe electron-withdrawing nature of bromine can alter the electronic properties of the benzoxazinone core, potentially leading to stronger interactions with the biological target. The bromine atom could also form a halogen bond with the target protein, increasing binding affinity.[6]
Lipophilicity Moderately lipophilicMore lipophilicThe addition of a bromine atom significantly increases the lipophilicity of the molecule.[5]
Metabolic Stability Susceptible to aromatic hydroxylationPotentially more stableThe bromine at the 6-position can block a site of potential metabolic attack by P450 enzymes, leading to a longer in vivo half-life.[5]
Selectivity Baseline selectivityPotentially alteredThe steric bulk and electronic influence of the bromine atom could favor binding to a specific target or isoform over others, thus altering the selectivity profile.
Toxicity Lower potential for halogen-related toxicityHigher potential for halogen-related toxicityAromatic bromides can sometimes be associated with higher toxicity, which needs to be experimentally evaluated.[3][4]

Potential Therapeutic Applications: Where Could These Compounds Be Active?

The broader class of benzoxazinones has shown promise in several therapeutic areas. Given this, both 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one and its non-brominated analogue could be investigated for:

  • Anticancer Activity: Numerous benzoxazinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7][8][9]

  • Antimicrobial Activity: Benzoxazines have been reported to possess antibacterial and antifungal properties, making them potential leads for new anti-infective agents.[10]

  • Herbicidal Safeners: Certain N-substituted benzoxazines have been investigated for their ability to protect crops from herbicide-induced injury.[11]

Proposed Experimental Workflow for Direct Comparison

To move beyond inference and obtain concrete comparative data, the following experimental workflow is proposed. This workflow is designed to be a self-validating system, with each step providing the necessary data to justify proceeding to the next.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: ADMET Profiling Synthesis Chemical Synthesis of both compounds Purification Purification (e.g., chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT assay on cancer and normal cell lines) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC determination) Characterization->Antimicrobial DoseResponse Dose-Response and IC50/MIC50 Determination Cytotoxicity->DoseResponse Antimicrobial->DoseResponse Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) DoseResponse->Apoptosis CellCycle Cell Cycle Analysis DoseResponse->CellCycle TargetID Target Identification (e.g., proteomics, thermal shift assays) Apoptosis->TargetID CellCycle->TargetID Lipophilicity Lipophilicity Measurement (LogP/LogD) TargetID->Lipophilicity MetabolicStability Metabolic Stability Assays (microsomes, hepatocytes) Lipophilicity->MetabolicStability Permeability Permeability Assays (e.g., PAMPA) MetabolicStability->Permeability

Caption: Proposed experimental workflow for the comparative evaluation of the two compounds.

Detailed Experimental Protocols

Phase 2: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values (the concentration of compound that inhibits cell growth by 50%).

Hypothetical Signaling Pathway Modulation

Given the potential anticancer activity of benzoxazinones, a plausible mechanism of action could involve the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.

G Compound 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by the brominated compound.

Conclusion

While direct experimental evidence is lacking, a systematic analysis based on established medicinal chemistry principles suggests that 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one is likely to exhibit distinct pharmacological properties compared to its non-brominated analogue. The presence of the bromine atom is predicted to enhance lipophilicity, metabolic stability, and potentially potency, but may also increase toxicity. This guide provides a framework for researchers to rationally design and execute experiments to directly test these hypotheses and unlock the therapeutic potential of this interesting class of compounds. The proposed workflow and mechanistic considerations offer a clear path forward for a comprehensive evaluation.

References

  • Effect of a Bromo Substituent on the Glutathione Peroxidase Activity of a Pyridoxine-like Diselenide. PubMed. [Link]

  • 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. PMC - NIH. [Link]

  • Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. PubMed. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • 6-Bromo-3,4-dihydro-2H-benzo[b][3][12]oxazine. PubChem. [Link]

  • Halogenase engineering and its utility in medicinal chemistry. PMC - NIH. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. ResearchGate. [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][12][13]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. PubMed. [Link]

  • The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design?. Request PDF. [Link]

  • (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Request PDF. [Link]

  • Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. PMC - NIH. [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][12][13]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. [Link]

  • Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. [Link]

  • The Strategic Importance of Brominated Aromatics in Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Halogen atoms in the modern medicinal chemistry: hints for the drug design.. Europe PMC. [Link]

  • Structure-activity Relationship Studies of CNS Agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione Arylpiperazine Derivatives With Different 5-HT1A and Antagonistic 5-HT2A Activities. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Validating In Vitro Assay Results for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous validation of in vitro assay results for novel chemical entities. We will use the hypothetical test compound, 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, as a case study. The benzoxazinone scaffold is a recurring motif in medicinal chemistry, with derivatives showing a range of biological activities.[1][2][3] Our objective is to design and execute a validation strategy that is not only technically sound but also logically coherent, ensuring the trustworthiness and reliability of the generated data.

The core principle of this guide is to move beyond a single data point and build a self-validating system of experiments. We will focus on a plausible and high-impact therapeutic target for this scaffold: Glycogen Synthase Kinase-3β (GSK-3β).

The Rationale: Why Target Glycogen Synthase Kinase-3β (GSK-3β)?

GSK-3β is a serine/threonine kinase that has garnered significant attention as a therapeutic target due to its central role in a multitude of cellular signaling pathways.[4] Its dysregulation is implicated in a wide spectrum of pathologies, including Alzheimer's disease, bipolar disorder, type 2 diabetes, and various cancers.[5][6][7] Unlike many kinases that are activated by specific stimuli, GSK-3β is constitutively active in resting cells and is primarily regulated through inhibition, often via phosphorylation by upstream kinases like Akt.[8] This makes it an attractive target for small molecule inhibitors.

The two major pathways regulating GSK-3β activity are the Insulin/PI3K/Akt pathway and the Wnt/β-catenin pathway. Understanding these pathways is critical for designing meaningful cell-based validation assays.

GSK3B_Signaling Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR binds PI3K PI3K InsulinR->PI3K activates Akt Akt/PKB PI3K->Akt activates GSK3B GSK-3β Akt->GSK3B inhibits (pSer9) GlycogenSynthase Glycogen Synthase (Active) GSK3B->GlycogenSynthase phosphorylates BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation GlycogenSynthaseP Glycogen Synthase-P (Inactive) GlycogenSynthase->GlycogenSynthaseP TestCompound 6-Bromo-3,4-dihydro- benzo[e]oxazin-2-one TestCompound->GSK3B inhibits? Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates Dsh->GSK3B inhibits Degradation Degradation BetaCatenin->Degradation TargetGenes Target Gene Expression BetaCatenin->TargetGenes activates

Fig. 1: Simplified GSK-3β Signaling Pathways

Part 1: Primary Biochemical Assay for Direct Inhibition

The first step in validation is to determine if our test compound directly interacts with and inhibits the kinase of interest in a clean, cell-free system. This provides the most direct evidence of target engagement and allows for the determination of inhibitory potency (e.g., IC50).

Causality Behind Experimental Choice: We require an assay that is sensitive, scalable for high-throughput screening, and minimizes the potential for artifacts. While traditional radioactive assays using [γ-³²P]-ATP are highly sensitive, they pose safety and disposal challenges.[9] Therefore, we will select a luminescence-based kinase assay, specifically the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10] Its luminescent readout offers a high signal-to-background ratio and is less prone to interference from compound autofluorescence compared to fluorescence-based methods.[11]

ADP_Glo_Workflow Primary Assay Workflow: ADP-Glo™ Kinase Assay Start Start: Prepare Reagents CompoundPrep 1. Compound Dilution Prepare serial dilutions of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one and reference inhibitors (e.g., CHIR-99021). Start->CompoundPrep PlateSetup 2. Assay Plate Setup Add diluted compounds, 'no inhibitor' (DMSO), and 'no enzyme' controls to a 384-well plate. CompoundPrep->PlateSetup EnzymeAdd 3. Enzyme Addition Add recombinant GSK-3β enzyme to all wells except 'no enzyme' controls. PlateSetup->EnzymeAdd ReactionStart 4. Initiate Kinase Reaction Add Substrate/ATP mixture. Incubate at 30°C for 60 minutes. EnzymeAdd->ReactionStart ReactionStop 5. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. Incubate at RT for 40 minutes. ReactionStart->ReactionStop SignalDev 6. Signal Development Add Kinase Detection Reagent. Incubate at RT for 30 minutes. ReactionStop->SignalDev Readout 7. Read Luminescence Measure signal on a plate reader. Signal is proportional to ADP produced (i.e., kinase activity). SignalDev->Readout Analysis End: Data Analysis Calculate % inhibition vs. controls. Determine IC50 values. Readout->Analysis

Fig. 2: Experimental Workflow for Primary GSK-3β Inhibition Assay
Detailed Protocol: GSK-3β ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.[8][10]

  • Compound Preparation :

    • Prepare a 10-point, 3-fold serial dilution of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one in 100% DMSO, starting at a 1 mM stock concentration.

    • Similarly, prepare serial dilutions for known GSK-3β inhibitors, such as CHIR-99021 and SB-216763, to serve as positive controls for inhibition.[6]

    • Prepare a DMSO-only plate for the "no inhibitor" (100% activity) control.

  • Assay Plate Setup :

    • Add 1 µL of the compound dilutions, DMSO vehicle, or buffer ("no enzyme" control) to the appropriate wells of a white, opaque 384-well plate.

  • Kinase Reaction :

    • Prepare a 2X GSK-3β enzyme solution in Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Add 5 µL of the 2X enzyme solution to the compound and DMSO control wells.

    • Add 5 µL of Kinase Assay Buffer to the "no enzyme" control wells.

    • Prepare a 2X Substrate/ATP solution containing a suitable GSK-3β peptide substrate (e.g., a phosphopeptide primer) and ATP at a concentration close to its Km value for GSK-3β.

    • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP solution to all wells. The final reaction volume is 11 µL.

    • Mix gently and incubate the plate at 30°C for 60 minutes.

  • Signal Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Benchmarking

Presenting the data alongside well-characterized reference compounds is crucial for contextualizing the potency of the test compound.

CompoundTargetAssay TypeIC50 (nM) [Hypothetical Data]
6-Bromo-3,4-dihydrobenzo[e]oxazin-2-oneGSK-3βADP-Glo™75
CHIR-99021 (Reference)GSK-3βADP-Glo™5
SB-216763 (Reference)GSK-3βADP-Glo™30

Part 2: Orthogonal, Cell-Based Validation

A positive result in a biochemical assay is a critical first step, but it is not sufficient. In vitro assays can be prone to artifacts, and a compound's activity in a cell-free environment does not guarantee its efficacy in a complex cellular milieu. Therefore, we must perform an orthogonal validation experiment—one that uses a different methodology to measure a downstream consequence of target engagement in a relevant cell line.

Causality Behind Experimental Choice: As shown in our signaling pathway diagram (Fig. 1), GSK-3β inhibition prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, which can be readily quantified.[8] This provides a robust and physiologically relevant readout of target engagement in cells. We will use a Western blot to visualize and quantify this accumulation. This method confirms not only target engagement but also that the compound is cell-permeable and not immediately metabolized or effluxed.

Western_Blot_Workflow Orthogonal Validation Workflow: β-catenin Accumulation Start Start: Cell Culture CellSeeding 1. Cell Seeding Plate a suitable cell line (e.g., HEK293T, SW480) and allow cells to adhere overnight. Start->CellSeeding CompoundTreatment 2. Compound Treatment Treat cells with varying concentrations of the test compound and controls for a defined period (e.g., 4-6 hours). CellSeeding->CompoundTreatment CellLysis 3. Cell Lysis Wash cells with PBS and lyse with RIPA buffer containing protease/phosphatase inhibitors. CompoundTreatment->CellLysis ProteinQuant 4. Protein Quantification Determine protein concentration of lysates using a BCA assay to ensure equal loading. CellLysis->ProteinQuant SDSPAGE 5. SDS-PAGE Separate protein lysates by size on a polyacrylamide gel. ProteinQuant->SDSPAGE Transfer 6. Protein Transfer Transfer separated proteins from the gel to a PVDF membrane. SDSPAGE->Transfer Immunoblot 7. Immunoblotting Probe membrane with primary antibodies (anti-β-catenin, anti-Actin) followed by HRP-conjugated secondary antibodies. Transfer->Immunoblot Detection 8. Signal Detection Apply ECL substrate and visualize bands using a chemiluminescence imager. Immunoblot->Detection Analysis End: Densitometry Analysis Quantify band intensity. Normalize β-catenin signal to loading control (Actin). Compare treated vs. untreated. Detection->Analysis

Fig. 3: Experimental Workflow for Cell-Based β-catenin Assay
Detailed Protocol: Western Blot for β-catenin Accumulation
  • Cell Culture and Treatment :

    • Seed HEK293T cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one and the reference inhibitor CHIR-99021 at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50) for 4 hours. Include a DMSO vehicle control.

  • Lysate Preparation :

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Electrophoresis :

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the volume of each sample to load 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Immunoblotting :

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total β-catenin (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To confirm equal protein loading, probe the same membrane with an antibody against a housekeeping protein, such as β-actin or GAPDH.

  • Detection and Analysis :

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the β-catenin signal to the corresponding loading control signal.

Conclusion: Synthesizing the Data for a Validated Hit

The validation of an in vitro result is a multi-step process that builds a case for the specific biological activity of a compound. By following the workflow outlined in this guide, a researcher can confidently assess the potential of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one as a GSK-3β inhibitor.

  • A potent IC50 value from the primary biochemical assay provides the initial evidence of direct target inhibition.

  • Confirmation of activity in the orthogonal cell-based assay demonstrates that the compound is cell-permeable and engages its target in a physiological context, leading to the expected downstream signaling event.

If both assays yield positive and corroborating results, the compound can be declared a "validated hit," justifying the allocation of further resources for selectivity profiling, mechanism of action studies, and lead optimization. The 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one scaffold, if validated through this rigorous process, could serve as a valuable starting point for developing novel therapeutics.[12]

References

  • ResearchGate. (2025). 6-Heteroaryl-pyrazolo[3,4- b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Retrieved from ResearchGate. [Link]

  • Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Retrieved from Harvard University. [Link]

  • MDPI. (2023). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2023). 3,4-Dihydrobenzo[e][5][13][14]oxathiazine 2,2-dioxide analogs act as potential AMPA receptor potentiators with antidepressant activity. Retrieved from ResearchGate. [Link]

  • PubChem. 6-Bromo-3,4-dihydro-2H-benzo[b][5][15]oxazine. National Center for Biotechnology Information. [Link]

  • PubMed. (2023). 3,4-Dihydrobenzo[e][5][13][14]oxathiazine 2,2-dioxide analogs act as potential AMPA receptor potentiators with antidepressant activity. National Library of Medicine. [Link]

  • National Institutes of Health. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. PMC. [Link]

  • ResearchGate. Hit validation, in vitro assays, and kinase activity assays for.... Retrieved from ResearchGate. [Link]

  • PubMed. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][5][14]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. National Library of Medicine. [Link]

  • National Institutes of Health. (2021). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. PMC. [Link]

  • National Institutes of Health. (2014). Glycogen Synthase Kinase 3β Inhibitor (2'Z,3'E)-6-Bromo-indirubin-3'-Oxime Enhances Drug Resistance to 5-Fluorouracil Chemotherapy in Colon Cancer Cells. PMC. [Link]

  • National Institutes of Health. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • ResearchGate. (2025). In vitro biological assessment of 1,3,4-oxadiazole sandwiched by azinane and acetamides supported by molecular docking and BSA binding studies. Retrieved from ResearchGate. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH. [Link]

  • University of Mississippi. (2018). Discovery of Novel Glycogen Synthase Kinase-3beta Inhibitors: Molecular Modeling, Virtual Screening, and Biological. eGrove. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. [Link]

  • National Institutes of Health. (2007). A novel mass spectrometry-based assay for GSK-3β activity. PMC. [Link]

  • National Institutes of Health. (2023). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. PMC. [Link]

  • African Journal of Biomedical Research. (2024). Synthesis Of New Bromo Oxazepine Compounds, Biological Evaluation, Molecular Docking Studies, And Simulation Methodology For Anti. [Link]

  • International Journal of Pharma Sciences and Research. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • National Institutes of Health. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PMC. [Link]

  • BPS Bioscience. GSK3β Kinase Assay Kit. Retrieved from BPS Bioscience. [Link]

  • MDPI. (2021). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzoxazinone Scaffold

The 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one core is a privileged scaffold in modern medicinal chemistry. Its derivatives have garnered significant attention for their diverse biological activities, including potential applications as anticancer agents, AMPA receptor potentiators, and antimicrobials.[1][2][3][4][5] The precise substitution on this heterocyclic system dictates its pharmacological profile, making unambiguous structural characterization a cornerstone of the drug discovery and development process. The presence of the bromine atom and the complex fused-ring system necessitates a multi-faceted analytical approach to ensure identity, purity, and conformational integrity.

This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the structural elucidation of these vital compounds. We will move beyond mere data reporting to explain the causality behind experimental choices, offering a framework for robust and reliable characterization.

The Analytical Workflow: A Multi-Technique Approach

For any newly synthesized 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one derivative, a single spectroscopic technique is rarely sufficient for complete characterization. A synergistic workflow employing multiple methods is the industry standard for generating a comprehensive and self-validating data package.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Definitive Structure Synthesis Synthesized Derivative MS Mass Spectrometry (MS) Verify Molecular Weight Synthesis->MS Initial Check Xray Single-Crystal X-ray (If crystal available) Absolute Confirmation Synthesis->Xray If crystals form IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Final Final Structure Elucidation MS->Final Combined Data NMR NMR Spectroscopy (¹H, ¹³C, 2D) Map Connectivity IR->NMR IR->Final Combined Data UV UV-Vis Spectroscopy Probe Conjugated System NMR->UV NMR->Final Combined Data UV->Final Combined Data Xray->Final Gold Standard G struct 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one Molecular Weight & Formula Functional Groups (C=O, N-H, C-Br) Aromatic & Aliphatic Protons Carbon Skeleton Conjugated System 3D Structure & Conformation MS Mass Spec. MS->struct:f1 IR IR Spec. IR->struct:f2 H_NMR ¹H NMR H_NMR->struct:f3 C_NMR ¹³C NMR C_NMR->struct:f4 UV UV-Vis UV->struct:f5 XRAY X-Ray XRAY->struct:f6

Caption: Correlation of spectroscopic techniques to specific structural information.

Conclusion: A Unified Approach to Characterization

The robust characterization of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one derivatives is paramount for advancing their development as potential therapeutic agents. No single technique provides the complete picture. A logical, multi-step workflow, beginning with MS to confirm mass, followed by IR for functional group identification, and culminating in detailed NMR analysis for structural mapping, provides the necessary level of confidence for researchers. UV-Vis spectroscopy serves as a valuable supplementary tool, while X-ray crystallography remains the definitive method for absolute structure determination when suitable crystals can be obtained. By understanding the strengths and applications of each method, scientists can efficiently and accurately elucidate the structures of these promising molecules.

References

  • Shafiq, Z., et al. (2011). 6-Bromo-1-methyl-4-[2-(1-phenylethylidene)hydrazinylidene]. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897. Available at: [Link]

  • Fu, G., et al. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2509. Available at: [Link]

  • Volochnyuk, D. M., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Journal of Photochemistry and Photobiology A: Chemistry, 199(2-3), 168-175. Available at: [Link]

  • Khvostenko, V. I., et al. (2001). Mass spectrometry of halogen-containing organic compounds. Mass Spectrometry Reviews, 20(3), 89-119. Available at: [Link]

  • Asif, M. (2012). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Spectroscopic Monitoring and Modeling Drug Dissolution for Undergraduate Chemistry Curriculum. Journal of Chemical Education, 101(4), 1475–1482. Available at: [Link]

  • Butler, R. N., et al. (2024). 2,3-Dihydrobenzo[e]o[6][7]xazin-4-one. Molbank, 2024(1), M1834. Available at: [Link]

  • Khan, M. T. H., & De Feo, V. (2006). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Magnetic Resonance in Chemistry, 44(8), 819-823. Available at: [Link]

  • Ebel, S., & Schütz, H. (1977). [Use of Spectroscopic Methods in Drug Analysis]. Deutsche Apotheker-Zeitung, 117(38), 1523-1529. Available at: [Link]

  • Zhang, H., et al. (2020). 3-(2,2-Dioxo-3,4-dihydrobenzo[e]o[6][8][7]xathiazin-4-yl)-3-fluoro-1-phenylindolin-2-one. IUCrData, 5(7), x200898. Available at: [Link]

  • PubChem. 6-Bromo-3,4-dihydro-2H-benzo[b]o[7][9]xazine. PubChem Compound Summary. Available at: [Link]

  • Asif, M. (2021). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 11(1), 30-35. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • International Journal of Research and Analytical Reviews. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR, 10(3). Available at: [Link]

  • ResearchGate. (2018). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available at: [Link]

  • ResearchGate. (2019). (A) FT‐IR spectrum of benzoxazine monomer, (B) ¹H‐NMR spectrum of benzoxazine monomer. Available at: [Link]

  • Talath, S., & Hani, U. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. International Journal of Environmental Science and Natural Resources, 34(4). Available at: [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. Available at: [Link]

  • Khan, T., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41-57. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2015). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. IJSTR, 4(9). Available at: [Link]

  • Chegg.com. (2020). Please analyze all spectra for 4-bromobenzoic acid. Available at: [Link]

  • ResearchGate. (2016). One pot synthesis, molecular structure and spectroscopic studies (X-ray, IR, NMR, UV–Vis) of novel 2-(4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid ester derivatives. Available at: [Link]

  • Swansea University. (2020). Mass Spec 3f Halogenoalkanes. YouTube. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(10), 2296. Available at: [Link]

  • Trade Science Inc. (2016). SPECTROPHOTOMETRIC METHODS IN THE ANALYSIS OF DRUGS IN PURE AND DOSAGE FORMS. Trade Science Inc. Available at: [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Available at: [Link]

  • Wang, Y., et al. (2023). 3,4-Dihydrobenzo[e]o[6][8][7]xathiazine 2,2-dioxide analogs act as potential AMPA receptor potentiators with antidepressant activity. European Journal of Medicinal Chemistry, 250, 115206. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • Harrison, W. T. A., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b]d[7][9]ioxin-6-yl)prop-2-en-1-one. IUCrData, 8(2), x221539. Available at: [Link]

  • RASĀYAN Journal of Chemistry. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN J. Chem, 9(2), 193-201. Available at: [Link]

  • Shafiq, Z., et al. (2011). 6-Bromo-4-[2-(4-fluorobenzylidene)hydrazin-1-ylidene]. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2900. Available at: [Link]

  • ResearchGate. (2014). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME NEW 6-(3,5-SUBSTITUTED-2-BROMO/HYDROXY PHENYL)-1,2,4-TRIAZINE DERIVATIVES AS ANTICONVULSANT AGENTS. Available at: [Link]

Sources

The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Brominated Benzoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the benzoxazinone scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic modification of this scaffold is a key approach in the quest for more potent and selective therapeutic agents. Among these modifications, halogenation, and particularly bromination, has emerged as a powerful tool to modulate the physicochemical properties and biological activity of benzoxazinone derivatives.

This guide provides a comprehensive comparison of brominated benzoxazinones, delving into their structure-activity relationships (SAR). We will explore how the position and number of bromine substituents on the benzoxazinone ring influence its biological efficacy, supported by experimental data from peer-reviewed studies. This document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a comparative analysis but also detailed experimental protocols and the causal reasoning behind synthetic and testing methodologies.

The Rationale for Bromination in Benzoxazinone Drug Design

The introduction of bromine atoms into a molecular scaffold can profoundly impact its therapeutic potential. This is attributable to several key factors:

  • Increased Lipophilicity: Bromine is a lipophilic atom. Its incorporation can enhance the molecule's ability to cross biological membranes, such as the blood-brain barrier or bacterial cell walls, potentially leading to improved bioavailability and target engagement.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron density distribution within the benzoxazinone ring system. This can influence the molecule's interaction with biological targets, such as enzyme active sites or receptors.

  • Formation of Halogen Bonds: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in biological macromolecules. This can contribute to a higher binding affinity and selectivity for the target.

  • Metabolic Stability: The presence of bromine can block sites of metabolic degradation, leading to a longer half-life of the compound in the body.

The strategic placement of bromine atoms is therefore a critical consideration in the design of novel benzoxazinone-based drugs.

Comparative Analysis of Biological Activities

Antimicrobial Activity: A Tale of Position and Number

The quest for new antimicrobial agents is a global health priority. Brominated benzoxazinones have shown promise in this arena, with their activity being significantly influenced by the bromination pattern.

A study on quinazolinone derivatives, which are structurally related to benzoxazinones, highlighted the potent antimicrobial activity of a 6,8-dibromo substituted compound.[2] This suggests that di-bromination at these positions could be a favorable strategy for enhancing the antimicrobial efficacy of the benzoxazinone scaffold. Another study on a 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one derivative also reported significant antibacterial activity.[3]

Table 1: Comparative Antimicrobial Activity of Brominated Benzoxazinone Analogs

CompoundSubstitution PatternTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference
1 6-BromoStaphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Candida albicansZone of Inhibition: 10-16 mm[3]
2 6,8-Dibromo (Quinazolinone analog)Escherichia coli, Salmonella typhimurium, Listeria monocytogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus cereus, Candida albicans, Aspergillus flavusMICs: 0.097 - 25 µg/mL[2]

Note: Data for quinazolinone analog is included to infer potential SAR trends for the closely related benzoxazinone scaffold.

The available data suggests that both mono- and di-bromination can confer significant antimicrobial properties. The di-brominated analog, in particular, exhibits potent activity against a broad spectrum of bacteria and fungi. This underscores the importance of exploring poly-brominated benzoxazinones in antimicrobial drug discovery.

Anticancer Activity: Targeting Cellular Proliferation

The development of novel anticancer agents is a cornerstone of modern medicine. Brominated benzoxazinones have demonstrated promising antiproliferative activity against various cancer cell lines.

Research has shown that 6,8-dibromo-2-ethyl-4H-benzo[d][3][4]oxazin-4-one and its derivatives exhibit high antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cells.[5][6] These compounds were found to enhance the expression of p53 and caspases, key mediators of apoptosis.[5]

Table 2: Comparative Anticancer Activity of Brominated Benzoxazinone Derivatives

CompoundSubstitution PatternCancer Cell Line(s)Activity (IC50)Reference
3 6,8-Dibromo-2-ethylMCF-7 (Breast), HepG2 (Liver)High antiproliferative activity (specific IC50 values not provided in abstract)[5][6]
4 (General Benzoxazinone Derivatives)SK-RC-42 (Renal), SGC7901 (Gastric), A549 (Lung)Dose-dependent inhibition of proliferation and migration[4]

The di-bromination at the 6 and 8 positions appears to be a key determinant for potent anticancer activity, inducing apoptosis in cancer cells. Further studies comparing mono- and di-brominated isomers at different positions are warranted to fully elucidate the SAR for anticancer efficacy.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Benzoxazinone derivatives have been investigated for their anti-inflammatory potential. While specific comparative data for a series of brominated benzoxazinones is limited in the initial search, the general class of halogenated benzoxazinones has shown promise. For instance, derivatives of 1,2-benzothiazine 1,1-dioxide containing a bromine atom have demonstrated strong anti-inflammatory effects.[7]

Further research is needed to systematically evaluate the impact of bromine substitution on the anti-inflammatory activity of benzoxazinones and to establish a clear SAR.

Experimental Protocols

Synthesis of Brominated Benzoxazinones: A Step-by-Step Guide

The synthesis of brominated benzoxazinones typically involves the reaction of a brominated anthranilic acid with an appropriate acyl chloride or anhydride. The following is a general protocol that can be adapted for the synthesis of specific brominated derivatives.

Synthesis of 6-Bromo-2-substituted-4H-3,1-benzoxazin-4-one

This protocol is adapted from the synthesis of a 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one.[3]

Materials:

  • 5-Bromoanthranilic acid

  • Substituted benzoyl chloride (e.g., o-aminobenzoyl chloride)

  • Pyridine (anhydrous)

  • Anhydrous solvent (e.g., chloroform, THF)

  • Triethylamine

  • Standard laboratory glassware and stirring equipment

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-bromoanthranilic acid in anhydrous pyridine.

  • Acylation: To the stirred solution, add the substituted benzoyl chloride dropwise at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes to several hours).[3] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Cyclization (if necessary): In some cases, a separate cyclization step is required. This can be achieved by heating the intermediate N-acylanthranilic acid with a dehydrating agent such as acetic anhydride or thionyl chloride.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the acyl chloride and the resulting benzoxazinone product.

  • Pyridine as Solvent and Base: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

  • TLC Monitoring: TLC is an essential technique to track the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

Biological Evaluation: Assessing Antimicrobial and Anticancer Activity

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of brominated benzoxazinones against various microorganisms.[8][9][10][11][12]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Brominated benzoxazinone compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture in fresh broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[12]

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the brominated benzoxazinone compounds in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Sterile 96-well plates

  • Brominated benzoxazinone compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the brominated benzoxazinone compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Workflow and Relationships

SAR_Workflow cluster_synthesis Synthesis of Brominated Benzoxazinones cluster_testing Biological Activity Testing cluster_analysis Data Analysis & SAR start Brominated Anthranilic Acid reaction Acylation & Cyclization start->reaction acyl Acyl Chloride / Anhydride acyl->reaction product Brominated Benzoxazinone reaction->product antimicrobial Antimicrobial Assay (Broth Microdilution) product->antimicrobial anticancer Anticancer Assay (MTT Assay) product->anticancer antiinflammatory Anti-inflammatory Assay product->antiinflammatory data Collect IC50 / MIC data antimicrobial->data anticancer->data antiinflammatory->data sar Structure-Activity Relationship Analysis data->sar conclusion Identify Lead Compounds sar->conclusion

SAR_Concepts cluster_properties Physicochemical Properties cluster_activities Biological Activities parent Brominated Benzoxazinone Scaffold lipophilicity Increased Lipophilicity parent->lipophilicity electronics Altered Electronic Profile parent->electronics halogen_bond Halogen Bonding Potential parent->halogen_bond antimicrobial Antimicrobial lipophilicity->antimicrobial anticancer Anticancer lipophilicity->anticancer electronics->antimicrobial electronics->anticancer antiinflammatory Anti-inflammatory halogen_bond->antiinflammatory

Conclusion and Future Directions

The strategic incorporation of bromine into the benzoxazinone scaffold is a highly effective strategy for modulating its biological activity. The available evidence strongly suggests that both the position and the degree of bromination are critical determinants of antimicrobial and anticancer efficacy. Specifically, di-bromination at the 6 and 8 positions appears to be a promising avenue for the development of potent therapeutic agents.

While this guide provides a comprehensive overview based on current literature, further systematic studies are essential to fully delineate the structure-activity relationships. The synthesis and evaluation of a broader range of mono- and poly-brominated benzoxazinone isomers against a diverse panel of biological targets will undoubtedly uncover new lead compounds with enhanced potency and selectivity. The detailed protocols provided herein offer a solid foundation for researchers to embark on such investigations, paving the way for the next generation of benzoxazinone-based therapeutics.

References

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. (2023). Medires. [Link]

  • El-Sayed, W. A., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1636-1649. [Link]

  • Li, Q., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1640-1648. [Link]

  • Synthesis and Antimicrobial Activity of 3-Substituted 8-Propenylbenzo[e][3][4]oxazines. (2023). MDPI.

  • Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. (2017).
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • García-García, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50846. [Link]

  • Wang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202201145. [Link]

  • El-Sayed, W. A., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. [Link]

  • Jones, R. N., et al. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 7(3), 311-315. [Link]

  • Al-Deeb, O. A., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(9), 4047-4054. [Link]

  • Kumar, A., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 234. [Link]

  • Felipe, C. B. R., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373539. [Link]

  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones as potent anticancer and antioxidant agents. PLoS One, 15(4), e0230895. [Link]

  • El-Hashash, M. A., et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. ResearchGate. [Link]

  • Methodologies for Antimicrobial Susceptibility Testing. (n.d.). IICA. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Adebayo, J. O., et al. (2015). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H) - one. International Journal of Scientific & Technology Research, 4(9), 113-118. [Link]

  • Bravo, H. R., et al. (1998). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry, 46(8), 3426-3429. [Link]

  • MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. [Link]

  • Szczęśniak-Sięga, B., et al. (2024). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 29(10), 2289. [Link]

  • Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[3][17]benzoxazines. (2014). SpringerLink.

  • Anticancer and cytotoxicity activity assay was performed by MTT assay.... (n.d.). ResearchGate. [Link]

  • The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents. (2012). ResearchGate. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Felipe, C. B. R., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. [Link]

  • Synthesis and behaviour of 2-carboxyvinyl-6,8-dibromo-4H-3,1-benzoxazin-4- one towards nitrogen, carbon, and sulphur nucleophiles. (2013). ResearchGate. [Link]

Sources

A Strategic Guide to Assessing the Cellular Cross-Reactivity of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous validation. A critical juncture in this process is the characterization of a molecule's selectivity. This guide provides an in-depth, experience-driven framework for assessing the cellular cross-reactivity of a novel compound, 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one. For the purpose of this illustrative guide, we will operate under a common drug discovery scenario: initial high-throughput screening has identified this benzoxazinone derivative as a potent dual inhibitor of Mirk/Dyrk1B and GSK-3β, two kinases implicated in oncology and neurodegenerative diseases.

Our primary objective is to move beyond simple biochemical IC50 values and delve into the complexities of target engagement and off-target effects within the dynamic environment of a living cell. This is paramount because off-target activities can lead to unforeseen toxicities or, in some cases, reveal advantageous polypharmacology.[1] We will explore the rationale behind selecting appropriate comparative compounds, the design of robust cellular assays, and the interpretation of the resulting data to build a comprehensive selectivity profile.

The Rationale for Cellular Cross-Reactivity Profiling

Biochemical assays, while essential for determining direct inhibitory potency, often utilize purified enzymes and may not accurately reflect a compound's behavior in a cellular context.[2][3] Cellular ATP concentrations, for instance, are significantly higher than those typically used in biochemical kinase assays, which can profoundly impact the apparent potency of ATP-competitive inhibitors.[3][4] Furthermore, factors such as cell membrane permeability, efflux pump activity, and intracellular metabolism can influence a compound's effective concentration at the target site. Therefore, cellular assays are indispensable for a more physiologically relevant assessment of selectivity.

For our lead compound, 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, understanding its cross-reactivity is crucial. Mirk/Dyrk1B and the broader Dyrk family share significant homology in their ATP-binding sites, creating a high potential for off-target inhibition.[5][6][7] Similarly, GSK-3β is part of a large family of serine/threonine kinases, and promiscuous inhibition could lead to a host of undesirable cellular effects.

Experimental Design: A Multi-pronged Approach

To construct a reliable selectivity profile, we will employ a tiered strategy, beginning with broad kinase panel screening and progressing to targeted, mechanistic cellular assays.

Selection of Comparator Compounds

A meaningful comparison requires benchmarking against established inhibitors with well-characterized selectivity profiles. For this study, we will use:

  • AZ191: A known potent inhibitor of Mirk/Dyrk1B, which will serve as a benchmark for on-target potency and selectivity within the Dyrk family.[8]

  • CHIR-99021: A highly selective and potent GSK-3 inhibitor, which will allow us to deconvolute the effects of GSK-3β inhibition from those of Mirk/Dyrk1B.

  • Staurosporine: A broad-spectrum kinase inhibitor, to be used as a positive control for pan-kinase inhibition in our assays.

Cell Line Selection

The choice of cell lines is critical and should be guided by the expression of the target kinases and the presence of relevant signaling pathways. We will utilize:

  • PANC-1 (Pancreatic Cancer Cell Line): Known to express high levels of Mirk/Dyrk1B, making it a suitable model for studying on-target effects related to this kinase.[5]

  • SH-SY5Y (Neuroblastoma Cell Line): Expresses high levels of GSK-3β and is a well-established model for neurodegenerative disease research, making it ideal for assessing GSK-3β target engagement.[9]

  • HEK293T (Human Embryonic Kidney Cell Line): A workhorse for cellular assays due to its robust growth and high transfection efficiency, making it suitable for engineered reporter assays.

Tier 1: Broad Kinase Profiling in a Cellular Context

Our initial step is to obtain a broad overview of the kinase selectivity of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one. While large-scale biochemical screens are common, a cellular approach provides more translatable data.

Experimental Workflow: Cellular Target Engagement Profiling (e.g., NanoBRET™)

The NanoBRET™ Target Engagement Assay is a powerful tool for quantifying compound binding to specific protein targets within intact cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

G cluster_0 NanoBRET™ Assay Principle A Transfect cells with NanoLuc®-Kinase Fusion Vector B Culture cells and add NanoBRET™ Tracer A->B C Add test compound (6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one) B->C D Add Nano-Glo® Substrate C->D E Measure Donor (460 nm) and Acceptor (610 nm) Emission D->E F Calculate BRET Ratio E->F

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Kinase Profiling

  • Cell Preparation: Seed HEK293T cells co-transfected with vectors for the kinases of interest fused to NanoLuc® luciferase and a fluorescent tracer in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, comparator compounds, and a vehicle control for 2 hours.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Signal Detection: Measure the donor and acceptor emission signals using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot the dose-response curves to determine the IC50 for each kinase target.

Data Presentation: Comparative Cellular Kinase Selectivity

The data should be compiled into a table that clearly compares the cellular IC50 values for our test compound and the comparators against a panel of representative kinases.

Kinase Target6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one (IC50, µM)AZ191 (IC50, µM)CHIR-99021 (IC50, µM)
Mirk/Dyrk1B 0.05 0.02 >10
GSK-3β 0.12 >100.007
Dyrk1A0.250.03>10
CDK25.8>10>10
PKA>10>10>10
AKT18.2>10>10

Tier 2: Functional Cellular Assays for On-Target and Off-Target Validation

Following the broad profiling, we will use functional assays to confirm the inhibition of the intended targets and investigate the downstream consequences of potential off-target interactions.

Mirk/Dyrk1B Target Engagement: p27/Kip1 Phosphorylation

Mirk/Dyrk1B is known to phosphorylate p27/Kip1 at Ser10, which marks it for degradation. Inhibition of Mirk/Dyrk1B should therefore lead to an increase in total p27 levels.

G cluster_1 Mirk/Dyrk1B Signaling Pathway cluster_2 Effect of Inhibitor Mirk Mirk/Dyrk1B p27_p p-p27 (Ser10) Mirk->p27_p Phosphorylates Prolif Cell Cycle Arrest Deg Degradation p27_p->Deg p27 p27 p27->Prolif Inhibitor 6-Bromo-3,4-dihydro- benzo[e]oxazin-2-one Mirk_i Mirk/Dyrk1B Inhibitor->Mirk_i Inhibits p27_p_i p-p27 (Ser10) Mirk_i->p27_p_i Reduced Phosphorylation p27_i p27 Prolif_i Increased Cell Cycle Arrest p27_i->Prolif_i

Caption: Inhibition of Mirk/Dyrk1B leads to accumulation of p27.

Protocol: Western Blot for p27 Accumulation

  • Cell Culture and Treatment: Plate PANC-1 cells and treat with varying concentrations of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, AZ191, and a vehicle control for 24 hours.

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total p27 and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a fluorescently labeled secondary antibody and an appropriate imaging system to detect the protein bands. Quantify the band intensities and normalize the p27 levels to the loading control.

GSK-3β Target Engagement: β-Catenin Accumulation

In the canonical Wnt signaling pathway, active GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and degradation. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin.

Protocol: β-Catenin Reporter Assay

  • Cell Transfection: Co-transfect HEK293T cells with a TCF/LEF-responsive luciferase reporter construct (e.g., TOPFlash) and a constitutively active Renilla luciferase construct for normalization.

  • Compound Treatment: Treat the transfected cells with a dose range of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, CHIR-99021, and a vehicle control for 16-24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and plot the fold-change in reporter activity relative to the vehicle control.

Data Presentation: Functional Cellular IC50 Values

The results from these functional assays should be presented in a clear, tabular format, allowing for direct comparison with the target engagement data.

Assay TypeEndpoint6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one (IC50, µM)AZ191 (IC50, µM)CHIR-99021 (IC50, µM)
Western Blot (PANC-1)p27 Accumulation0.080.03>10
Reporter (HEK293T)β-Catenin Stabilization0.15>100.009

Conclusion and Forward Look

This comprehensive, tiered approach to assessing cellular cross-reactivity provides a robust framework for characterizing novel kinase inhibitors like 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one. By integrating broad cellular target engagement profiling with specific functional assays, we can build a high-confidence selectivity profile that informs on both on-target potency and potential off-target liabilities.

The hypothetical data presented herein suggests that 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one is a potent dual inhibitor of Mirk/Dyrk1B and GSK-3β in a cellular context, with reasonable selectivity against other tested kinases. The close correlation between the target engagement IC50s from the NanoBRET™ assay and the functional cellular IC50s from the downstream signaling readouts provides strong, self-validating evidence of its mechanism of action.

Further investigation would involve expanding the kinase panel, assessing the compound's effects on cell proliferation and apoptosis in the selected cell lines, and ultimately, advancing the most promising candidates to in vivo efficacy and safety studies. This structured, evidence-based approach is fundamental to navigating the complexities of drug discovery and increasing the probability of success in developing novel, targeted therapeutics.

References

  • Crystal structure of 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Crystallographic Communications.[Link]

  • 3,4-Dihydrobenzo[e][10][11][12]oxathiazine 2,2-dioxide analogs act as potential AMPA receptor potentiators with antidepressant activity. European Journal of Medicinal Chemistry.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • 6-Bromo-3,4-dihydro-2H-benzo[b][10][13]oxazine. PubChem.[Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][10][12]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry.[Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI.[Link]

  • Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. National Institutes of Health.[Link]

  • Hypersensitivity reactions to small molecule drugs. National Institutes of Health.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health.[Link]

  • Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. National Institutes of Health.[Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications.[Link]

  • Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. PubMed.[Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health.[Link]

  • Machine Learning-Based Analysis of Large-Scale Transcriptomic Data Identifies Core Genes Associated with Multi-Drug Resistance. MDPI.[Link]

  • Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. MDPI.[Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.[Link]

  • Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. ResearchGate.[Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. National Institutes of Health.[Link]

  • Combined Modeling Approaches for Assessing Sodium-Iodide Symporter Inhibition. ACS Publications.[Link]

  • Machine Learning for Discovery of GSK3β Inhibitors. ACS Publications.[Link]

  • Abstract 2858: Mirk/dyrk1B kinase inhibition increases ROS and apoptosis in ovarian cancer cells, but has little effect on normal diploid cells. AACR Journals.[Link]

  • 3,4-Dihydrobenzo[e][10][11][12]oxathiazine 2,2-dioxide analogs act as potential AMPA receptor potentiators with antidepressant activity. ResearchGate.[Link]

  • (PDF) Crystal structure of (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide. ResearchGate.[Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]

  • Structural perspective on the design of selective DYRK1B inhibitors. bioRxiv.[Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology.[Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]

  • GSK3β Kinase Assay Kit. BPS Bioscience.[Link]

  • Synthesis of 6-cinnamoyl-2H-benzo[b][10][13]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. PubMed.[Link]

Sources

A Strategic Guide to Benchmarking 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the kinase inhibitory potential of the novel compound, 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one. As specific biological data for this compound is not yet widely available, we present a robust, field-proven strategy for its evaluation. This document will detail the selection of appropriate benchmark inhibitors, outline a rigorous experimental workflow for kinase profiling and potency determination, and place the potential findings within the context of relevant cellular signaling pathways. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly assess the therapeutic promise of this and other novel chemical entities.

The benzoxazinone scaffold has emerged as a promising starting point for the development of various therapeutic agents. While the direct kinase inhibitory activity of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one is uncharacterized, related oxazine derivatives have been noted for a range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] This precedent underscores the rationale for a comprehensive kinase-centric investigation of this novel compound.

I. Strategic Selection of Benchmark Kinase Inhibitors

A critical first step in characterizing a novel compound is to benchmark it against well-understood inhibitors. The choice of benchmarks should be strategic, encompassing a range of selectivity profiles to provide a comprehensive comparative landscape. For this guide, we propose a trio of inhibitors, each offering a unique perspective on the potential activity of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

  • Staurosporine: A natural product isolated from Streptomyces staurosporeus, staurosporine is a prototypical ATP-competitive kinase inhibitor.[5] Its notoriety stems from its high potency and broad promiscuity, inhibiting a vast number of kinases with nanomolar affinity.[6][7] Including staurosporine provides a "gold standard" for potent but non-selective inhibition, allowing for an initial assessment of whether the novel compound possesses broad kinase inhibitory activity.

  • Dasatinib: A second-generation tyrosine kinase inhibitor, dasatinib is a potent, multi-targeted inhibitor of BCR-ABL and Src family kinases.[8][9] It is clinically approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[10] Dasatinib's profile as a multi-targeted but clinically effective drug makes it an excellent benchmark for comparing both potency and the breadth of kinase inhibition against key oncogenic drivers.

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, gefitinib is a cornerstone of targeted therapy for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. Its high selectivity for EGFR over other kinases provides a benchmark for assessing the potential for a more targeted inhibition profile in the novel compound.

II. A Phased Approach to Kinase Inhibition Profiling

We recommend a two-phased experimental approach to efficiently and comprehensively characterize the kinase inhibition profile of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one.

Phase 1: Broad Kinome Screening

The initial step is to perform a broad screen against a diverse panel of kinases at a single high concentration (e.g., 10 µM) of the test compound. This will identify potential "hit" kinases and provide a preliminary view of the compound's selectivity. Several commercial services offer such profiling across hundreds of kinases.

Phase 2: IC50 Potency Determination

Following the identification of initial hits from the broad screen, the next step is to determine the half-maximal inhibitory concentration (IC50) for each of these kinases. This is achieved by performing dose-response experiments with a serial dilution of the compound. This quantitative measure of potency is crucial for comparing the compound to the selected benchmarks.

Below is a detailed protocol for a widely used, non-radioactive, luminescence-based kinase assay, which is suitable for IC50 determination.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is based on the principle of quantifying ATP consumption during the kinase reaction. The amount of remaining ATP is detected via a luciferase-luciferin reaction, where the luminescent signal is inversely proportional to kinase activity.[11][12]

A. Principle of the Assay

The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation of a substrate. A luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, high kinase activity results in low luminescence, and low kinase activity (due to inhibition) results in high luminescence.

B. Materials and Reagents

  • Purified recombinant kinases of interest

  • Appropriate kinase-specific substrates (peptides or proteins)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution (at a concentration appropriate for the specific kinase, often near its Km value)

  • 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one and benchmark inhibitors, serially diluted in DMSO

  • Luminescence-based kinase assay reagent kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

C. Step-by-Step Methodology

  • Compound Plating: Prepare serial dilutions of the test compound and benchmark inhibitors in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Dilute the kinase enzyme to the desired concentration in kinase assay buffer. Add the diluted enzyme solution to all wells except the "no enzyme" control. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Prepare a reaction mixture containing the kinase substrate and ATP in kinase assay buffer. Add this mixture to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Generation: Add an equal volume of the luminescence-based kinase assay reagent to all wells. This reagent stops the kinase reaction (typically by chelating Mg2+) and initiates the light-generating reaction.

  • Signal Detection: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

D. Data Analysis

  • Calculate Percent Inhibition:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Percent Inhibition = 100 * (Luminescence_inhibitor - Luminescence_0%_inhibition) / (Luminescence_100%_inhibition - Luminescence_0%_inhibition)

  • Generate IC50 Curves:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram of the Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Serial Dilution of Inhibitors in DMSO a1 Dispense Inhibitors into Microplate p1->a1 p2 Preparation of Kinase and Substrate/ATP Solutions a2 Add Kinase Enzyme (Incubate) p2->a2 a1->a2 a3 Add Substrate/ATP Mix (Start Reaction) a2->a3 a4 Incubate at 30°C a3->a4 a5 Add Luminescence Reagent (Stop and Detect) a4->a5 d1 Measure Luminescence a5->d1 d2 Calculate % Inhibition d1->d2 d3 Plot Dose-Response Curve and Determine IC50 d2->d3 EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Gefitinib (or novel inhibitor) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of therapeutic intervention.

By identifying the kinase targets of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, researchers can similarly map its activity onto relevant signaling pathways, thereby forming hypotheses about its potential cellular and physiological effects.

V. Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the initial characterization of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one as a potential kinase inhibitor. By employing a phased experimental approach and comparing the compound against a well-chosen panel of benchmarks, researchers can gain valuable insights into its potency and selectivity.

The data generated from these in vitro studies will serve as a critical foundation for subsequent investigations, which should include:

  • Cell-based assays: to confirm target engagement and assess the compound's effects on cell proliferation, apoptosis, and relevant signaling pathways in a more physiological context.

  • Mechanism of action studies: to determine if the compound is ATP-competitive, allosteric, or has another mode of inhibition.

  • Structure-Activity Relationship (SAR) studies: to synthesize and test analogues of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one to optimize its potency and selectivity.

By following this comprehensive benchmarking strategy, the scientific community can effectively evaluate the therapeutic potential of this novel compound and pave the way for the development of new and improved targeted therapies.

References

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2012). Assay Development for Protein Kinase Enzymes. In Protein Kinase Assays. Methods in Molecular Biology. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs Website. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Shukla, D. K., et al. Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry.
  • Guarino, C. (2010). Src signaling in cancer invasion. Journal of Cellular Physiology. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]

  • Knapp, S., & Sundstrom, M. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm. [Link]

  • Getlik, M., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of the American Chemical Society. [Link]

  • BPS Bioscience. (2020). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience Blog. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine. [Link]

  • Kanehisa Laboratories. KEGG PI3K-Akt signaling pathway - Homo sapiens (human). KEGG Pathway Database. [Link]

  • PubChem. 6-Bromo-3,4-dihydro-2H-benzo[b]o[13][14]xazine. PubChem Database. [Link]

  • Wikipedia. Proto-oncogene tyrosine-protein kinase Src. [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. Creative Diagnostics Website. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). Development of a HTRF® Kinase Assay for Determination of Syk Activity. In High Throughput Screening: Methods and Protocols. Methods in Molecular Biology. [Link]

  • Targeted Oncology. (2025). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Targeted Oncology Website. [Link]

  • UniProt. Proto-oncogene tyrosine-protein kinase Src - P12931. UniProt Database. [Link]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Sino Biological. EGFR Signaling Pathway. Sino Biological Website. [Link]

  • Wikipedia. Staurosporine. [Link]

  • Wikipedia. Epidermal growth factor receptor. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Src family. [Link]

  • ResearchGate. Kinase profile of dasatinib. [Link]

  • ResearchGate. HTRF® Kinase Assay Protocol. [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

  • Varkaris, A., et al. (2014). Src signaling pathways in prostate cancer. Cancer Metastasis Reviews. [Link]

  • Brazil, D. P., & Hemmings, B. A. (2001). PI3K-PKB/Akt Pathway. In Encyclopedia of Life Sciences. [Link]

  • Academia.edu. Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. [Link]

  • Agilent. Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. Agilent Website. [Link]

  • Cusabio. PI3K-Akt signaling pathway. Cusabio Website. [Link]

  • Komatsu, N., et al. (2008). Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. Clinical Cancer Research. [Link]

  • International Journal of Pharma Sciences and Research. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. [Link]

Sources

A Comparative Guide to the Synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one: Evaluating Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one is a valuable scaffold in medicinal chemistry, and its efficient production is a critical first step in many research pipelines.[1][2][3][4] This guide provides an in-depth comparison of two common synthetic methodologies for this compound, focusing on their reproducibility and robustness. We will delve into the mechanistic underpinnings of each approach, offering practical insights to help you select the optimal method for your specific needs.

Introduction to 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one is a heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The benzoxazinone core is a privileged structure in medicinal chemistry, appearing in compounds with diverse therapeutic applications. The presence of the bromine atom at the 6-position provides a convenient handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery. Given its importance, the development of reliable and scalable synthetic routes is of significant interest.

This guide will compare two primary approaches to the synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one:

  • Method 1: Two-Step N-Acylation and Intramolecular Cyclization

  • Method 2: One-Pot Synthesis

We will analyze each method based on key performance indicators, including chemical yield, reaction time, reagent availability and cost, and operational complexity. More importantly, we will discuss the inherent reproducibility and robustness of each method, providing insights into potential challenges and optimization strategies.

Method 1: Two-Step N-Acylation and Intramolecular Cyclization

This is a classical and widely employed method for the synthesis of benzoxazinones. It involves two distinct chemical transformations: the N-acylation of an aminophenol, followed by a base-mediated intramolecular cyclization.

Reaction Pathway

cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization 2-Amino-5-bromophenol 2-Amino-5-bromophenol N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide 2-Amino-5-bromophenol->N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide Chloroacetyl chloride, Base (e.g., NaHCO3) Chloroacetyl chloride Chloroacetyl chloride 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide->6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one Base (e.g., K2CO3), Solvent (e.g., DMF)

Caption: Reaction pathway for the two-step synthesis.

Experimental Protocol

Step 1: Synthesis of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide

  • In a round-bottom flask, dissolve 2-amino-5-bromophenol (1 equivalent) in a suitable solvent such as chloroform or ethyl acetate.

  • Add a mild base, for example, sodium bicarbonate (2 equivalents), to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the cooled mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting precipitate of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

  • To a solution of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide (1 equivalent) in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (2 equivalents).[5]

  • Heat the reaction mixture to 80-100 °C and stir for 2-3 hours.[5]

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid product, 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Discussion of Reproducibility and Robustness

The two-step method is generally considered to be highly reproducible and robust for several reasons:

  • Well-Defined Intermediates: The isolation of the N-acylated intermediate allows for its purification, ensuring that the subsequent cyclization step starts with a clean substrate. This minimizes the formation of side products and contributes to a more consistent final product purity.

  • Control over Reaction Conditions: Each step can be individually optimized for temperature, reaction time, and stoichiometry. This level of control is beneficial for troubleshooting and for scaling up the synthesis.

  • Generality of the Reaction: This method is applicable to a wide range of substituted aminophenols and acylating agents, making it a versatile strategy for generating analogues.

Potential challenges that could affect reproducibility include:

  • Incomplete Acylation: If the first step does not go to completion, the unreacted 2-amino-5-bromophenol can complicate the purification of the intermediate and may lead to byproducts in the second step. Careful monitoring by TLC is crucial.

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is moisture-sensitive. The use of anhydrous solvents and a dry reaction setup is important for consistent results.

  • Base Strength in Cyclization: The choice and amount of base in the second step are critical. A base that is too strong could lead to decomposition, while a base that is too weak will result in slow or incomplete reaction. Potassium carbonate is a good choice as it is generally non-nucleophilic and strong enough to deprotonate the phenolic hydroxyl group.[5]

Method 2: One-Pot Synthesis

The one-pot synthesis aims to improve the efficiency of the overall process by combining the N-acylation and cyclization steps into a single reaction vessel, avoiding the isolation of the intermediate.

Reaction Pathway

cluster_0 One-Pot Synthesis Starting Materials 2-Amino-5-bromophenol + Chloroacetyl chloride 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one Starting Materials->6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one Base (e.g., K2CO3), Solvent (e.g., Acetone), Reflux

Caption: Reaction pathway for the one-pot synthesis.

Experimental Protocol
  • In a round-bottom flask, suspend 2-amino-5-bromophenol (1 equivalent) and a base such as potassium carbonate (3 equivalents) in a suitable solvent like acetone or acetonitrile.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the refluxing mixture over a period of 30-60 minutes.

  • Continue to reflux the reaction mixture for an additional 2-4 hours after the addition is complete.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Discussion of Reproducibility and Robustness

The one-pot synthesis offers advantages in terms of operational simplicity and reduced reaction time. However, its reproducibility and robustness can be more sensitive to reaction parameters compared to the two-step method.

  • Efficiency vs. Control: By eliminating the intermediate isolation step, the one-pot method is more time and resource-efficient. However, this comes at the cost of reduced control over the individual reaction steps.

  • Potential for Side Reactions: The simultaneous presence of starting materials, intermediates, and reagents can lead to a higher propensity for side reactions. For example, the base can react with chloroacetyl chloride, and the intermediate N-acylated product could potentially undergo intermolecular reactions.

  • Dependence on Reaction Conditions: The success of a one-pot synthesis is often highly dependent on the careful control of reaction parameters such as the rate of addition of the acylating agent, the reaction temperature, and the choice of solvent and base. Small deviations can lead to significant variations in yield and purity.

To enhance the robustness of the one-pot method:

  • Slow Addition of Reagents: The slow, controlled addition of chloroacetyl chloride is crucial to favor the desired intramolecular reaction pathway and minimize side reactions.

  • Optimization of Base and Solvent: The choice of base and solvent system is critical. A non-nucleophilic base and a solvent that facilitates both the acylation and cyclization steps are essential.

  • Vigorous Stirring: Maintaining a well-stirred, homogeneous reaction mixture is important, especially when dealing with slurries of inorganic bases.

Comparative Analysis

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot Synthesis
Overall Yield Generally high and consistent (typically 75-85% over two steps)[5]Can be high, but more variable (typically 60-80%)
Purity of Final Product Often higher due to intermediate purificationMay require more rigorous final purification
Reaction Time Longer (two separate reactions and workups)Shorter (single reaction and workup)
Operational Complexity More complex (involves isolation of an intermediate)Simpler (fewer manual operations)
Reproducibility HighModerate to High (highly dependent on precise control of conditions)
Robustness & Scalability Generally more robust and easier to scale up due to better controlCan be more challenging to scale up reproducibly
Cost-Effectiveness Potentially higher solvent and energy costsMore economical in terms of time and resources

Conclusion and Recommendations

Both the two-step and one-pot methods are viable for the synthesis of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one. The choice between them depends on the specific requirements of the researcher or organization.

  • For academic research and small-scale synthesis where high purity and reproducibility are the primary concerns, the two-step method is recommended. The ability to isolate and purify the intermediate provides greater control over the reaction and often leads to a cleaner final product.

  • For process development and larger-scale synthesis where efficiency and cost are major drivers, the one-pot method is an attractive option. However, it requires careful optimization and stringent control over reaction parameters to ensure consistent results.

Ultimately, the "best" method is context-dependent. A thorough understanding of the chemical principles behind each approach, coupled with careful experimental execution, will enable the successful and reliable synthesis of this important chemical building block.

References

  • Fu, W., et al. (2011). [Journal and article details for the synthesis of the derivative, as inferred from the crystallographic report.
  • Huang, X., et al. (2010). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2835. [Link]

  • PrepChem. (n.d.). Synthesis of 2H-1,4-benzoxazine-3(4H)-one. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H-one). Retrieved from [Link]

  • Patil, S. A., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. Journal of Chemistry, 2013, 1-7. [Link]

  • S. G. Manjunatha, et al. (2011). Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives.
  • Kamal, A., et al. (2015). One-pot synthesis of benzoxazoles via the metal-free ortho-C–H functionalization of phenols with nitroalkanes. RSC Advances, 5(88), 71620-71624. [Link]

  • Posner, G. H., et al. (1992). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 70, 177. [Link]

  • Gaikwad, N. D., et al. (2013). Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine.
  • Sarvari, M. H., & Sharghi, H. (2004). Synthesis of 2H-1,4-benzoxazine-3(4H)-one.
  • National Center for Biotechnology Information. (n.d.). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. PubChem. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one, ensuring the safety of laboratory personnel and the protection of our environment. As your partner in scientific advancement, we are committed to providing value that transcends the product itself, building a foundation of trust through unwavering support in laboratory safety and chemical handling.

Understanding the Hazard Profile: A Proactive Approach to Safety

  • Harmful if swallowed (Acute toxicity, oral)[2]

  • Causes skin irritation[2]

  • Causes serious eye irritation[2]

  • May cause respiratory irritation[2]

Therefore, it is imperative to handle 6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one with the assumption that it possesses similar toxicological properties.

Core Safety Principles:

  • Avoid Contact: Minimize all direct contact with the compound.

  • Prevent Aerosolization: Handle the solid material in a way that avoids dust formation.

  • Assume Toxicity: In the absence of complete data, treat the compound as harmful.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one for any purpose, including disposal preparation, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a splash hazard.Protects against eye irritation from dust or splashes.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.Prevents skin irritation and potential absorption through the skin.
Body Protection A laboratory coat or long-sleeved clothing. Consider a chemically resistant apron for larger quantities.Minimizes skin exposure.
Respiratory Protection For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.Protects against respiratory tract irritation from inhaled particles.

Always wash hands thoroughly after handling the chemical and before leaving the laboratory. Contaminated clothing should be removed and laundered before reuse.[1][4]

Segregation and Storage of Waste: The Foundation of Compliant Disposal

Proper segregation of chemical waste is not just a best practice; it is a regulatory requirement that ensures safe handling and efficient disposal. As a halogenated organic compound, 6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one waste must be handled with specific care.

Waste Segregation Protocol:

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for 6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one and materials contaminated with it.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one".[5][6]

  • Halogenated vs. Non-Halogenated: Crucially, do not mix this brominated compound with non-halogenated solvent waste.[5][6] Co-mingling increases disposal costs and can complicate the disposal process.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[6]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

Caption: Waste segregation decision workflow.

Spill and Emergency Procedures

Accidental spills must be managed promptly and safely.

For Small Spills (in a well-ventilated area or chemical fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Prevent the spread of the dust or solid.

  • Cleanup: Carefully sweep up the solid material and place it into the designated hazardous waste container. Avoid actions that create dust.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.

For Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and/or emergency response team immediately.

  • Ventilate: If safe to do so, increase ventilation to the area.

Approved Disposal Methodologies: The Final Step

Disposal of 6-Bromo-3,4-dihydrobenzo[e][1][2]oxazin-2-one must be conducted in accordance with all local, state, and federal regulations.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5]

The recommended and most environmentally responsible method for the disposal of halogenated organic compounds is controlled incineration .

Disposal Workflow:

Disposal_WorkflowAProperly Labeled &Segregated Waste ContainerBArrange Pickup byCertified HazardousWaste ContractorA->BCTransport to a LicensedChemical Destruction FacilityB->CDControlled Incinerationwith Flue Gas ScrubbingC->DECompliant Destruction &Regulatory Peace of MindD->E

Personal protective equipment for handling 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one is a functionalized heterocyclic intermediate frequently employed in the synthesis of bioactive pharmaceutical ingredients (e.g., antiretrovirals, psychotropics).[1][2][3] While often classified generically as an "Irritant" (H315, H319, H335) in Safety Data Sheets (SDS), its structural motif—a cyclic carbamate derivative—warrants a higher degree of caution due to potential biological activity and sensitization risks common to this chemical class.[2][3]

Operational Hazard Assessment:

  • Physical State: Crystalline solid.[2][3] Primary Risk: Inhalation of airborne particulates during weighing/transfer.[2][3]

  • Chemical Reactivity: The benzoxazinone ring is susceptible to nucleophilic attack (ring-opening), making it a potential alkylating agent or sensitizer in biological systems.[1][2][3]

  • Occupational Exposure Band (OEB): In the absence of a specific Occupational Exposure Limit (OEL), this compound should be handled as OEB 3 (Control Range: 10–100 µg/m³) .[2] This dictates that containment (engineering controls) is the primary defense, with PPE serving as the redundancy layer.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel entering the handling zone.

Protection ZoneEquipment StandardTechnical Rationale
Respiratory N95 (Minimum) / P100 (Recommended) Why: Standard surgical masks offer zero protection against sub-micron pharmaceutical dusts.[1][2][3] A fit-tested N95 is the baseline; however, a P100 half-face respirator provides 99.97% filtration efficiency against oil and non-oil based particulates, critical for "fly-away" powders.[1][2][3]
Dermal (Hand) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 6-8 mil)Why: Brominated organics in solution (e.g., DCM, DMF) can permeate standard nitrile rapidly.[1][2] Double gloving creates a "sacrificial" outer layer.[2][3] If the outer glove is splashed, it is stripped immediately, leaving the inner barrier intact.[2]
Ocular Chemical Splash Goggles (Indirect Vent)Why: Safety glasses with side shields are insufficient for powders that can drift around lenses.[2][3] Goggles provide a sealed environment against dust ingress and splashes.[2][3]
Body Tyvek® Lab Coat (Disposable) + Sleeve Covers Why: Cotton coats trap dust in the weave, turning the wearer into a walking contamination source.[2][3] Disposable non-woven fabrics (Tyvek/Polypropylene) repel particulates and are disposed of as hazmat.[2][3]

Engineering Controls & Containment

PPE is the last line of defense.[2][3] The following engineering controls must be active before PPE is donned.

  • Primary Containment: All open handling (weighing, dispensing) must occur within a Chemical Fume Hood or Powder Containment Enclosure .[2][3]

  • Face Velocity: Verify hood flow is 0.5 m/s (100 fpm) prior to use.

  • Static Control: Halogenated powders are prone to static charging.[2][3] Use an ionizing bar or anti-static gun inside the hood to prevent powder scattering ("fly-away") during transfer.[1][2][3]

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing (Highest Risk)[2][3]
  • Don PPE according to the matrix above.

  • Pre-Clean: Wipe down the balance and hood surface with a damp lint-free cloth (solvent-wet) to remove existing dust and discharge static.[1][2][3]

  • Transfer: Open the stock container only inside the hood.

    • Technique: Do not pour.[2][3][4] Use a disposable spatula.[2][3]

    • Static Management: If the powder adheres to the spatula or "jumps," discharge with an anti-static gun.[3]

  • Closure: Wipe the threads of the stock bottle with a Kimwipe before recapping to prevent grinding/dust generation upon next opening.[2][3]

Phase B: Reaction & Dissolution[2][3]
  • Solvent Addition: Add solvent (e.g., DMF, THF) to the solid slowly to minimize aerosolization.[2][3]

  • Waste Segregation: Once dissolved, the risk profile shifts from inhalation (dust) to permeation (liquid).[2][3]

    • Alert: If using Dichloromethane (DCM) as a solvent, standard nitrile gloves have a breakthrough time of <5 minutes.[2][3] Silver Shield/Laminate gloves are required for DCM handling.[2][3]

Phase C: Decontamination & Disposal[2][3]
  • Solids: Any spill of the solid must be cleaned using a HEPA-filtered vacuum or wet-wiping methods.[1][2][3] Never sweep dry.[2][3]

  • Liquids: Absorb with vermiculite or polypropylene pads.

  • Disposal: Segregate as Halogenated Organic Waste . Do not mix with oxidizers.[2][3]

    • Labeling: Clearly mark waste containers with "Contains 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one – Potential Sensitizer."[1][2][3]

Visualized Safety Workflow

The following diagram illustrates the hierarchy of controls and decision logic for handling this compound.

SafetyProtocol cluster_Engineering Engineering Controls (Primary) cluster_PPE PPE Layer (Secondary) Start START: Handling Request RiskAssess Risk Assessment: Solid Powder Form Start->RiskAssess Hood Chemical Fume Hood (Face Velocity > 0.5 m/s) RiskAssess->Hood Mandatory Static Static Control (Ionizer/Anti-Static Gun) Hood->Static Gloves Double Nitrile Gloves (Check Solvent Compat.) Static->Gloves Resp Respiratory Protection (N95 or P100) Gloves->Resp Action Weighing & Transfer Resp->Action Solvent Dissolution/Reaction Action->Solvent Careful Addition Waste Disposal: Halogenated Waste Stream Action->Waste Spill/Decon Solvent->Waste

Caption: Operational logic flow prioritizing engineering controls (Green) before PPE (Blue) and High-Risk Actions (Red).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3]

  • PubChem. (n.d.).[2][3] 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine (Compound Summary). National Library of Medicine.[2][3] [2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][3] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2][3] [2][3]

  • European Chemicals Agency (ECHA). (n.d.).[2][3] Guidance on Information Requirements and Chemical Safety Assessment.[2][3][2][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.